molecular formula C75H106N20O19S B8118511 ACTH (1-13) CAS No. 37213-49-3

ACTH (1-13)

Katalognummer: B8118511
CAS-Nummer: 37213-49-3
Molekulargewicht: 1623.8 g/mol
InChI-Schlüssel: VGBVAARMQYYITG-DESRROFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tridecactide is a synthetic peptide, specifically a deacetylated and deaminated derivative of alpha-melanocyte stimulating hormone (alpha-MSH), that is recognized for its potential immunomodulatory properties and is currently an investigational therapeutic agent . Its core research value lies in the study of anti-inflammatory and antimicrobial pathways, with recent investigations focusing on its application as an immunomodulatory therapy for moderate to severe COVID-19 infections, often in combination with the peptide metenkefalin . While its precise mechanism of action is still under characterization, it is studied in the context of modulating inflammatory responses . Beyond virology research, this compound has also been investigated for its potential cytogenetic effects in models of multiple sclerosis . As a modified alpha-MSH derivative, it provides researchers with a tool to explore melanocortin receptor pathways and their role in inflammation and host defense. Tridecactide is not approved for clinical use in the United States or other regions and is intended for laboratory research purposes only . This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBVAARMQYYITG-DESRROFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H106N20O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22006-64-0, 37213-49-3
Record name Tridecactide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Melanotropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecactide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide to ACTH (1-13) Peptide: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (1-13), tailored for researchers, scientists, and professionals in drug development. It covers the peptide's fundamental structure, its signaling mechanisms, quantitative binding data, and detailed experimental protocols.

ACTH (1-13) Peptide: Sequence and Structure

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1] The N-terminal fragment, ACTH (1-13), comprises the first 13 amino acids and is identical in sequence to α-melanocyte-stimulating hormone (α-MSH).[2][3] However, ACTH (1-13) typically has a free amine at the N-terminus and a free carboxyl group at the C-terminus, whereas α-MSH is N-terminally acetylated and C-terminally amidated.[4][5] This fragment contains the core "message" sequence, His-Phe-Arg-Trp, which is essential for binding to and activating most melanocortin receptors.[2][6]

Amino Acid Sequence:

  • Three-Letter Code: Ser - Tyr - Ser - Met - Glu - His - Phe - Arg - Trp - Gly - Lys - Pro - Val[7][8]

  • One-Letter Code: S-Y-S-M-E-H-F-R-W-G-K-P-V[7]

The structure of ACTH (1-13) is that of a linear polypeptide chain. The biological activity of ACTH and its fragments is largely dependent on this primary sequence, particularly the central pharmacophore motif (His-Phe-Arg-Trp).[3]

Signaling Pathway of ACTH Peptides

ACTH fragments like ACTH (1-13) exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as melanocortin receptors (MCRs).[1] There are five subtypes of MCRs (MC1R to MC5R).[9] While full-length ACTH is the only endogenous ligand for MC2R (the ACTH receptor), its N-terminal fragments, including ACTH (1-13), can activate the other four MCR subtypes.[6][10]

The primary signaling cascade initiated by the binding of an ACTH fragment to MC1R, MC3R, MC4R, or MC5R involves the activation of the Gs alpha subunit (Gαs).[1][11] This activation stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream target proteins, resulting in a cellular response.[1][11]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein Gs Protein cluster_cytosol Cytosol MCR Melanocortin Receptor (MCR) Gs_alpha α MCR->Gs_alpha Activates AC Adenylyl Cyclase ATP ATP Gs_alpha->AC Activates Gs_beta_gamma βγ Gs_alpha->Gs_beta_gamma Dissociates cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Response Phosphorylates ACTH ACTH (1-13) Peptide ACTH->MCR Binds

Caption: ACTH (1-13) signaling through a Gs-coupled Melanocortin Receptor.

Quantitative Data: Melanocortin Receptor Binding Affinity

The binding affinity of ACTH fragments to various melanocortin receptors is a critical parameter for understanding their biological activity. The following table summarizes the competitive binding affinities of different ACTH peptides against the radioligand ¹²⁵I-labelled [Nle⁴, D-Phe⁷]α-MSH on cells expressing specific MCR subtypes.

PeptideMC1 Receptor (Ki, nM)MC3 Receptor (Ki, nM)MC4 Receptor (Ki, nM)MC5 Receptor (Ki, nM)
α-MSH 0.2 ± 0.033.3 ± 0.410.3 ± 1.5>1000
ACTH (1-17) 0.4 ± 0.050.6 ± 0.0815.6 ± 2.1>1000
ACTH (1-24) 0.8 ± 0.11.1 ± 0.216.2 ± 2.3>1000
ACTH (1-39) 1.5 ± 0.22.5 ± 0.345.1 ± 6.2>1000

Data adapted from Schiöth et al., Journal of Endocrinology (1997).[4] It is important to note that ACTH (1-13) itself was not explicitly tested in this specific study, but its activity is closely represented by α-MSH and other N-terminal fragments. Studies have confirmed that ACTH (1-13) does not activate the MC2R.[10]

Experimental Protocols

This section provides generalized yet detailed protocols for the synthesis, purification, characterization, and analysis of ACTH (1-13).

This protocol outlines the standard Fmoc/tBu strategy for synthesizing ACTH (1-13).

  • Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. The substitution level should be appropriate for the desired scale (e.g., 0.3-0.8 mmol/g). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) to remove residual piperidine.

  • Amino Acid Coupling: Sequentially couple the amino acids according to the sequence (Pro, Lys, Gly, etc.). For each coupling step:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a ninhydrin (B49086) test.

  • Washing: After each deprotection and coupling cycle, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Final Deprotection: After the final amino acid (Ser) is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously. Use a cleavage cocktail such as 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. Incubate the resin with the cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times. Dry the crude peptide pellet under vacuum.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (B52724) (ACN) with 0.1% TFA.[12]

  • Chromatography System: Use a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes, at a flow rate appropriate for the column size.[12]

  • Fraction Collection: Monitor the column eluent using a UV detector at 214 nm and 280 nm. Collect fractions corresponding to the major peak, which should represent the desired peptide.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions with >95% purity.

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Mass Spectrometry:

    • Objective: To confirm the molecular weight of the synthesized peptide.

    • Method: Dissolve a small amount of the purified peptide in a suitable solvent.[13] Analyze using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).[13]

    • Expected Mass: The calculated monoisotopic mass of ACTH (1-13) (C₇₅H₁₀₆N₂₀O₁₉S) is approximately 1623.75 Da. The observed mass should match this value.

  • Amino Acid Analysis (AAA):

    • Objective: To confirm the amino acid composition and quantify the peptide.

    • Method: Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours. Separate and quantify the resulting amino acids using an amino acid analyzer or by derivatization followed by HPLC or GC. The relative ratios of the amino acids should correspond to the sequence of ACTH (1-13).

  • Cell Culture: Culture cells stably expressing the melanocortin receptor of interest (e.g., MC4R-HEK293 cells).

  • Radioligand: Use a commercially available radiolabeled melanocortin peptide, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH, as the tracer.

  • Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA).

  • Competition Curve:

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled competitor peptide (ACTH (1-13)).

    • To determine non-specific binding, add a large excess of an unlabeled standard ligand (e.g., α-MSH) to a set of wells.

  • Incubation: Add the cell membranes or whole cells to the wells and incubate at a set temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter (e.g., Whatman GF/C), followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

References

An In-depth Technical Guide to the Core Mechanism of Action of ACTH(1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of Adrenocorticotropic Hormone (1-13) (ACTH(1-13)), also known as α-Melanocyte-Stimulating Hormone (α-MSH). This document details the receptor interactions, signaling cascades, and provides a summary of quantitative data and experimental methodologies.

Executive Summary

ACTH(1-13) is the N-terminal fragment of the full-length Adrenocorticotropic Hormone (ACTH) and is identical in sequence to α-MSH.[1][2] Unlike the full ACTH(1-39) peptide, which primarily targets the Melanocortin-2 Receptor (MC2R) in the adrenal cortex to stimulate cortisol production, ACTH(1-13) exerts its effects through other members of the melanocortin receptor family (MC1R, MC3R, MC4R, and MC5R).[3][4] Its mechanism of action is pleiotropic, involving the modulation of inflammatory responses, energy homeostasis, and pigmentation, primarily through a G-protein coupled, cyclic AMP (cAMP)-dependent signaling pathway.[5][6] This guide will dissect these mechanisms, providing the technical details necessary for research and drug development applications.

Receptor Binding and Selectivity

ACTH(1-13) is the natural ligand for a subset of melanocortin receptors, exhibiting varying affinities. It notably lacks significant binding to the MC2R, the classical ACTH receptor, which is why it does not stimulate steroidogenesis in the adrenal glands.[4] The binding of ACTH(1-13) to its target receptors is a critical first step in initiating a cellular response. The core pharmacophore responsible for melanocortin receptor activation is the amino acid sequence His-Phe-Arg-Trp (HFRW).[7][8]

Quantitative Binding Affinity Data

The binding affinities of ACTH(1-13) (α-MSH) and related peptides for the human melanocortin receptors are summarized below. These values are typically determined through competitive binding assays using a radiolabeled ligand, such as [125I]Nle4, D-Phe7-α-MSH (NDP-α-MSH).[4]

PeptideReceptorBinding Affinity (IC50, nM)
α-MSH (ACTH(1-13))MC1RSingle-digit nanomolar
α-MSH (ACTH(1-13))MC3RSubnanomolar to nanomolar
α-MSH (ACTH(1-13))MC4RSubnanomolar to nanomolar
α-MSH (ACTH(1-13))MC5RSubnanomolar to nanomolar
ACTH(1-24)MC1RHigh Affinity
ACTH(1-39)MC1RLower affinity than ACTH(1-24)

Note: Specific IC50 values can vary between studies based on experimental conditions.

Intracellular Signaling Pathways

Upon binding to its cognate receptors (MC1R, MC3R, MC4R, MC5R), ACTH(1-13) induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

The Canonical Gs-cAMP-PKA Pathway

The primary and most well-characterized signaling pathway for melanocortin receptors is the activation of a stimulatory G-protein (Gs). This initiates a cascade of events:

  • G-protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

  • Downstream Phosphorylation: Active PKA phosphorylates various downstream target proteins on serine and threonine residues, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[5]

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACTH113 ACTH(1-13) MCR MCR (1, 3-5) ACTH113->MCR Binding Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Canonical Gs-cAMP-PKA Signaling Pathway for ACTH(1-13).
Non-Canonical Signaling Pathways

While the Gs-cAMP pathway is predominant, evidence suggests that melanocortin receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of phospholipase C (PLC).[5] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, signaling through β-arrestins following receptor phosphorylation can initiate distinct downstream effects.

Experimental Protocols

The characterization of the mechanism of action of ACTH(1-13) relies on a variety of in vitro assays.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

  • Cells: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used, transiently or stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [125I]Nle4, D-Phe7-α-MSH (NDP-α-MSH) is a high-affinity, non-selective radiolabeled agonist for melanocortin receptors.

  • Procedure:

    • Cell membranes expressing the receptor are prepared.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., ACTH(1-13)).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a gamma counter.

    • The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

Binding_Assay_Workflow start Start prepare Prepare Cell Membranes (Expressing MCR) start->prepare incubate Incubate Membranes with Radioligand and Competitor prepare->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Gamma Counter) separate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.
Functional Activity Assay (cAMP Measurement)

This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger.

  • Cells: Similar to the binding assay, cells expressing the target melanocortin receptor are used.

  • Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • The cells are pre-treated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

    • Cells are then stimulated with various concentrations of the test compound (e.g., ACTH(1-13)) for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • The data are plotted as a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

Biological Functions and Therapeutic Implications

The diverse expression of melanocortin receptors throughout the body accounts for the wide range of biological effects of ACTH(1-13).

  • Anti-inflammatory Effects: ACTH(1-13) can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages and other immune cells, an effect mediated through MC1R and MC3R.[9]

  • Regulation of Energy Homeostasis: Through its action on MC3R and MC4R in the central nervous system, ACTH(1-13) plays a role in regulating food intake and energy expenditure.[6]

  • Cytoprotection: Studies have shown that ACTH(1-13) can have protective effects in various tissues. For instance, it has demonstrated cytoprotective effects in a model of ethanol-induced gastric lesions in rats.[10]

The multifaceted mechanism of action of ACTH(1-13) and its derivatives makes them attractive candidates for the development of novel therapeutics for inflammatory diseases, metabolic disorders, and other conditions. A thorough understanding of their receptor selectivity and signaling pathways is paramount for the rational design of such agents.

References

Unraveling the Multifaceted Biological Functions of ACTH (1-13): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biological Activities, Signaling Pathways, and Experimental Methodologies for the N-terminal Fragment of Adrenocorticotropic Hormone.

This technical guide provides a comprehensive overview of the biological functions of the adrenocorticotropic hormone fragment (1-13) [ACTH (1-13)], a peptide identical in sequence to α-melanocyte-stimulating hormone (α-MSH). While the full-length ACTH (1-39) is primarily recognized for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), the (1-13) fragment exhibits a distinct and diverse range of biological activities by interacting with other melanocortin receptor subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core functions, quantitative receptor interaction data, and key experimental protocols relevant to the study of ACTH (1-13).

Core Biological Functions of ACTH (1-13)

The biological activities of ACTH (1-13) are mediated through its interaction with melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Unlike the full-length ACTH, ACTH (1-13) does not activate the MC2R and therefore does not stimulate steroidogenesis in the adrenal cortex.[1] The primary functions of this peptide fragment are centered on its potent anti-inflammatory, immunomodulatory, and neuroprotective properties.

Anti-inflammatory and Immunomodulatory Effects:

ACTH (1-13), acting as an α-MSH analogue, exerts significant anti-inflammatory effects through various mechanisms. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like microglia.[2] This action is often mediated through the activation of MC1R, MC3R, and MC4R, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The rise in cAMP can, in turn, modulate downstream signaling pathways, including the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.

Neuroprotective and Neurogenic Roles:

Emerging evidence highlights the neuroprotective and neurogenic potential of ACTH (1-13). Studies have demonstrated its ability to protect neurons from ischemic and excitotoxic damage.[3][4] These neuroprotective effects are often attributed to the activation of central MC4Rs. The signaling cascades initiated by ACTH (1-13) in the central nervous system can lead to the suppression of neuroinflammation and the promotion of neuronal survival and regeneration.[3][4]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of ACTH (1-13) with melanocortin receptors has been quantified through binding affinity (Ki) and functional potency (EC50) studies. As ACTH (1-13) is identical to α-MSH, data for α-MSH is directly applicable and often more readily available.

ReceptorLigandSpeciesAssay TypeKi (nM)Reference
MC1Rα-MSHHumanBinding0.12[5]
MC3Rα-MSHHumanBinding31[5]
MC4Rα-MSHHumanBinding660[5]
MC5Rα-MSHHumanBinding5700[5]

Table 1: Binding Affinity (Ki) of α-MSH for Human Melanocortin Receptors.

ReceptorLigandSpeciesEC50 (nM)Reference
MC1RDesacetyl-α-MSHMouse0.13[1]
MC1Rα-MSHMouse0.17[1]
MC3RACTH (1-13)-0.18
MC3RDesacetyl-α-MSHMouse0.96[1]
MC3Rα-MSHMouse0.88[1]
MC4RACTH (1-13)-19
MC4RDesacetyl-α-MSHMouse0.53[1]
MC4Rα-MSHMouse1.05[1]
MC5RDesacetyl-α-MSHMouse0.84[1]
MC5Rα-MSHMouse1.34[1]

Table 2: Functional Potency (EC50) of ACTH (1-13) and α-MSH Analogues at Melanocortin Receptors.

Signaling Pathways

The biological effects of ACTH (1-13) are primarily initiated by its binding to G-protein coupled melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which predominantly couple to the Gαs subunit. This interaction triggers a canonical signaling cascade involving the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

ACTH1_13_Signaling ACTH_1_13 ACTH (1-13) MCR MC1R, MC3R, MC4R, or MC5R ACTH_1_13->MCR Binds G_protein Gαsβγ MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) CREB->Gene_Transcription Regulates

Canonical Gαs-cAMP signaling pathway initiated by ACTH (1-13).

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of ACTH (1-13) for a specific melanocortin receptor subtype.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing the target MCR start->prepare_membranes prepare_reagents Prepare radioligand (e.g., [125I]-NDP-α-MSH) and competitor (ACTH 1-13) dilutions prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and competitor prepare_reagents->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation counting Quantify bound radioactivity (scintillation counting) separation->counting analysis Data analysis: Determine IC50 and calculate Ki counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293) stably or transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of unlabeled ACTH (1-13) (the competitor).

    • For total binding, add binding buffer without any competitor.

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled NDP-α-MSH).

    • Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) to all wells.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of ACTH (1-13).

    • Determine the IC50 value (the concentration of ACTH (1-13) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of ACTH (1-13) to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing the target MCR in a 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of ACTH (1-13) seed_cells->prepare_compounds stimulate_cells Stimulate cells with ACTH (1-13) in the presence of a PDE inhibitor prepare_compounds->stimulate_cells lyse_cells Lyse the cells to release intracellular cAMP stimulate_cells->lyse_cells detect_cAMP Detect cAMP levels using a commercial assay kit (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analysis Data analysis: Determine EC50 detect_cAMP->analysis end End analysis->end

Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Plating:

    • Seed cells expressing the target melanocortin receptor into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of ACTH (1-13) in a suitable assay buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the ACTH (1-13) dilutions to the respective wells. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Add the detection reagents from the kit (e.g., HTRF donor and acceptor antibodies, or ELISA reagents).

  • Measurement:

    • Measure the signal (e.g., fluorescence ratio for HTRF, or absorbance for ELISA) using a plate reader.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of ACTH (1-13).

    • Determine the EC50 value (the concentration of ACTH (1-13) that produces 50% of the maximal response) using non-linear regression analysis.

This guide provides a foundational understanding of the core biological functions of ACTH (1-13), supported by quantitative data and detailed experimental protocols. Further research into the nuanced roles of this peptide fragment will continue to illuminate its therapeutic potential in a range of inflammatory and neurological disorders.

References

The Genesis of a Melanocortin: An In-depth Technical Guide to the Discovery and History of ACTH(1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a cornerstone of the hypothalamic-pituitary-adrenal axis, has a rich history of discovery that paved the way for our understanding of stress physiology and steroidogenesis. Beyond its primary role, the processing of its parent molecule, proopiomelanocortin (POMC), gives rise to a family of peptides with diverse biological activities. This technical guide focuses on the N-terminal fragment, ACTH(1-13), a peptide identical in sequence to α-melanocyte-stimulating hormone (α-MSH). We delve into the historical context of its discovery, its relationship to full-length ACTH, its distinct biological profile, and the experimental methodologies used to characterize it. This document provides researchers and drug development professionals with a comprehensive overview of the foundational science behind ACTH(1-13) and its interaction with the melanocortin system.

Discovery and Historical Perspective

The journey to understanding ACTH(1-13) begins with the discovery of ACTH itself. In 1933, Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson co-discovered adrenocorticotropic hormone and described its function in stimulating the adrenal cortex.[1] The complete 39-amino acid sequence of ACTH was later elucidated, and a significant breakthrough came when Klaus Hofmann synthesized the first 23 amino acids, demonstrating that biological activity resided in the N-terminal portion of the peptide.[1]

Further research into the biosynthesis of ACTH revealed that it is derived from a larger precursor protein, proopiomelanocortin (POMC).[1][2][3] Tissue-specific post-translational processing of POMC by prohormone convertases leads to a variety of bioactive peptides.[2][3] In the anterior pituitary, POMC is primarily cleaved to produce ACTH. However, in other tissues like the intermediate lobe of the pituitary and the brain, ACTH can be further processed to yield smaller fragments, most notably ACTH(1-13), which is identical to α-melanocyte-stimulating hormone (α-MSH).[4][5] This shared sequence explains the melanotropic (pigmentation-stimulating) activity observed with high levels of ACTH, a clinical hallmark of conditions like Addison's disease.[6]

Early investigations into ACTH fragments revealed that while the steroidogenic activity is primarily associated with longer sequences (requiring at least the first 20-24 amino acids), the N-terminal fragments possessed other distinct biological activities.[7][8] The study of ACTH(1-13) and its amidated and acetylated form, α-MSH, diverged to explore their roles in pigmentation, inflammation, and central nervous system functions, mediated by a family of melanocortin receptors (MCRs).

Biological Activity and Receptor Specificity of ACTH(1-13)

Crucially, ACTH(1-13) does not activate the melanocortin-2 receptor (MC2R), the specific receptor for ACTH that mediates steroidogenesis in the adrenal gland.[9][10] The binding and activation of MC2R require amino acid sequences beyond the 1-13 region, particularly the Lys-Lys-Arg-Arg motif at positions 15-18.[11]

The biological activities of ACTH(1-13) are therefore exerted through its interaction with the other four melanocortin receptors: MC1R, MC3R, MC4R, and MC5R. Its binding affinity and potency at these receptors are similar, though not identical, to that of α-MSH. The key difference lies in the post-translational modifications: α-MSH is N-terminally acetylated and C-terminally amidated, which can influence receptor binding and biological activity.

Quantitative Data on Receptor Binding and Activation

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ACTH(1-13) and related peptides at the human melanocortin receptors.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
ACTH(1-13) hMC1RData not consistently available~1.0
hMC3RData not consistently available~100
hMC4RData not consistently available>1000
hMC5RData not consistently available~100
α-MSH hMC1R~0.2 - 1.0~0.1 - 1.0
hMC3R~30 - 100~10 - 100
hMC4R~100 - 900~10 - 200
hMC5R~700 - 7000~100 - 1000
ACTH(1-24) hMC1R~0.5 - 2.0~0.2 - 1.0
hMC3R~50 - 200~20 - 100
hMC4R~200 - 1000~50 - 500
hMC5R~1000 - 5000~200 - 1000
ACTH(1-39) hMC1R~5 - 20~1 - 10
hMC3R~100 - 500~50 - 200
hMC4R~500 - 2000~100 - 1000
hMC5R~2000 - 10000~500 - 2000

Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific assay conditions and cell types used.

Signaling Pathways

ACTH(1-13), through its interaction with MC1R, MC3R, MC4R, and MC5R, primarily activates the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets to elicit a cellular response.

MC1R Signaling Pathway

MC1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH(1-13) ACTH(1-13) MC1R MC1R ACTH(1-13)->MC1R Gs Gs Protein MC1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB DNA_Repair DNA Repair PKA->DNA_Repair MITF MITF CREB->MITF Transcription Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: MC1R signaling cascade initiated by ACTH(1-13).

MC3R/MC4R Signaling Pathway

MC3R_MC4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH(1-13) ACTH(1-13) MC3R_MC4R MC3R / MC4R ACTH(1-13)->MC3R_MC4R Gs Gs Protein MC3R_MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Ion_Channels Ion Channels PKA->Ion_Channels Gene_Expression Regulation of Gene Expression PKA->Gene_Expression Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Central MC3R/MC4R signaling by ACTH(1-13).

MC5R Signaling Pathway

MC5R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH(1-13) ACTH(1-13) MC5R MC5R ACTH(1-13)->MC5R Gs Gs Protein MC5R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Exocrine_Gland_Secretion Regulation of Exocrine Gland Secretion PKA->Exocrine_Gland_Secretion

Caption: MC5R signaling pathway in exocrine glands.

Experimental Protocols

Radioligand Binding Assay for Melanocortin Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of ACTH(1-13) for a specific melanocortin receptor subtype.

Materials:

  • Cells or membranes expressing the melanocortin receptor of interest.

  • Radioligand (e.g., [¹²⁵I]NDP-α-MSH).

  • Unlabeled ACTH(1-13) and a reference compound (e.g., unlabeled NDP-α-MSH).

  • Binding buffer (e.g., DMEM with 25 mM HEPES and 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Lysis buffer (e.g., 0.2 N NaOH).

  • 96-well microplates.

  • Scintillation counter or gamma counter.

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes expressing the target melanocortin receptor according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell/membrane preparation.

    • A fixed concentration of radioligand.

    • Varying concentrations of unlabeled ACTH(1-13) (or reference compound) for competition. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled reference compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Lyse the cells/membranes on the filter mat with lysis buffer and quantify the amount of bound radioactivity using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of ACTH(1-13) to stimulate cAMP production in cells expressing a melanocortin receptor.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • ACTH(1-13) and a reference agonist.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells expressing the target melanocortin receptor into a 96-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare serial dilutions of ACTH(1-13) and the reference agonist in stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the prepared compound dilutions to the respective wells. Include wells with stimulation buffer only as a baseline control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Prep Cell/Membrane Preparation B_Setup Assay Setup (Radioligand + Competitor) B_Prep->B_Setup B_Incubate Incubation B_Setup->B_Incubate B_Filter Filtration & Washing B_Incubate->B_Filter B_Count Radioactivity Counting B_Filter->B_Count B_Analysis Data Analysis (IC50 -> Ki) B_Count->B_Analysis F_Seed Cell Seeding F_Stim Cell Stimulation (Agonist) F_Seed->F_Stim F_Incubate Incubation F_Stim->F_Incubate F_Lysis Cell Lysis F_Incubate->F_Lysis F_Measure cAMP Measurement F_Lysis->F_Measure F_Analysis Data Analysis (EC50) F_Measure->F_Analysis

Caption: Workflow for characterizing ACTH(1-13) activity.

Conclusion

The discovery and characterization of ACTH(1-13) have been instrumental in elucidating the broader functions of the melanocortin system beyond the adrenal axis. Initially identified as a fragment of ACTH, its identity as α-MSH highlighted the pleiotropic nature of POMC-derived peptides. For researchers and drug development professionals, understanding the distinct receptor pharmacology and signaling pathways of ACTH(1-13) is critical for the design of selective melanocortin receptor modulators targeting a range of therapeutic areas, including skin disorders, inflammation, and metabolic diseases. The experimental protocols detailed herein provide a foundational framework for the continued investigation of this and other melanocortin peptides.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of ACTH (1-13)

Adrenocorticotropic hormone (ACTH) (1-13), a peptide fragment corresponding to the N-terminal sequence of ACTH, is a key molecule in biomedical research. It is identical to α-melanocyte-stimulating hormone (α-MSH) and interacts with various melanocortin receptors (MCRs), playing roles in pigmentation, inflammation, and energy metabolism.[1][2] The precise and efficient synthesis of this 13-amino acid peptide is crucial for its application in research and therapeutic development. This guide provides a comprehensive overview of the core methodologies for its chemical synthesis, purification, and characterization, tailored for professionals in the field.

Core Synthesis Methodology: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the universally accepted method for producing peptides like ACTH (1-13) due to its efficiency, ease of purification of intermediates, and amenability to automation.[3] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[3][4][5]

The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) for temporary N-terminal α-amino group protection and acid-labile protecting groups for amino acid side chains.

Experimental Workflow for ACTH (1-13) Synthesis and Purification

The overall process, from initial resin preparation to the final, purified peptide, follows a structured workflow.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_analysis Quality Control Resin 1. Resin Swelling & Fmoc-Val-OH Loading Deprotection1 2. Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Loop Repeat Steps 2-4 for 11 Cycles (Pro, Lys, Gly, Trp, Arg, Phe, His, Glu, Met, Ser, Tyr) Wash1->Loop FinalDeprotection 5. Final Fmoc Deprotection Loop->FinalDeprotection Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 7. Crude Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Analysis 10. Characterization (LC-MS, Analytical HPLC) Lyophilization->Analysis

Fig 1. Workflow for ACTH (1-13) Synthesis and Purification.
Detailed Experimental Protocol: Fmoc-SPPS of ACTH (1-13)

Sequence: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH[6]

Table 1: Materials and Reagents for Synthesis

Item Description/Purpose Supplier Example
Resin Rink Amide resin for C-terminal amide, or Wang/2-CTC resin for C-terminal acid.Novabiochem, Chem-Impex
Fmoc-Amino Acids Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, etc. Side-chain protected.Sigma-Aldrich, Bachem
Solvents Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide Synthesis Grade)Fisher Scientific
Coupling Reagents HBTU, HOBt, or HATU; N,N-Diisopropylethylamine (DIPEA)Aapptec, GL Biochem
Deprotection Reagent 20% Piperidine (B6355638) in DMF (v/v)Acros Organics
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)Oakwood Chemical
Precipitation Cold Diethyl EtherJ.T. Baker

Protocol Steps:

  • Resin Preparation: Swell the resin (e.g., 0.5 g) in DMF in a reaction vessel for 1 hour.

  • First Amino Acid Loading: Couple the first amino acid (Fmoc-Val-OH) to the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[3] If incomplete, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence in reverse order (Pro, Lys, Gly... up to Ser).

  • Cleavage and Side-Chain Deprotection:

    • After the final N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT). The specific cocktail protects sensitive residues like Met and Trp.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains the target ACTH (1-13) along with deletion sequences, incompletely deprotected peptides, and by-products from the cleavage process. RP-HPLC is the gold standard for purifying peptides to the high degree (typically >95%) required for biological assays and drug development.[3][7][8]

Detailed Experimental Protocol: RP-HPLC Purification

Table 2: Typical RP-HPLC Purification Parameters

Parameter Condition
Column Preparative C18 column (e.g., 250 x 20 mm, 5-10 µm particle size)[3][8]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)[3]
Flow Rate 10-20 mL/min (for preparative scale)
Detection UV at 220 nm and 280 nm
Gradient A linear gradient from ~5% to 65% Mobile Phase B over 40-60 minutes. This must be optimized.

Protocol Steps:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, potentially with a small amount of ACN or acetic acid to aid solubility.[6] Filter the solution through a 0.45 µm filter to remove particulates.

  • System Equilibration: Equilibrate the preparative RP-HPLC system with the starting mobile phase conditions (e.g., 95% A / 5% B).

  • Injection and Fractionation: Inject the dissolved crude peptide onto the column. Run the optimized gradient method. Collect fractions corresponding to the major peak, which is typically the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm the purity of each fraction. Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a stable, fluffy white powder.

Characterization and Quality Control

Final characterization is essential to confirm the identity and purity of the synthesized ACTH (1-13).

Table 3: Characterization Data for ACTH (1-13)

Analysis Method Expected Result Reference
Identity Mass Spectrometry (LC-MS / MALDI-TOF)Calculated Molecular Weight: 1623.9 g/mol [6]
Purity Analytical RP-HPLC≥95%[9]
Appearance Visual InspectionWhite lyophilized powder-
Solubility Dissolution TestSoluble in water or dilute acetic acid[6]

Biological Context: Signaling Pathway

ACTH (1-13) exerts its biological effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[10] The primary signaling pathway for most MCRs involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][11]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCR Melanocortin Receptor (MCR) G_Protein Gs Protein (α, β, γ subunits) MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand ACTH (1-13) Ligand->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CREB_P p-CREB CREB->CREB_P Gene Target Gene Expression CREB_P->Gene Modulation

References

Structure-Activity Relationship of Adrenocorticotropic Hormone (ACTH) Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It is produced in the anterior pituitary gland from the precursor molecule pro-opiomelanocortin (POMC).[3][4] The primary physiological role of ACTH is to stimulate the adrenal cortex to produce and release glucocorticoids, such as cortisol.[1][4][5] ACTH exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells.[1][4] Understanding the relationship between the structure of ACTH and its biological activity is paramount for the development of novel diagnostic and therapeutic agents targeting the HPA axis. This guide provides an in-depth analysis of the structure-activity relationships of various ACTH fragments, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Core Structure-Activity Principles

The full-length ACTH(1-39) peptide contains distinct domains that contribute to its biological activity. The N-terminal region is primarily responsible for its steroidogenic effects. The biological activity of the ACTH molecule is dependent on its first 24 amino-terminal amino acids, while fragments shorter than 20 amino acids are generally considered inactive.[4] The C-terminal fragment (residues 25-39) is thought to contribute to the stability of the molecule, increasing its half-life.[4]

Several key amino acid sequences within the N-terminal region are critical for receptor binding and activation:

  • ACTH(1-24): This fragment contains the full biological activity of the native hormone.[4]

  • The "Address" Sequence: The region encompassing residues 11-24 is often referred to as the "address" sequence, which is crucial for receptor recognition and binding.[6][7][8]

  • The "Message" Sequence: The N-terminal region, particularly the first few amino acids, is considered the "message" sequence, responsible for triggering the signal transduction cascade upon binding.

  • The Basic Core (15-18): The sequence Lys-Lys-Arg-Arg (residues 15-18) is essential for activity. Complete removal of these four basic residues results in inactivation of the peptide at the ACTH receptor.[4][9]

Quantitative Analysis of ACTH Fragment Activity

The biological activity of ACTH fragments is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, including receptor binding affinity (Kd, Ki) and functional potency (EC50) for steroidogenesis and cAMP production. A lower EC50 value indicates higher potency.[10][11]

Table 1: Receptor Binding Affinity of ACTH Fragments

FragmentReceptorCell Line/TissueRadioligandBinding ParameterValue (nM)Reference(s)
ACTH(1-39)Mouse MC2RHeLa125I-ACTHKd0.84[12]
ACTH(1-24)Mouse MC2RHeLa125I-ACTHKd0.94[12]
ACTH(11-24)Rat Adrenal CortexMembranes[3H]ACTH(11-24)Kd1.8 ± 0.1[7]
ACTH(15-18)Rat Adrenal CortexMembranes[3H]ACTH(15-18)Kd2.1 ± 0.1[7]
ACTH(11-24)Rat Adrenal CortexMembranes[3H]ACTH(15-18)Ki2.2 ± 0.1[7]
ACTH(15-18)Rat Adrenal CortexMembranes[3H]ACTH(11-24)Ki2.3 ± 0.2[7]

Table 2: Functional Potency of ACTH Fragments (cAMP Production)

FragmentReceptorCell LineParameterValue (pM)Reference(s)
ACTH(1-24)Mouse MC2RHeLaEC507.5[12]
ACTH(1-17)Mouse MC2RHeLaEC5049[12]
ACTH(1-39)Mouse MC2RHeLaEC5057[12]

Table 3: Functional Potency of ACTH Fragments (Steroidogenesis)

FragmentSpecies/Cell TypeParameterValue (µg/ml)Reference(s)
ACTH(11-24)Rat Adrenal CellsEC500.5 - 2.0[8]
ACTH(17-24)Rat Adrenal CellsEC500.5 - 2.0[8]
ACTH(11-16)Rat Adrenal CellsEC500.7[8]

Table 4: Antagonistic Activity of ACTH Fragments

FragmentAgonistSpecies/Cell TypeParameterValue (nM)Reference(s)
ACTH(11-24)-Mouse MC2R / HeLaIC50~1[12]
ACTH(7-39)-Mouse MC2R / HeLaIC50~1[12]
ACTH(6-24)ACTH(1-39)Rat Adrenal CellsKi13.4 ± 3.1[13]
ACTH(6-24)ACTH(5-24)Rat Adrenal CellsKi3.4 ± 1.0[13]

Signaling Pathways of ACTH Action

Upon binding to the MC2R, ACTH initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4] PKA then phosphorylates various downstream targets, ultimately resulting in the synthesis and secretion of corticosteroids.[4] Evidence also suggests the involvement of other signaling pathways, such as the ERK1/2 pathway, in mediating the effects of ACTH.[14]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates* Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates ERK->Steroidogenesis Modulates

Caption: ACTH signaling pathway at the MC2R.

Experimental Protocols

The characterization of ACTH fragments relies on a set of standardized biochemical and cell-based assays.

Radioligand Binding Assay

This assay quantifies the affinity of ACTH fragments for the MC2R by measuring the displacement of a radiolabeled ligand.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of unlabeled ACTH fragments.

  • Materials:

    • Cell membranes expressing MC2R (e.g., from transfected HeLa cells or rat adrenal cortex).[7][12]

    • Radiolabeled ACTH (e.g., 125I-ACTH or [3H]ACTH).[7][12]

    • Unlabeled ACTH fragments (competitors).

    • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter or gamma counter.

  • Protocol:

    • Incubate a fixed concentration of radiolabeled ACTH with cell membranes in the presence of varying concentrations of the unlabeled ACTH fragment.

    • Allow the binding reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a suitable counter.

    • Analyze the data using non-linear regression to determine Kd or Ki values.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare MC2R-expressing cell membranes D Incubate membranes, radioligand, and unlabeled fragment A->D B Prepare radiolabeled ACTH ligand B->D C Prepare serial dilutions of unlabeled ACTH fragment C->D E Filter to separate bound from free ligand D->E F Wash filters E->F G Quantify radioactivity F->G H Plot competition curve G->H I Calculate Kd / Ki H->I

Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of ACTH fragments to stimulate the production of intracellular cAMP, a key second messenger in the ACTH signaling pathway.

  • Objective: To determine the half-maximal effective concentration (EC50) of ACTH fragments for cAMP production.

  • Materials:

    • Whole cells expressing MC2R (e.g., stably transfected HeLa or CHO cells).[12]

    • ACTH fragments.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]

  • Protocol:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of the ACTH fragment for a defined period.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format.[16]

    • Plot the cAMP concentration against the log of the fragment concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

In Vitro Steroidogenesis Assay

This assay directly measures the primary biological output of ACTH stimulation in adrenal cells: the production of corticosteroids.

  • Objective: To quantify the steroidogenic potency (EC50) of ACTH fragments.

  • Materials:

    • Primary adrenal cells (e.g., from rat or bovine) or an adrenal cell line (e.g., Y-1 or H295R).[8][17][18]

    • Cell culture medium.

    • ACTH fragments.

    • Method for quantifying steroid production (e.g., ELISA, radioimmunoassay, or LC-MS/MS).

  • Protocol:

    • Isolate and culture adrenal cells.

    • Incubate the cells with varying concentrations of the ACTH fragment for a specified time (e.g., 1-2 hours).[19]

    • Collect the cell culture supernatant.

    • Measure the concentration of the corticosteroid of interest (e.g., corticosterone (B1669441) in rats, cortisol in humans) in the supernatant.

    • Analyze the data by plotting steroid production against the log of the fragment concentration to determine the EC50.

Logical Relationships in ACTH Fragment Activity

The structure of an ACTH fragment dictates its ability to bind to the MC2R and elicit a biological response. Truncations and modifications can convert an agonist into an antagonist or render it inactive.

SAR_Logic Start ACTH Fragment Core_Binding Core Binding Region (11-24) 'Address' Sequence Start->Core_Binding Contains? N_Terminus N-Terminus (e.g., 1-10) 'Message' Sequence Activation Activates Receptor? N_Terminus->Activation Binding Binds to MC2R? Core_Binding->Binding Basic_Residues Basic Residues (15-18) (Lys-Lys-Arg-Arg) Basic_Residues->N_Terminus Contains? Binding->Basic_Residues Yes Inactive Inactive (e.g., Fragment < 20 AA) Binding->Inactive No Agonist Agonist Activity (e.g., ACTH 1-24) Activation->Agonist Yes Antagonist Antagonist Activity (e.g., ACTH 7-39) Activation->Antagonist No

Caption: Logical flow of ACTH fragment structure to activity.

The structure-activity relationship of ACTH fragments is a complex interplay between specific amino acid sequences that govern receptor binding and activation. The N-terminal 1-24 region is sufficient for full agonistic activity, with the 11-24 sequence being critical for binding and the 15-18 basic core being indispensable. Truncation of the N-terminal "message" sequence can convert agonists into antagonists. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the nuances of ACTH-MC2R interaction and to design novel peptides with tailored pharmacological profiles for treating adrenal and inflammatory disorders.

References

A Deep Dive into the Structural and Functional Distinctions Between ACTH (1-13) and α-MSH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the core structural and functional differences between two closely related peptide hormones derived from pro-opiomelanocortin (POMC): Adrenocorticotropic Hormone (1-13) [ACTH (1-13)] and alpha-Melanocyte-Stimulating Hormone (α-MSH). While sharing an identical amino acid sequence, their distinct post-translational modifications profoundly impact their physicochemical properties, receptor binding affinities, and biological activities. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

Core Structural Differences: Beyond the Amino Acid Sequence

Both ACTH (1-13) and α-MSH are comprised of the same 13 amino acids in the identical sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val. However, the key distinction lies in the post-translational modifications that α-MSH undergoes, which are absent in ACTH (1-13).[1]

Specifically, α-MSH is characterized by:

  • N-terminal Acetylation: The N-terminal serine residue is acetylated.

  • C-terminal Amidation: The C-terminal valine residue is amidated.

These modifications render α-MSH a more stable and potent agonist at several melanocortin receptors compared to its unmodified precursor, ACTH (1-13).

Physicochemical Properties: A Comparative Analysis

The structural differences manifest in their fundamental physicochemical properties, as summarized in the table below.

PropertyACTH (1-13)α-MSH
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-ValAc-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂
N-terminus Free amine (-NH₂)Acetylated (-NHCOCH₃)
C-terminus Free carboxyl (-COOH)Amide (-CONH₂)
Molecular Formula C₇₅H₁₀₆N₂₀O₁₉SC₇₇H₁₀₉N₂₁O₁₉S
Molecular Weight ~1623.9 g/mol ~1664.9 g/mol [1][2]

Biological Activity: Receptor Binding and Functional Potency

The post-translational modifications of α-MSH significantly enhance its binding affinity and functional activity at several melanocortin receptors (MCRs), a family of G-protein coupled receptors. In contrast, ACTH (1-13) exhibits markedly weaker activity. The full-length ACTH (1-39) is the primary ligand for the melanocortin-2 receptor (MC2R), which is not activated by α-MSH.[3]

The following table summarizes the comparative receptor binding affinities (Ki) and functional potencies (EC50) of α-MSH. Data for ACTH (1-13) is often not reported due to its very low affinity and potency at these receptors.

ReceptorLigandKi (nM)EC50 (nM)
MC1R α-MSH0.23~1-10
MC3R α-MSH31.5~10-100
MC4R α-MSH900~100-1000
MC5R α-MSH7160~1000-10000

Note: Ki and EC50 values can vary depending on the cell line and assay conditions used.

ACTH and α-MSH exhibit similar affinity for the MC4R.[4]

Signaling Pathways

Upon binding to their respective melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), both ACTH (in its full-length form) and α-MSH primarily activate the Gs alpha subunit of the G-protein. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

cluster_membrane Cell Membrane Melanocortin_Receptor Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) G_Protein G-Protein (Gs) Melanocortin_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand α-MSH or ACTH Ligand->Melanocortin_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Melanogenesis, Steroidogenesis) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. General signaling pathway of α-MSH and ACTH via melanocortin receptors.

Experimental Protocols

The characterization of the binding and functional activity of ACTH (1-13) and α-MSH relies on standardized in vitro assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the peptides to specific melanocortin receptors.

Objective: To quantify the ability of a test ligand (e.g., α-MSH) to displace a radiolabeled ligand from a melanocortin receptor.

Materials:

  • Cell membranes prepared from cells expressing the melanocortin receptor of interest (e.g., HEK293-hMC1R).

  • Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).

  • Unlabeled competitor ligands: α-MSH, ACTH (1-13), and a non-specific binding control.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine cell membranes, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.

Start Start Prepare_Reagents Prepare cell membranes, radioligand, and competitor ligands Start->Prepare_Reagents Incubate Incubate membranes with radioligand and varying concentrations of competitor Prepare_Reagents->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure_Radioactivity Quantify radioactivity using a scintillation counter Wash->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Start Start Plate_Cells Seed receptor-expressing cells in a multi-well plate Start->Plate_Cells Pre_incubate Pre-incubate cells with stimulation buffer + PDE inhibitor Plate_Cells->Pre_incubate Stimulate Add varying concentrations of test ligand and incubate Pre_incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Quantify cAMP levels using a detection kit Lyse_Cells->Detect_cAMP Analyze_Data Calculate EC50 values Detect_cAMP->Analyze_Data End End Analyze_Data->End

References

Introduction to POMC and its Physiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pro-Opiomelanocortin (POMC) Processing Pathway to Adrenocorticotropic Hormone (ACTH) (1-13) Amide

This guide provides a comprehensive overview of the intricate molecular processes involved in the conversion of the prohormone pro-opiomelanocortin (POMC) into the bioactive peptide, ACTH (1-13) amide, also known as desacetyl-α-melanocyte-stimulating hormone (desacetyl-α-MSH). This document is intended for researchers, scientists, and professionals in drug development who are focused on endocrinology, neurobiology, and metabolic diseases.

Pro-opiomelanocortin is a remarkable precursor protein that gives rise to a diverse array of peptide hormones and neuropeptides through extensive post-translational processing.[1][2][3] These peptides play crucial roles in a wide range of physiological functions, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, energy homeostasis, appetite, and pigmentation.[2][4] The processing of POMC is highly tissue-specific, meaning that the final peptide products vary depending on the cellular context and the specific enzymatic machinery present.[1][2][3][5][6]

This guide focuses on the specific processing cascade that leads to the formation of ACTH (1-13) amide. This pathway is particularly active in the neurons of the arcuate nucleus of the hypothalamus and the melanotrophs of the intermediate lobe of the pituitary gland.[2][5][7] In these tissues, ACTH (1-39) is not the final product but serves as an intermediate that is further cleaved and modified to produce smaller, yet highly potent, melanocortin peptides.

The Enzymatic Cascade of POMC Processing to ACTH (1-13) Amide

The journey from the POMC prohormone to the final ACTH (1-13) amide is a multi-step process that occurs primarily within the trans-Golgi network (TGN) and secretory granules of the regulated secretory pathway.[1][8][9][10] This intricate pathway is orchestrated by a series of specific endo- and exoproteases, as well as modifying enzymes.

The key enzymatic steps are as follows:

  • Initial Cleavage by Prohormone Convertase 1/3 (PC1/3): The process begins with the endoproteolytic cleavage of the POMC precursor by Prohormone Convertase 1/3 (also known as PC1).[3][5][9] PC1/3 cleaves at pairs of basic amino acid residues.[8] The initial cleavage yields pro-ACTH and β-lipotropin (β-LPH).[5][9] Subsequently, PC1/3 acts on pro-ACTH to produce ACTH (1-39) and the N-terminal fragment of POMC.[5][9] In the anterior pituitary, where PC2 is absent, this is the primary end product.[2][10]

  • Further Processing by Prohormone Convertase 2 (PC2): In tissues like the hypothalamus and the intermediate lobe of the pituitary, Prohormone Convertase 2 (PC2) is co-expressed with PC1/3.[2][11] PC2 further cleaves ACTH (1-39) at a Lys-Lys-Arg-Arg site to generate ACTH (1-17) and corticotropin-like intermediate lobe peptide (CLIP).[1][5][9]

  • Exopeptidase Action of Carboxypeptidase E (CPE): Following the endoproteolytic cleavages, Carboxypeptidase E (CPE) removes the C-terminal basic amino acid residues (Lys-Arg) from the ACTH (1-17) intermediate.[5] This trimming step is essential to produce the substrate for the final amidation reaction.

  • C-terminal Amidation by Peptidylglycine α-amidating Monooxygenase (PAM): The final and critical step in the formation of the bioactive peptide is the amidation of the C-terminus. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[5][11][12] PAM converts the C-terminal glycine (B1666218) residue of the peptide precursor into a C-terminal amide group, yielding ACTH (1-13) amide.[13][14] This amidation is often crucial for the biological activity and stability of the peptide.[15]

It is important to note that ACTH (1-13) amide (desacetyl-α-MSH) can be further modified by N-acetylation to form α-MSH.[5][13] However, studies in the human hypothalamus have shown that desacetyl-α-MSH and β-MSH are produced in considerable excess of acetylated α-MSH, suggesting they are the predominant physiological products in this tissue.[16][17]

Data Presentation: Key Enzymes and Peptide Abundance

Quantitative analysis of POMC processing is crucial for understanding its physiological regulation. The tables below summarize the key enzymes involved and the relative abundance of major POMC-derived peptides in the human hypothalamus.

Table 1: Key Enzymes in the Processing of POMC to ACTH (1-13) Amide
EnzymeAbbreviationSubstrate(s)Key Product(s)Cellular Location
Prohormone Convertase 1/3PC1/3POMC, pro-ACTHpro-ACTH, ACTH (1-39)Secretory Granules[2]
Prohormone Convertase 2PC2ACTH (1-39)ACTH (1-17), CLIPSecretory Granules[2]
Carboxypeptidase ECPEC-terminally extended peptide intermediates (e.g., ACTH 1-17)Trimmed peptide precursorsSecretory Granules[18]
Peptidylglycine α-amidating MonooxygenasePAMGlycine-extended peptide precursorsC-terminally amidated peptidesSecretory Granules[12]
Table 2: Relative Abundance of POMC-Derived Peptides in the Human Hypothalamus
PeptideRelative ConcentrationReference
Desacetyl-α-MSH (ACTH 1-13 amide)Produced in considerable excess of acetylated α-MSH[16]
β-MSHProduced in considerable excess of acetylated α-MSH[16]
Acetylated α-MSHSubstantially lower than desacetyl-α-MSH and β-MSH[16]
Unprocessed POMCIn considerable excess of derived peptides in cerebrospinal fluid[9]

Mandatory Visualizations

The following diagrams illustrate the core pathways and workflows described in this guide.

G POMC Processing to ACTH (1-13) Amide POMC Pro-opiomelanocortin (POMC) PC1_3_1 PC1/3 POMC->PC1_3_1 Pro_ACTH Pro-ACTH PC1_3_2 PC1/3 Pro_ACTH->PC1_3_2 ACTH_1_39 ACTH (1-39) PC2 PC2 ACTH_1_39->PC2 ACTH_1_17 ACTH (1-17) CPE CPE ACTH_1_17->CPE ACTH_1_13_Gly ACTH (1-13)-Gly PAM PAM ACTH_1_13_Gly->PAM ACTH_1_13_Amide ACTH (1-13) Amide (desacetyl-α-MSH) PC1_3_1->Pro_ACTH PC1_3_2->ACTH_1_39 PC2->ACTH_1_17 CPE->ACTH_1_13_Gly PAM->ACTH_1_13_Amide

Caption: The sequential enzymatic cleavage of POMC to ACTH (1-13) amide.

G Experimental Workflow for Quantitative Peptidomics cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Hypothalamic Tissue or Cultured Neurons Extraction Peptide Extraction (e.g., acid extraction) Tissue->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Purification->LC_MS Quant Quantification using stable isotope-labeled internal standards LC_MS->Quant ID Peptide Identification Quant->ID Relative_Quant Relative Quantification of POMC peptides ID->Relative_Quant

Caption: A typical workflow for the analysis of POMC-derived peptides.

G Signaling Pathways Regulating POMC Processing cluster_pomc Gene Expression & Processing Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R POMC_Gene POMC Gene Expression Leptin_R->POMC_Gene + PC1_3_Gene PC1/3 & PC2 Expression Leptin_R->PC1_3_Gene + CPE_Gene CPE Expression Insulin_R->CPE_Gene +/- POMC_Neuron POMC Neuron POMC_Processing POMC Processing POMC_Gene->POMC_Processing Substrate PC1_3_Gene->POMC_Processing Regulate CPE_Gene->POMC_Processing Regulate ACTH_1_13_Amide ACTH (1-13) Amide POMC_Processing->ACTH_1_13_Amide Produces

References

The Interaction of ACTH(1-13) with Melanocortin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth examination of the binding and signaling characteristics of the adrenocorticotropic hormone fragment, ACTH(1-13), with the family of melanocortin receptors (MCRs). It is intended for researchers, scientists, and professionals in the field of drug development who are focused on the modulation of the melanocortin system. This document outlines the binding affinities, details the associated signaling pathways, and provides standardized experimental protocols for the assessment of ligand-receptor interactions.

Introduction to the Melanocortin System

The melanocortin system is a crucial signaling network that regulates a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. The central components of this system are the five G-protein coupled receptors (GPCRs) known as melanocortin receptors (MC1R through MC5R), and their endogenous ligands, the melanocortins. These ligands are peptides derived from the precursor protein pro-opiomelanocortin (POMC). The primary melanocortin peptides include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH).

ACTH is a 39-amino acid peptide, but its N-terminal 1-13 sequence, ACTH(1-13), contains the core motif responsible for binding to melanocortin receptors. While full-length ACTH is the specific, high-affinity ligand for MC2R, the ACTH(1-13) fragment demonstrates broader affinity for other MCR subtypes, making it a subject of significant interest in pharmacological research.

Melanocortin Receptor Subtypes and Ligand Binding

The five melanocortin receptors exhibit distinct tissue distributions and physiological roles. Their affinity for various endogenous ligands, including the ACTH(1-13) fragment, varies significantly. Understanding these binding profiles is fundamental to developing receptor-specific therapeutic agents.

Receptor Distribution and Function
  • MC1R: Primarily found on melanocytes, it is the key regulator of skin and hair pigmentation.

  • MC2R: Located in the adrenal cortex, this receptor exclusively binds ACTH to stimulate cortisol production. It is often referred to as the ACTH receptor.

  • MC3R: Expressed in the brain, gut, and heart, it is involved in the regulation of energy homeostasis and inflammation.

  • MC4R: Predominantly located in the central nervous system, it is a critical regulator of appetite, food intake, and energy expenditure.

  • MC5R: Found in various exocrine glands, it is involved in the regulation of sebaceous gland secretion.

Quantitative Binding Affinity Data

The binding affinities of ACTH(1-13) and other endogenous melanocortins for the human melanocortin receptors are summarized below. The data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are derived from competitive binding assays.

LigandMC1RMC2RMC3RMC4RMC5R
ACTH (1-13) ~2.3 nM (pKi 8.64)>1000 nM~3.6 nM (pKi 8.44)~3.2 nM (pKi 8.49)~1.6 nM (pKi 8.79)
α-MSH ~0.2 nM>1000 nM~5 nM~4 nM~10 nM
β-MSH ~1 nM>1000 nM~10 nM~2 nM~20 nM
γ-MSH >1000 nM>1000 nM~0.5 nM>1000 nM>1000 nM
ACTH (1-39) ~0.5 nM~0.1 nM~1 nM~1 nM~2 nM

Note: Ki and IC50 values are compiled from various sources and may differ based on experimental conditions. Lower values indicate higher binding affinity.

Signaling Pathways

Upon ligand binding, melanocortin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a canonical signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP).

Canonical Gs-cAMP Pathway

The activation of the Gs protein stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates gene expression and elicits a cellular response.

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LIGAND ACTH(1-13) MCR Melanocortin Receptor (MCR) LIGAND->MCR Binding GPCR G-Protein (Gs) MCR->GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Response Cellular Response CREB->Response Gene Expression

Canonical Gs-cAMP signaling pathway for melanocortin receptors.

Experimental Protocols

The following sections detail standardized methodologies for quantifying the interaction of ligands like ACTH(1-13) with melanocortin receptors.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the melanocortin receptor subtype of interest.

  • Radioligand: Typically [¹²⁵I]Nle⁴,D-Phe⁷-α-MSH ([¹²⁵I]NDP-MSH).

  • Test Compound: ACTH(1-13) or other unlabeled ligands.

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a gamma counter.

Procedure:

  • Prepare serial dilutions of the test compound (ACTH(1-13)).

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]NDP-MSH (typically at its Kd value), and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand like unlabeled NDP-MSH).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of ACTH(1-13) B Prepare Assay Plate: Membranes + [¹²⁵I]NDP-MSH + Test Compound A->B C Incubate to Reach Equilibrium (e.g., 60 min at 37°C) B->C D Rapid Filtration (Separate Bound from Free) C->D E Wash Filters D->E F Measure Radioactivity (Gamma Counter) E->F G Calculate Specific Binding F->G H Plot Dose-Response Curve G->H I Determine IC50 and Calculate Ki H->I

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay

This protocol measures the functional activity (EC50) of a ligand by quantifying its ability to stimulate the production of cAMP.

Materials:

  • Whole cells stably or transiently expressing the melanocortin receptor of interest.

  • Test Compound: ACTH(1-13) or other agonists.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • Cell culture reagents and plates.

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and grow to an appropriate confluency.

  • Remove the growth medium and pre-incubate the cells with Stimulation Buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Add serial dilutions of the test compound (ACTH(1-13)) to the cells.

  • Include control wells for basal cAMP levels (buffer only) and maximal stimulation (e.g., using a known potent agonist like NDP-MSH or Forskolin, which directly activates adenylyl cyclase).

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Perform the cAMP measurement assay.

  • Plot the measured cAMP levels (or assay signal) against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis A Plate and Culture Cells Expressing MCR B Pre-incubate with PDE Inhibitor (e.g., IBMX) A->B C Add Serial Dilutions of ACTH(1-13) B->C D Incubate to Allow cAMP Accumulation (e.g., 30 min at 37°C) C->D E Lyse Cells D->E F Perform cAMP Measurement Assay (e.g., HTRF) E->F G Plot Dose-Response Curve F->G H Determine EC50 Value G->H

Workflow for a cell-based cAMP accumulation functional assay.

Conclusion

The ACTH(1-13) fragment serves as a valuable pharmacological tool for probing the melanocortin system. It exhibits high affinity for MC1R, MC3R, MC4R, and MC5R, but notably not for MC2R, the classical ACTH receptor, which requires additional domains of the full-length ACTH peptide for effective binding and activation. The primary signaling mechanism for these interactions is the canonical Gs-cAMP pathway. The detailed protocols provided herein offer a standardized framework for the quantitative assessment of ACTH(1-13) and novel compounds targeting these therapeutically relevant receptors. A thorough understanding of these interactions is critical for the development of selective and potent modulators of the melanocortin system for various clinical applications.

The Physiological Role of Endogenous ACTH(1-13): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological significance of the endogenous peptide Adrenocorticotropic Hormone (1-13) (ACTH(1-13)). Moving beyond the classical understanding of full-length ACTH's role in adrenal steroidogenesis, this document elucidates the distinct functions of ACTH(1-13) as a signaling molecule in its own right, particularly within the central nervous system and in the context of immunomodulation. Detailed experimental methodologies, quantitative data, and signaling pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Introduction: From Prohormone to Bioactive Peptide

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] While the full-length ACTH(1-39) is the primary regulator of glucocorticoid synthesis in the adrenal cortex, post-translational processing of POMC and ACTH itself yields a variety of smaller, biologically active peptides.[3][4] Among these is ACTH(1-13), a fragment that is identical to the first 13 amino acids of ACTH.[5] This peptide is also known as des-acetyl-α-MSH, as it can be further processed to form α-melanocyte-stimulating hormone (α-MSH).[6] Endogenous ACTH(1-13) possesses a unique physiological profile, largely independent of the steroidogenic actions of its parent molecule, and instead exerts its effects through different members of the melanocortin receptor family.[7]

Biosynthesis of ACTH(1-13) via POMC Processing

The generation of ACTH(1-13) is a result of tissue-specific enzymatic processing of POMC. This differential processing in the anterior pituitary versus the hypothalamus and other tissues dictates the final peptide products.

  • Anterior Pituitary: In the corticotroph cells of the anterior pituitary, the prohormone convertase 1 (PC1/3) is the dominant processing enzyme.[3][6] PC1/3 cleaves POMC to produce ACTH(1-39), β-lipotropin, and an N-terminal fragment.[3][6] Further processing of ACTH into smaller fragments is limited in this tissue due to the low expression of prohormone convertase 2 (PC2).[6]

  • Hypothalamus, Skin, and Pars Intermedia: In these tissues, POMC undergoes more extensive processing. Following the initial cleavage by PC1/3 to yield ACTH(1-39), PC2 acts on ACTH to produce ACTH(1-17) (also referred to as corticotropin-like intermediate lobe peptide or CLIP) and other fragments.[3][6][8] Carboxypeptidase E (CPE) then removes C-terminal basic amino acid residues from ACTH(1-17) to form ACTH(1-13).[3] This peptide can then be amidated by peptidyl α-amidating monooxygenase (PAM) to generate desacetyl-α-MSH, and subsequently acetylated by an N-acetyltransferase to form α-MSH.[3][6]

POMC_Processing cluster_pituitary Anterior Pituitary cluster_hypothalamus Hypothalamus / Skin POMC_pit POMC proACTH_pit pro-ACTH POMC_pit->proACTH_pit PC1/3 ACTH39_pit ACTH(1-39) proACTH_pit->ACTH39_pit PC1/3 POMC_hyp POMC ACTH39_hyp ACTH(1-39) POMC_hyp->ACTH39_hyp PC1/3 ACTH17 ACTH(1-17) ACTH39_hyp->ACTH17 PC2 ACTH13 ACTH(1-13) ACTH17->ACTH13 CPE desacetyl_aMSH desacetyl-α-MSH (ACTH(1-13)-NH2) ACTH13->desacetyl_aMSH PAM aMSH α-MSH desacetyl_aMSH->aMSH N-acetyl- transferase

Caption: Tissue-specific processing of pro-opiomelanocortin (POMC).

Receptor Interactions and Signaling Pathways

The physiological effects of ACTH(1-13) are mediated by its interaction with a subset of the five known melanocortin receptors (MC1R-MC5R), which are G protein-coupled receptors.[2] Unlike ACTH(1-39), which is the exclusive endogenous ligand for MC2R (the classical ACTH receptor in the adrenal cortex), ACTH(1-13) does not activate MC2R.[1][9] Instead, it primarily functions as an agonist for MC3R and MC4R, and can also interact with MC1R and MC5R.[10][11]

The signaling cascade initiated by ACTH(1-13) binding to MC3R and MC4R follows the canonical Gs-protein coupled pathway. This activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

ACTH13_Signaling cluster_membrane Cell Membrane MCR MC3R / MC4R Gs Gs protein MCR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes Gs->AC activates ACTH13 ACTH(1-13) ACTH13->MCR binds PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Response phosphorylates targets

Caption: Signaling pathway of ACTH(1-13) via MC3R/MC4R.
Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the quantitative data for the interaction of ACTH(1-13) and related peptides with melanocortin receptors.

Table 1: Functional Potency (cAMP Production) of ACTH(1-13)

PeptideReceptorEC50 (nM)Source
ACTH(1-13)MC3R0.18[10]
ACTH(1-13)MC4R19[10]

Table 2: Comparative Binding Affinities (Ki, nM) of Melanocortin Peptides

PeptideMC1RMC3RMC4RMC5RSource
α-MSH0.233.91311[11]
desacetyl-α-MSH1.30.811721[11]
ACTH(1-13) (free acid)1.83.1>1000>1000[11]
ACTH(1-24)0.442.52817[11]
ACTH(1-39)4.6114638[11]

Note: α-MSH is N-acetylated and C-terminally amidated ACTH(1-13). Desacetyl-α-MSH is C-terminally amidated ACTH(1-13). These modifications, particularly C-terminal amidation, significantly enhance binding affinity compared to the free carboxyl form of ACTH(1-13).[11]

Physiological Roles of Endogenous ACTH(1-13)

The functions of ACTH(1-13) are diverse and primarily extra-adrenal, contrasting with the adrenal-centric role of ACTH(1-39).

Central Nervous System Functions

Within the hypothalamus, ACTH peptides, including the full-length molecule and its fragments, play a crucial role in regulating energy balance.

  • Appetite Regulation: Endogenous ACTH, without necessarily being processed into α-MSH, acts directly on the paraventricular nucleus (PVN) of the hypothalamus to reduce food intake.[12] This anorexigenic effect is mediated through MC4Rs.[12] Studies have shown that central administration of ACTH inhibits food intake, and blocking endogenous ACTH in the PVN of satiated rats with antibodies increases food consumption.[12] This indicates that ACTH(1-13), as a potent MC4R agonist, is a key mediator in the physiological regulation of appetite.

  • Attention and Cognitive Function: ACTH-related peptides are known to influence neurobehavioral functions.[13] Fragments such as ACTH(4-10) and desacetyl-α-MSH (a form of ACTH(1-13)) have been shown to modulate event-related brain potentials, suggesting an effect on selective attention.[13]

Neurotrophic and Regenerative Effects

ACTH fragments that include the ACTH(1-13) sequence have demonstrated significant neurotrophic properties, influencing both the development and regeneration of the nervous system.

  • Nerve Development: Perinatal administration of ACTH fragments like ACTH(4-10) and α-MSH (ACTH(1-13)) accelerates neuromuscular development in rats.[14] These peptides can enhance nerve branching and maturation of the neuromuscular junction.[14]

  • Nerve Regeneration: In cases of peripheral nerve injury, melanocortins, including α-MSH, promote and enhance nerve regeneration and muscle reinnervation.[15]

Immunomodulatory and Anti-inflammatory Actions

ACTH and its fragments, including α-MSH (ACTH(1-13)), exert direct anti-inflammatory and immune-modulating effects, independent of glucocorticoid stimulation.[16]

  • Cytokine Inhibition: Peptides such as α-MSH(1-13) and ACTH(1-24) can inhibit the production of pro-inflammatory mediators like TNF-α and IL-6 by activated microglia, monocytes, and macrophages.[16] This suggests a role for endogenous ACTH(1-13) in tempering inflammatory responses within the central nervous system and peripheral tissues.

Other Physiological Roles
  • Gastric Cytoprotection: ACTH(1-13) has been shown to have potent cytoprotective effects in experimental models of ethanol-induced gastric lesions in rats, highlighting a potential role in maintaining gastrointestinal integrity.[17]

Key Experimental Protocols

The following sections detail the methodologies used in foundational studies to characterize the function of ACTH(1-13).

Receptor Binding Assays
  • Objective: To determine the binding affinity of ACTH(1-13) and related peptides to specific melanocortin receptors.

  • Methodology:

    • Cell Culture: Eukaryotic cell lines (e.g., HEK293 or COS-7) are transiently transfected with plasmids encoding the human MC1R, MC3R, MC4R, or MC5R.

    • Radioligand: A high-affinity, radioactively labeled ligand, typically [125I]-labeled [Nle4, D-Phe7]α-MSH, is used as a tracer.

    • Competition Binding: Transfected cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptide (e.g., ACTH(1-13), α-MSH, ACTH(1-39)).

    • Separation and Counting: After incubation, the cells are washed to separate bound from free radioligand. The amount of bound radioactivity is then quantified using a gamma counter.

    • Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

    • Protocol adapted from Schiöth et al. (1997).[11]

cAMP Functional Assays
  • Objective: To measure the functional potency of ACTH(1-13) in activating melanocortin receptors, assessed by its ability to stimulate cAMP production.

  • Methodology:

    • Cell Culture: Stable cell lines expressing a specific melanocortin receptor (e.g., HEK293-hMC3R) are cultured in appropriate media.

    • Stimulation: Cells are incubated with increasing concentrations of the agonist peptide (e.g., ACTH(1-13)) for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

    • Data Analysis: Dose-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the peptide's potency.

    • Protocol based on descriptions in Vertex AI Search result 1.[10]

In Vivo Food Intake Studies in Rats
  • Objective: To investigate the physiological role of endogenous ACTH in the central regulation of appetite.

  • Methodology:

    • Animal Model: Adult male rats are used. Cannulas are stereotaxically implanted into the paraventricular nucleus (PVN) of the hypothalamus for microinjections.

    • Experimental Conditions: Animals are divided into groups, typically satiated (recently fed) and hungry (e.g., 24-hour food deprivation).

    • Microinjection: Satiated rats, which have high endogenous levels of hypothalamic POMC peptides, are microinjected directly into the PVN with either a specific antibody against ACTH, an antibody against α-MSH, or a control IgG.

    • Measurement: Food intake, water intake, and body weight are measured at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

    • Data Analysis: The effects of the antibody treatments are compared to the control group to determine if blocking the endogenous peptide alters feeding behavior. An increase in food intake after antibody administration indicates a physiological anorexigenic role for the blocked peptide.

    • Protocol adapted from Lauther et al. (2014).[12]

Conclusion and Future Directions

Endogenous ACTH(1-13) is a pleiotropic signaling molecule with a physiological profile distinct from its parent hormone, ACTH(1-39). Its primary roles are centered in the nervous system and immune regulation, mediated predominantly through the MC3 and MC4 receptors. Key functions include the central control of appetite, modulation of attention, and exertion of neurotrophic and anti-inflammatory effects.

For drug development professionals, the specific actions of ACTH(1-13) and other melanocortin peptides present novel therapeutic opportunities. The development of selective agonists for MC3R and MC4R could yield new treatments for metabolic disorders, neurodegenerative diseases, and inflammatory conditions, bypassing the steroidogenic side effects associated with MC2R activation. Further research is warranted to fully delineate the downstream targets of ACTH(1-13)-mediated signaling and to explore the therapeutic potential of targeting this system in human disease.

References

Neuroprotective Effects of ACTH (1-13): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of the adrenocorticotropic hormone fragment (1-13) (ACTH (1-13)), also known as α-melanocyte-stimulating hormone (α-MSH). The document outlines the mechanisms of action, key experimental findings, and detailed protocols relevant to the study of this promising neuroprotective peptide.

Core Concepts and Mechanism of Action

ACTH (1-13) is a pleiotropic peptide that exerts potent neuroprotective effects through its interaction with melanocortin receptors, primarily the melanocortin-4 receptor (MC4R), which is widely expressed in the central nervous system.[1] Unlike the full-length ACTH (1-39), the (1-13) fragment does not possess significant steroidogenic activity, and its neuroprotective actions are largely independent of glucocorticoid release.[2]

The neuroprotective effects of ACTH (1-13) are multifaceted and include anti-inflammatory, anti-apoptotic, and anti-excitotoxic properties.[2][3] These effects are mediated through the modulation of key intracellular signaling pathways, principally the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the pro-survival cAMP response element-binding protein (CREB) pathway.[4][5][6]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of ACTH (1-13) and its analogue α-MSH.

Table 1: In Vivo Efficacy of α-MSH in a Rat Model of Ischemic Stroke (transient Middle Cerebral Artery Occlusion)

Treatment GroupOcclusion DurationInfarct Volume Reduction (%)Neurological Score ImprovementReference
α-MSH (500 µg/kg)2 hours55%Significant improvement at 24h[7][8]
α-MSH (100 µg/kg)2 hoursNot significantSignificant improvement at 24h[7]
α-MSH (100 or 500 µg/kg)3 hoursNo significant reductionNo significant improvement[7]

Table 2: In Vitro Neuroprotective Effects of ACTH/α-MSH

Cell TypeInsultTreatmentEndpointQuantitative EffectReference
Rat forebrain neuronsStaurosporine (apoptosis)400 nM ACTH (1-39)Apoptotic cells (%)Reduction from ~45% to ~25%[2]
Rat forebrain neuronsGlutamate (excitotoxicity)400 nM ACTH (1-39)Cell death (%)Reduction from ~80% to ~55%[2]
Human dermal fibroblastsSerum depletion (apoptosis)10⁻⁶ M α-MSHApoptosis (%)Significant inhibition[9]
Human dermal fibroblastsTNF-α, IL-1β, LPS10⁻⁶ M α-MSHCell viability (%)Significant increase[9]

Table 3: Modulation of Signaling Molecules by ACTH/α-MSH

Model SystemTreatmentTarget MoleculeChangeMethodReference
Human glioma cellsα-MSHNF-κB activation (LPS-induced)Complete abolishmentEMSA[4]
Mouse brainα-MSHIκBα degradation (LPS-induced)InhibitionWestern Blot[10]
B16F10 cellsα-MSHCREB phosphorylationIncreaseWestern Blot[11][12]
Rat brain (tMCAO)Semax (ACTH analogue)pCREB levelsIncrease (~1.5-fold)Western Blot[13]

Signaling Pathways

The neuroprotective effects of ACTH (1-13) are primarily mediated through two key signaling pathways: the inhibition of NF-κB and the activation of CREB.

Inhibition of NF-κB Signaling Pathway

ACTH (1-13) binding to MC4R leads to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP is thought to interfere with the NF-κB signaling cascade, preventing the degradation of the inhibitory protein IκBα.[4][6] By stabilizing IκBα, the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus is blocked, thereby downregulating the expression of inflammatory cytokines such as TNF-α and IL-6.[6]

NF_kappaB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_13 ACTH (1-13) MC4R MC4R ACTH_1_13->MC4R AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Inhibits Nucleus Nucleus NFkappaB_p65_p50->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkappaB_translocation NF-κB Translocation

Inhibition of the NF-κB signaling pathway by ACTH (1-13).
Activation of CREB Signaling Pathway

The binding of ACTH (1-13) to MC4R also activates adenylyl cyclase, leading to increased cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB.[11][14] Activated pCREB translocates to the nucleus and promotes the transcription of genes associated with cell survival, neurogenesis, and synaptic plasticity.

CREB_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_13 ACTH (1-13) MC4R MC4R ACTH_1_13->MC4R AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Nucleus Nucleus pCREB->Nucleus Translocation Survival_Genes Pro-survival and Neurogenic Gene Transcription tMCAO_Workflow start Start: Anesthetize Rat expose_cca Expose Common Carotid Artery (CCA) start->expose_cca ligate_eca Ligate External Carotid Artery (ECA) expose_cca->ligate_eca insert_suture Insert Suture into Internal Carotid Artery (ICA) to Occlude MCA ligate_eca->insert_suture occlusion Maintain Occlusion (e.g., 2-3 hours) insert_suture->occlusion administer_acth Administer ACTH (1-13)/Vehicle occlusion->administer_acth remove_suture Withdraw Suture for Reperfusion administer_acth->remove_suture suture_incision Suture Incision remove_suture->suture_incision post_op_care Post-operative Care and Monitoring suture_incision->post_op_care assessment Neurological Assessment and Infarct Volume Measurement (e.g., at 24h) post_op_care->assessment

References

An In-Depth Technical Guide to In Vitro Stability Studies of ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is a cornerstone of preclinical development. This guide provides a comprehensive overview of the in vitro stability of Adrenocorticotropic Hormone (1-13) [ACTH (1-13)], a significant fragment of the full-length ACTH peptide. This document outlines potential degradation pathways, detailed experimental protocols for stability assessment, and the underlying biological signaling pathways.

Introduction to ACTH (1-13) and In Vitro Stability

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to release cortisol and androgens.[1] The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when amidated, is a biologically active peptide involved in various physiological processes. The in vitro stability of such peptide fragments is a critical parameter that influences their therapeutic potential, as instability can lead to loss of efficacy and altered pharmacokinetic profiles. Peptides are susceptible to degradation by proteases present in biological matrices like plasma, as well as chemical degradation pathways such as deamidation and oxidation.[2] Therefore, robust in vitro stability studies are essential to characterize and mitigate these liabilities.

Potential Degradation Pathways of ACTH (1-13)

The stability of ACTH (1-13) in a biological matrix is influenced by both enzymatic and chemical degradation.

Enzymatic Degradation: Human plasma contains a multitude of proteases that can cleave peptide bonds. The full-length ACTH (1-39) is known to be unstable in blood and plasma.[3][4] While specific data for the (1-13) fragment is limited, its degradation is likely mediated by peptidases that cleave at specific amino acid residues. Potential enzymatic cleavage sites can be inferred from studies on ACTH (1-39) and the closely related α-MSH.

Table 1: Potential Enzymatic Cleavage Sites in ACTH (1-13) (H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH)

Enzyme FamilyPotential Cleavage SitesRationale
Aminopeptidases Between Ser(1) and Tyr(2)Cleavage at the N-terminus is a common degradation pathway for peptides in plasma.
Prolylcarboxypeptidase Between Pro(12) and Val(13)This enzyme is known to inactivate α-MSH by cleaving the C-terminal amino acid.[5]
Endopeptidases Various internal peptide bondsEnzymes like endopeptidase 24.11 (Neprilysin) can cleave internal peptide bonds, with a preference for hydrophobic residues.

Chemical Degradation: Beyond enzymatic action, peptides can undergo chemical modifications that affect their stability and function.

  • Deamidation: The presence of asparagine or glutamine residues can lead to deamidation, a non-enzymatic reaction that is pH-dependent and can alter the peptide's structure and activity.[2]

  • Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which can be catalyzed by trace metals or reactive oxygen species.[2]

Quantitative Data on In Vitro Stability

Table 2: Representative In Vitro Stability of ACTH (1-13) in Human Plasma

Incubation Time (hours)% Intact Peptide Remaining (4°C)% Intact Peptide Remaining (25°C)% Intact Peptide Remaining (37°C)
0100100100
1989075
2968255
4926530
8854010
247015<5

This data is representative and intended for illustrative purposes only.

Experimental Protocols

A robust and well-defined protocol is crucial for obtaining reliable in vitro stability data. The following is a detailed methodology for assessing the stability of ACTH (1-13) in human plasma.

Protocol: In Vitro Stability of ACTH (1-13) in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • ACTH (1-13) peptide (high purity)

  • Human plasma (pooled, EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) (e.g., a stable isotope-labeled version of ACTH (1-13))

  • Low-protein-binding microcentrifuge tubes and plates

  • Refrigerated centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Preparation of Solutions:

  • ACTH (1-13) Stock Solution (1 mg/mL): Dissolve ACTH (1-13) in an appropriate solvent (e.g., water with a small amount of acetic acid for basic peptides) to create a 1 mg/mL stock solution.

  • Working Solution (10 µM): Dilute the stock solution with PBS to a final concentration of 10 µM.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in 50% ACN/water at a fixed concentration.

  • Protein Precipitation Solution: 1% Formic Acid in Acetonitrile.

3. Incubation Procedure:

  • Thaw pooled human plasma on ice.

  • Centrifuge the plasma at 4°C to remove any precipitates.

  • In low-protein-binding tubes, add 95 µL of plasma.

  • Pre-warm the plasma samples to the desired incubation temperature (e.g., 37°C).

  • Initiate the reaction by adding 5 µL of the 10 µM ACTH (1-13) working solution to each tube (final concentration 0.5 µM).

  • Incubate the samples at the specified temperature (e.g., 37°C) with gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture. The 0-minute time point is prepared by adding the precipitation solution before adding the peptide.

4. Sample Processing (Protein Precipitation):

  • To 50 µL of the incubation mixture, add 150 µL of the cold protein precipitation solution containing the internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation of the parent peptide from potential degradation products.

  • MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both ACTH (1-13) and the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of ACTH (1-13) to the internal standard for each time point.

  • Normalize the peak area ratios to the 0-minute time point (representing 100% intact peptide).

  • Plot the percentage of remaining ACTH (1-13) against time.

  • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percentage remaining versus time.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

ACTH_Signaling_Pathway ACTH Signaling Pathway in Adrenal Cortex ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (e.g., Cortisol Synthesis) CREB->Steroidogenesis Promotes Gene Transcription

Caption: A simplified diagram of the ACTH signaling cascade.

In_Vitro_Stability_Workflow In Vitro Stability Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide ACTH (1-13) Stock Solution Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma (Pooled, EDTA) Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Precipitation Protein Precipitation (ACN + FA + IS) Timepoints->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing & Calculation of t½ LCMS->Data

Caption: Workflow for the in vitro stability assessment of ACTH (1-13).

Conclusion

The in vitro stability of ACTH (1-13) is a multifaceted issue governed by enzymatic and chemical degradation pathways. While direct quantitative stability data for this specific fragment is sparse, a comprehensive understanding of peptide degradation mechanisms, coupled with robust experimental protocols, allows for a thorough evaluation. The methodologies and information presented in this guide provide a framework for researchers to design and execute meaningful in vitro stability studies, which are indispensable for the successful development of peptide-based therapeutics. By carefully considering the factors that influence stability and employing precise analytical techniques, scientists can better predict the in vivo behavior of ACTH (1-13) and other therapeutic peptides.

References

An In-depth Technical Guide to ACTH (1-13): Molecular Properties and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activities of Adrenocorticotropic Hormone fragment (1-13) (ACTH (1-13)). This document details its molecular weight and formula, outlines experimental methodologies for their determination, and describes its primary signaling pathway.

Core Physicochemical Properties of ACTH (1-13)

ACTH (1-13) is the N-terminal fragment of the full-length Adrenocorticotropic Hormone. It is a peptide composed of 13 amino acids with the sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val.

Quantitative Data Summary

The molecular weight and chemical formula of human ACTH (1-13) are summarized in the table below. These values are critical for a range of experimental applications, from mass spectrometry analysis to the preparation of stock solutions for in vitro and in vivo studies.

PropertyValue
Molecular Weight ~1623.8 g/mol [1][2][3][4]
Molecular Formula C75H106N20O19S[1][2][3][4]
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val[5]
CAS Number 22006-64-0[1]

Experimental Protocols

Determination of Molecular Weight and Formula by Mass Spectrometry

The precise molecular weight of ACTH (1-13) is experimentally determined using mass spectrometry, a cornerstone technique in proteomics and peptide analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods employed.

Principle: In ESI-MS, a solution of the peptide is passed through a highly charged needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated peptide ions into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). By analyzing the distribution of ions with different charge states, the molecular weight of the peptide can be accurately calculated.

Detailed Methodology for ESI-MS:

  • Sample Preparation:

    • Reconstitute lyophilized ACTH (1-13) in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, to a concentration of approximately 1-10 µM.

    • To facilitate protonation, acidify the sample solution by adding a small amount of an organic acid, such as 0.1% formic acid. Avoid strong mineral acids and non-volatile salts which can interfere with the analysis.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard mixture of known peptides with masses that bracket the expected mass of ACTH (1-13). This ensures high mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 1-10 µL/min).

    • Apply a high voltage (typically 2.5 to 4 kV) to the spray needle to generate the electrospray.

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 300-2000 m/z).

    • The resulting spectrum will show a series of peaks, each corresponding to the ACTH (1-13) molecule with a different number of protons attached (e.g., [M+2H]2+, [M+3H]3+).

  • Data Deconvolution:

    • Use the software provided with the mass spectrometer to deconvolute the series of m/z peaks. The software algorithm calculates the mass (M) of the neutral peptide from any two adjacent peaks in the series.

The following diagram illustrates a generalized workflow for determining the molecular weight of a peptide like ACTH (1-13) using mass spectrometry.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing a Lyophilized ACTH (1-13) b Reconstitute in Water/Acetonitrile a->b c Acidify with 0.1% Formic Acid b->c d Infuse into ESI Source c->d Inject e Generate Charged Droplets d->e f Gas-Phase Peptide Ions e->f g Mass Analyzer (m/z Separation) f->g h Detector g->h i Raw m/z Spectrum h->i Signal j Deconvolution Algorithm i->j k Determine Molecular Weight j->k

Workflow for Peptide Molecular Weight Determination by ESI-MS.
Investigation of ACTH (1-13) Signaling

ACTH and its fragments primarily exert their biological effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors (GPCRs). The canonical receptor for full-length ACTH is the Melanocortin 2 Receptor (MC2R), which is predominantly expressed in the adrenal cortex. Activation of MC2R by ACTH stimulates the production of glucocorticoids. ACTH fragments can also interact with other MCR subtypes, such as MC4R, which is found in the brain and is involved in regulating energy homeostasis.

The signaling cascade initiated by the binding of an agonist like ACTH to a Gs-coupled receptor, such as MC2R, typically involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Detailed Methodology for cAMP Assay:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) that endogenously or recombinantly expresses the melanocortin receptor of interest (e.g., MC2R or MC4R).

    • For cells not endogenously expressing the receptor, transiently or stably transfect them with a plasmid encoding the receptor.

  • Cell Preparation for Assay:

    • Harvest the cells and resuspend them in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.

    • Plate the cells in a multi-well plate (e.g., 96- or 384-well) at an optimized density.

  • Ligand Stimulation:

    • Prepare serial dilutions of ACTH (1-13) to generate a dose-response curve.

    • Add the different concentrations of ACTH (1-13) to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

    • Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (vehicle).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of a commercial cAMP assay kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luminescence-based assays.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the ACTH (1-13) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ACTH (1-13) that elicits 50% of the maximal response.

Signaling Pathway Visualization

The binding of ACTH to the MC2R initiates a well-characterized signaling pathway that is crucial for steroidogenesis. The following diagram, generated using the DOT language, illustrates this Gs-coupled receptor signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACTH ACTH (1-13) MC2R MC2R (GPCR) ACTH->MC2R Binds G_protein Gs Protein (αβγ) MC2R->G_protein Activates G_alpha Gsα-GTP G_protein->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Steroidogenic Gene Transcription pCREB->Gene Promotes

ACTH (1-13) signaling via the MC2R Gs-coupled pathway.

References

Unveiling ACTH (1-13): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Adrenocorticotropic Hormone (1-13), also known as ACTH (1-13), a peptide fragment of significant interest in biomedical research. This document furnishes researchers, scientists, and drug development professionals with essential information, including its chemical identity, supplier details, experimental protocols, and insights into its mechanism of action.

Core Data Summary

A succinct summary of the key identifiers and properties of ACTH (1-13) is presented in the table below for quick reference.

ParameterValue
CAS Number 22006-64-0[1][2][3][4]
Molecular Formula C₇₅H₁₀₆N₂₀O₁₉S[3][4]
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val[4]
Sequence Shortening SYSMEHFRWGKPV[3]
Known Agonist for Melanocortin-3 Receptor (MC3R)[2]

Commercial Suppliers

A variety of vendors supply ACTH (1-13) for research purposes. The following table lists some of the known suppliers.

SupplierWebsite/Product Page
Adooq Bioscience--INVALID-LINK--[1]
Bachem--INVALID-LINK--[2]
MedchemExpress--INVALID-LINK--[3][5]
Aapptec Peptides--INVALID-LINK--[6]
Advanced ChemTech--INVALID-LINK--[4]
GL Biochem (Shanghai) Ltd.--INVALID-LINK--[7]
Abbiotec--INVALID-LINK--[8]
Sapphire North America--INVALID-LINK--[9]

Experimental Protocols

ACTH (1-13) has been investigated for its cytoprotective and physiological effects in various experimental models. Below are detailed methodologies from cited studies.

Ethanol-Induced Gastric Lesion Model in Rats

This protocol is designed to assess the cytoprotective effects of ACTH (1-13).

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Induction of Gastric Lesions cluster_2 Evaluation A Fasting of Rats B Administration of ACTH (1-13) or Vehicle A->B Pre-treatment C Oral Administration of Ethanol B->C D Euthanasia and Stomach Excision C->D Post-induction E Quantification of Gastric Lesions D->E Analysis

Workflow for assessing cytoprotective effects.

Methodology:

  • Animal Model: Male rats are utilized for this study.

  • Pre-treatment: Animals are fasted prior to the experiment. ACTH (1-13) is administered to the test group, while a control group receives a vehicle solution.

  • Induction: Gastric lesions are induced by the oral administration of ethanol.

  • Assessment: After a set period, the animals are euthanized, and their stomachs are excised for the quantification of lesion area. Studies have shown that ACTH (1-13), alone or in combination with met-enkephalin, demonstrates potent cytoprotective effects in this model[1][5].

Cold-Restraint Stress-Induced Gastric Lesion Model in Rats

This model evaluates the central effects of ACTH fragments on stress-induced gastric damage.

Methodology:

  • Animal Model: Rats are used in this experimental setup.

  • Administration: ACTH (1-13) is administered via intracerebroventricular injection. Doses can range from 0.1 to 10 micrograms[2].

  • Stress Induction: The animals are subjected to cold-restraint stress.

  • Evaluation: The severity of gastric glandular lesions is assessed following the stress period. Research indicates that intracerebroventricular administration of ACTH (1-13) can inhibit the formation of stress-induced gastric lesions[2].

Signaling Pathways

ACTH (1-13) exerts its biological effects primarily through the activation of the Melanocortin-3 Receptor (MC3R), a G-protein coupled receptor.

MC3R-Mediated Signaling Cascade

Activation of MC3R by ACTH (1-13) initiates a cascade of intracellular events. The receptor can couple to Gαs and/or Gαi proteins, leading to the modulation of downstream signaling pathways[7].

G cluster_0 Ligand-Receptor Interaction cluster_1 G-Protein Coupling & Effector Activation cluster_2 Second Messenger & Downstream Kinases cluster_3 Cellular Response ACTH ACTH (1-13) MC3R MC3R ACTH->MC3R Gas Gαs MC3R->Gas Activation MAPK_ERK MAPK/ERK Pathway MC3R->MAPK_ERK Activation AC Adenylyl Cyclase Gas->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Response Physiological Effects PKA->Response MAPK_ERK->Response

ACTH (1-13) signaling via the MC3R.

Pathway Description:

Upon binding of ACTH (1-13), MC3R primarily couples to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger that activates Protein Kinase A (PKA). Additionally, MC3R activation can also stimulate the MAPK/ERK signaling pathway[7]. These signaling cascades are crucial for mediating the diverse physiological functions attributed to ACTH (1-13), including its immunomodulatory and metabolic effects[6][4].

References

Methodological & Application

Application Notes: In Vivo Administration of ACTH (1-13) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (1-13) [ACTH (1-13)], also known as α-melanocyte-stimulating hormone (α-MSH), is a pleiotropic peptide hormone derived from the pro-opiomelanocortin (POMC) precursor.[1][2] Unlike the full-length ACTH (1-39), which primarily regulates steroidogenesis via the melanocortin-2 receptor (MC2R) on adrenal cells, ACTH (1-13) does not bind to MC2R.[3] Instead, it exerts its diverse biological effects by acting as an agonist at other melanocortin receptors, namely MC1R, MC3R, MC4R, and MC5R.[4][5] These receptors are widely distributed throughout the body, including in the brain, skin, and immune cells.

The bioactivities of ACTH (1-13) are extensive, encompassing potent anti-inflammatory, immunomodulatory, and neuroprotective functions.[1][6] Its anti-inflammatory action is largely mediated by the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α.[1][5][7] In preclinical rat models, systemic administration of ACTH (1-13) has been shown to alleviate inflammation, reduce stress-induced anhedonia (a core symptom of depression), and modulate feeding behavior.[4] These application notes provide detailed protocols for the in vivo administration of ACTH (1-13) in rats, summarize relevant quantitative data, and illustrate the primary signaling pathway and experimental workflow.

Section 1: Experimental Protocols

This section details standardized protocols for the systemic and central administration of ACTH (1-13) in rats.

Protocol 1: Intraperitoneal (i.p.) Administration for Anti-Inflammatory and Behavioral Studies

Objective: To assess the systemic effects of ACTH (1-13) on inflammation, stress, or related behavioral paradigms in rats. This protocol is adapted from studies investigating the peptide's role in modulating colitis and anhedonia.[4][8]

Materials:

  • ACTH (1-13) / α-MSH peptide (lyophilized powder)

  • Sterile, pyrogen-free 0.9% saline solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Adjustable micropipettes and sterile tips

  • 1 mL syringes with 25-27 gauge needles

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized ACTH (1-13) vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL). Ensure the final solution is clear and completely dissolved. Gentle vortexing may be applied.

    • Prepare fresh or store aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Animal Handling and Acclimatization:

    • House male Wistar or Sprague-Dawley rats (200-250 g) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

    • Allow animals to acclimatize for at least one week prior to the experiment. Handle the rats daily to minimize stress-induced physiological changes.

  • Dosing and Administration:

    • Weigh each rat immediately before injection to calculate the precise volume needed.

    • Dilute the stock solution with sterile saline to the final desired concentration for injection. A typical injection volume is 1 mL/kg body weight.

    • Dosage: A common dose for anti-inflammatory studies is 25 µ g/rat , administered twice daily.[8] For other applications, doses ranging from 30-50 µ g/rat have been used.[9][10]

    • Gently restrain the rat, positioning it to expose the abdomen.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no blood or fluid is drawn, then inject the solution smoothly.

  • Example Experimental Model (LPS-Induced Anhedonia):

    • To induce an inflammatory state and anhedonia, administer a single i.p. injection of lipopolysaccharide (LPS) at a low dose of 0.025 mg/kg.[4]

    • ACTH (1-13) can be administered as a pretreatment before the LPS challenge.

    • Assess anhedonia using the Sucrose (B13894) Preference Test 24 hours post-LPS injection.[4][11] This involves giving rats a free choice between two bottles, one with water and one with a 1% sucrose solution, and measuring the consumption from each.[11]

Section 2: Data Presentation

The following tables summarize quantitative data from studies utilizing ACTH (1-13)/α-MSH in rodent models.

Table 1: Example In Vivo Administration Parameters for ACTH (1-13)/α-MSH in Rats

ObjectiveRat StrainRouteDosage RegimenDurationKey FindingReference
Anti-Inflammation Sprague-Dawleyi.p.25 µ g/rat , twice daily3 daysReduced macroscopic lesions in TNBS-induced colitis.[8]
Neuroendocrine Modulation Not Specifiedi.p.30 µ g/rat , single injectionSingle doseInduced ovulation in 90% of progesterone-treated rats.[9]
Behavioral Modulation Not SpecifiedN/A50 µ g/rat , dailyNot SpecifiedIncreased attractiveness of sexual odors in female rats.[10]
Metabolic Regulation Wistari.m.2 mg/100g BW, daily3 weeksIncreased plasma corticosterone (B1669441) in diabetic rats.[12][13]
Behavioral (Anhedonia) Not Specifiedi.p.Not specifiedPretreatmentAlleviated LPS-induced anhedonia.[4]

Table 2: Quantitative Effects of ACTH (1-13)/α-MSH Administration in Rats

Experimental ModelParameter MeasuredControl Group Valueα-MSH Treated Group ValuePercent ChangeReference
Alloxan-Induced Diabetes Plasma Corticosterone (ng/mL)1.64 ± 0.3422.87 ± 0.418+75%[12][13]
Alloxan-Induced Diabetes Plasma ACTH (pmol/L)63.84 ± 5.5258.36 ± 4.81-8.6%[12][13]
LPS-Induced Inflammation NF-κB Nuclear Translocation (Schwann Cells)~100% (Stimulated)~0% (vs. IFN-γ)-100%[7]
Progesterone Priming Ovulation Rate10%90%+800%[9]

Section 3: Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for an in vivo study and the primary signaling pathway of ACTH (1-13).

G A 1. Animal Acclimatization (1 week, daily handling) B 2. Group Assignment (e.g., Vehicle, ACTH 1-13) A->B C 3. Pretreatment (i.p. injection of ACTH 1-13 or Vehicle) B->C D 4. Inflammatory Challenge (e.g., i.p. injection of LPS) C->D E 5. Behavioral Testing (24h post-challenge, e.g., Sucrose Preference Test) D->E F 6. Sample Collection (Blood, Brain Tissue) E->F G 7. Data Analysis (Biochemical assays, Statistical analysis) F->G

Caption: Workflow for an in vivo study of ACTH (1-13) in a rat model of inflammation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACTH ACTH (1-13) / α-MSH MCR MC1/3/4/5 Receptor (GPCR) ACTH->MCR Binds AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IkB IκB Phosphorylation (Inhibited) PKA->IkB Inhibits NFkB NF-κB Nuclear Translocation (Blocked) IkB->NFkB Prevents Response Anti-inflammatory Response (↓ TNF-α, ↓ IL-6) NFkB->Response Leads to

References

Application Notes and Protocols for ACTH (1-13) in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), also known as α-Melanocyte-Stimulating Hormone (α-MSH), in mouse models for various research applications. The document includes detailed dosage information, experimental protocols, and visualizations of relevant biological pathways and workflows.

I. Introduction

ACTH (1-13) is the N-terminal tridecapeptide of ACTH and is identical to α-MSH. It is a pleiotropic peptide hormone with a well-documented role in pigmentation, but it also exerts potent anti-inflammatory, neuroprotective, and metabolic effects.[1][2][3] These properties make it a molecule of significant interest in preclinical research for a range of pathological conditions. Unlike full-length ACTH, ACTH (1-13) does not stimulate glucocorticoid production from the adrenal glands, allowing for the investigation of its direct, steroid-independent effects.[4] Its actions are primarily mediated through melanocortin receptors (MCRs), particularly MC1R, MC3R, MC4R, and MC5R.[5][6][7]

II. Quantitative Data Summary: ACTH (1-13) Dosage for Mouse Studies

The following tables summarize the dosages of ACTH (1-13) used in various mouse studies, categorized by the route of administration and the research application.

Table 1: Intraperitoneal (i.p.) Administration

ApplicationStrainDosageFrequencyKey FindingsReference
Anti-inflammatory C57BL/6100 µg/kgSingle injectionAttenuated LPS-induced inflammation.[6]
Neuroprotection C57BL/61 mg/kg (α-MSH(11-13))Single injection 30 min post-insultReduced secondary lesion volume after traumatic brain injury.
Metabolic Studies Wild-type200 nmolSingle injectionNo effect on food intake in wild-type mice, but reduced food intake in Prcp gt/gt mice.[5][8][9]

Table 2: Intracerebroventricular (i.c.v.) Administration

ApplicationStrainDosageFrequencyKey FindingsReference
Metabolic Studies C57BL/62.5 µgSingle injectionInduced a 40% reduction in food intake in overnight-fasted mice.[5][9]
Metabolic Studies Pomc tm1/tm10.05 - 5 µ g/day Continuous infusion over 14 daysReduced body weight in a dose-dependent manner.[7]

III. Signaling Pathways and Experimental Workflow

ACTH (1-13) binds to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are G-protein coupled receptors.[5][6][7] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[7] This signaling cascade underlies the anti-inflammatory and neuroprotective effects of ACTH (1-13).[1][10]

ACTH_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) AC Adenylyl Cyclase MCR->AC Activates ACTH ACTH (1-13) (α-MSH) ACTH->MCR Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Anti-inflammatory & Neuroprotective) CREB->Gene Modulates Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment Animal_Acclimation Animal Acclimation Peptide_Prep ACTH (1-13) Preparation Animal_Acclimation->Peptide_Prep IP_Injection Intraperitoneal (i.p.) Injection Peptide_Prep->IP_Injection ICV_Cannulation Intracerebroventricular (i.c.v.) Cannulation Surgery Peptide_Prep->ICV_Cannulation Behavioral Behavioral Assays (e.g., Open Field, Morris Water Maze) IP_Injection->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) IP_Injection->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) IP_Injection->Histological ICV_Infusion i.c.v. Infusion ICV_Cannulation->ICV_Infusion ICV_Infusion->Behavioral ICV_Infusion->Biochemical ICV_Infusion->Histological Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Application Notes and Protocols: ACTH (1-13) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1] The N-terminal fragment, ACTH (1-13), is identical to α-melanocyte-stimulating hormone (α-MSH).[2][3][4] Unlike the full-length ACTH (1-39) which is the primary ligand for the melanocortin 2 receptor (MC2R) to stimulate steroidogenesis in the adrenal cortex, ACTH (1-13) does not effectively bind or activate MC2R.[5][6][7] Instead, its biological effects are mediated through other melanocortin receptor (MCR) subtypes, primarily MC1R, MC3R, MC4R, and MC5R.[2][6] These receptors are widely distributed in various tissues, including immune cells, and their activation is linked to anti-inflammatory and immunomodulatory effects.[2] This document provides detailed protocols for designing and executing cell culture experiments to investigate the effects of ACTH (1-13).

Mechanism of Action & Signaling Pathway

ACTH (1-13) primarily exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R), which are G protein-coupled receptors (GPCRs).[6] The canonical signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes, leading to a cellular response.[8]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ACTH ACTH (1-13) MCR MCR (MC1, 3, 4, 5R) ACTH->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Modulates

Caption: ACTH (1-13) signaling via the cAMP/PKA pathway.

Experimental Design and Protocols

General Experimental Workflow

A typical cell culture experiment to assess the bioactivity of ACTH (1-13) follows a standardized workflow. This involves initial cell culture and seeding, followed by treatment with the peptide, and subsequent analysis using various assays to measure specific cellular responses.

Caption: General workflow for ACTH (1-13) cell culture experiments.
Data Presentation: Quantitative Summary

The biological activity of ACTH fragments varies significantly depending on the receptor subtype. The following tables summarize key quantitative data for designing experiments.

Table 1: Comparative Functional Activity of ACTH Peptides at Melanocortin Receptors

Peptide Receptor Cell Line Assay Type Potency (EC50) Reference
ACTH (1-39) MC1R Cells expressing MC1R cAMP Generation Full Agonist [9]
ACTH (1-13) / α-MSH MC1R Cells expressing MC1R cAMP Generation Full Agonist [9]
ACTH (1-39) MC2R HEK293-hMC2R cAMP Generation 1.22 nM [10]
ACTH (1-13) / α-MSH MC2R Cells expressing MC2R cAMP Generation No Activity [9]
ACTH (1-39) MC3R Cells expressing MC3R cAMP Generation Full Agonist [9]
ACTH (1-13) / α-MSH MC3R Cells expressing MC3R cAMP Generation Full Agonist [9]
ACTH (1-39) MC4R Cells expressing MC4R cAMP Generation Full Agonist [9]
ACTH (1-13) / α-MSH MC4R Cells expressing MC4R cAMP Generation Full Agonist [9]
ACTH (1-39) MC5R Cells expressing MC5R cAMP Generation Partial Agonist [9]

| ACTH (1-13) / α-MSH | MC5R | Cells expressing MC5R | cAMP Generation | Full Agonist |[9] |

Table 2: Example Cellular Responses to ACTH Treatment in Primary Rat Adrenocortical Cells

Treatment Group Normalized Cell Index (Proliferation) Corticosterone Secretion (ng/mL) Reference
Control (Standard Serum) 1.74 (Baseline) 6.20 [11]
ACTH (10 nM, Standard Serum) 1.49 (↓ 15%) 15.98 [11]
Control (Charcoal-Stripped Serum) 1.20 (↓ 31%) 9.70 [11]
ACTH (10 nM, Charcoal-Stripped Serum) 0.76 (↓ 56%) 46.60 [11]

Note: This data is for full-length ACTH but illustrates the type of quantitative data to collect.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT)

This protocol measures cell metabolic activity as an indicator of viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • ACTH (1-13) peptide

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of ACTH (1-13) (e.g., 0.1 nM to 1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the ACTH (1-13) solutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a blank well. Express results as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol quantifies apoptosis by measuring the activity of caspase-3 and caspase-7, key executioner caspases.

Materials:

  • Cells cultured in a white-walled 96-well plate

  • ACTH (1-13) peptide and an apoptosis-inducing agent (e.g., staurosporine)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at an appropriate density and incubate for 24 hours.

  • Pre-treatment (Optional): To assess protective effects, pre-treat cells with various concentrations of ACTH (1-13) for a specified time (e.g., 1-2 hours).

  • Induction of Apoptosis: Add a known apoptosis-inducing agent (e.g., 1 µM staurosporine) to the relevant wells. Include controls: untreated cells, cells with ACTH (1-13) alone, and cells with the inducing agent alone.

  • Incubation: Incubate for a time sufficient to induce apoptosis (e.g., 4-8 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Measurement: Add 100 µL of the prepared reagent to each well. Mix gently on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.[12]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Analysis: Express results as relative light units (RLU) or as a percentage of the apoptosis-induced control.

Protocol 3: cAMP Signaling Assay (Competitive ELISA)

This protocol measures the intracellular concentration of cAMP produced in response to receptor activation.

Materials:

  • Cells cultured in a 24-well or 48-well plate

  • ACTH (1-13) peptide

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Lysis buffer

  • cAMP ELISA Kit (competitive format)

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed cells at a high density in a multi-well plate and grow to near confluency.

  • Pre-incubation: Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP breakdown.

  • Stimulation: Add various concentrations of ACTH (1-13) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[10]

  • Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.

  • ELISA Protocol: Perform the competitive ELISA according to the manufacturer's protocol.[13] This typically involves:

    • Adding cell lysates and standards to a microplate pre-coated with a cAMP capture antibody.

    • Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the sample/standard for antibody binding sites.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution (e.g., TMB) to generate a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Analysis: The signal intensity is inversely proportional to the cAMP concentration. Calculate cAMP concentrations in the samples by interpolating from the standard curve. Plot the dose-response curve to determine the EC50 value.

References

Application Note: Quantitative Determination of ACTH (1-13) using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced from the precursor protein pro-opiomelanocortin (POMC). Post-translational cleavage of ACTH can yield smaller, biologically active peptides, including ACTH (1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH).[1][2] This tridecapeptide plays a significant role in various physiological processes, including skin pigmentation, anti-inflammatory responses, and energy homeostasis.[3][4][5] It exerts its effects by binding to and activating melanocortin receptors (MCRs).[3][4] Given its diverse functions, the accurate quantification of ACTH (1-13) / α-MSH in biological samples is crucial for research in endocrinology, dermatology, immunology, and metabolic diseases. This document provides a detailed protocol and performance characteristics for the detection of ACTH (1-13) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Assay Principle

This assay employs the competitive inhibition enzyme immunoassay technique.[6][7] A microtiter plate has been pre-coated with an antibody specific to ACTH (1-13) / α-MSH. During the assay, α-MSH present in the standards or samples competes with a fixed amount of biotin-labeled α-MSH for binding sites on the pre-coated antibody.[6][7] Following an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated α-MSH.[6][8] After a final wash, a TMB substrate solution is added, and the HRP enzyme catalyzes a color development reaction. The intensity of the color is inversely proportional to the concentration of α-MSH in the sample.[6] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of α-MSH in the samples is determined by comparing their optical density (OD) to a standard curve.[8]

Performance Characteristics

The following tables summarize typical quantitative data for a representative ACTH (1-13) / α-MSH ELISA kit. Note that specifications may vary between manufacturers.

Table 1: Assay Performance

ParameterSpecification
Assay Range0.16 - 10 ng/mL
Sensitivity (LOD)0.1 ng/mL
Sample TypeSerum, Plasma, Cell Culture Supernatants, Other Biological Fluids
Sample Volume50 µL
Assay Time~2.5 - 3 hours
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 10%
SpecificityHigh specificity for human α-MSH with no significant cross-reactivity with related analogues observed.
(Data synthesized from publicly available ELISA kit manuals for representative purposes)[8][9]

Experimental Protocols

A. Required Materials (Not Provided)

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision pipettes (single and multi-channel) and disposable tips.

  • Deionized or distilled water.

  • Graduated cylinders and beakers for reagent preparation.

  • Absorbent paper for blotting.

  • Vortex mixer.

  • Incubator capable of maintaining 37°C.

B. Sample Collection and Storage

  • Serum: Collect blood in a serum separator tube. Allow the sample to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11][12]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Within 30 minutes of collection, centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11][12]

  • Cell Culture Supernatants: Remove particulates by centrifugation at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.[10]

C. Reagent Preparation

Bring all kit components and samples to room temperature before use.

  • Wash Buffer (1x): If provided as a concentrate (e.g., 25x), dilute the concentrated Wash Buffer with deionized or distilled water to prepare the 1x working solution. Store at 4°C.[12]

  • Standard Curve: Reconstitute the lyophilized α-MSH standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare a dilution series of the standard (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, and 0.156 ng/mL) by performing serial dilutions in Standard Diluent. The Standard Diluent serves as the zero standard (0 ng/mL). Prepare fresh standards for each assay.[11]

  • Biotinylated Detection Antibody (1x): Briefly centrifuge the concentrated antibody vial. Dilute the concentrated Biotinylated Detection Antibody with the appropriate diluent to its working concentration.

  • HRP-Conjugate (1x): Briefly centrifuge the concentrated HRP-conjugate vial. Dilute the concentrated HRP-conjugate with the appropriate diluent to its working concentration.

D. Assay Procedure

  • Determine the number of wells required for standards, controls, and samples. It is recommended to run all standards and samples in duplicate.

  • Add 50 µL of each Standard, Blank (Standard Diluent), and Sample to the appropriate wells of the antibody-coated microplate.[6][13]

  • Immediately add 50 µL of the prepared 1x Biotinylated Detection Antibody to each well.[6][13]

  • Gently tap the plate to mix and cover with a plate sealer. Incubate for 45-60 minutes at 37°C.[10][13]

  • Aspirate the liquid from each well. Add 350 µL of 1x Wash Buffer to each well. Soak for 1 minute, then aspirate. Repeat the wash process 3 times. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.[13]

  • Add 100 µL of the prepared 1x HRP-Conjugate to each well.[6]

  • Cover with a new plate sealer and incubate for 30 minutes at 37°C.[6]

  • Repeat the aspiration and wash step as described in step 5, for a total of 5 washes.[6]

  • Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate in the dark for 15-20 minutes at 37°C.[6]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[6]

  • Read the optical density (OD) of each well within 10 minutes using a microplate reader set to 450 nm.

E. Calculation of Results

  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • The concentration of α-MSH in the samples can be interpolated from this standard curve. Remember to multiply the interpolated value by the dilution factor if samples were diluted.

Visualizations

The following diagrams illustrate the experimental workflow and the primary signaling pathway of ACTH (1-13) / α-MSH.

ELISA_Workflow start Start: Prepare Reagents, Standards, and Samples add_std_sample 1. Add 50µL Standard or Sample to each well start->add_std_sample add_biotin_ab 2. Add 50µL Biotinylated Detection Antibody add_std_sample->add_biotin_ab incubate1 3. Incubate at 37°C for 60 min add_biotin_ab->incubate1 wash1 4. Wash wells 3 times incubate1->wash1 add_hrp 5. Add 100µL HRP-Conjugate wash1->add_hrp incubate2 6. Incubate at 37°C for 30 min add_hrp->incubate2 wash2 7. Wash wells 5 times incubate2->wash2 add_tmb 8. Add 90µL TMB Substrate wash2->add_tmb incubate3 9. Incubate at 37°C for 15 min (dark) add_tmb->incubate3 add_stop 10. Add 50µL Stop Solution incubate3->add_stop read_plate 11. Read Absorbance at 450nm add_stop->read_plate

Caption: A flowchart of the competitive ELISA procedure for ACTH (1-13) detection.

ACTH_Signaling_Pathway α-MSH / ACTH (1-13) Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC1R MC1R G_Protein Gαs MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Melanogenesis, Anti-inflammatory effects) CREB->Response Regulates Gene Transcription aMSH α-MSH (ACTH 1-13) aMSH->MC1R Binds

Caption: The canonical α-MSH signaling pathway via the MC1 receptor and cAMP.

References

Application Notes and Protocols for ACTH (1-13) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the receptor binding affinity of Adrenocorticotropic Hormone (ACTH) fragment 1-13, also known as alpha-melanocyte-stimulating hormone (α-MSH), to the melanocortin receptor (MCR) family. The primary method described is a competitive radioligand binding assay, a robust and sensitive technique widely considered the gold standard for quantifying ligand-receptor interactions.[1]

Introduction

ACTH (1-13) is a peptide hormone that exerts its physiological effects by binding to a class of G protein-coupled receptors (GPCRs) known as melanocortin receptors. There are five subtypes of MCRs (MC1R through MC5R), each with a distinct tissue distribution and physiological role, ranging from pigmentation and steroidogenesis to energy homeostasis and inflammation.[2] Understanding the binding characteristics of ACTH (1-13) to these receptor subtypes is crucial for the development of targeted therapeutics with improved specificity and efficacy.

This application note details a competitive binding assay protocol using a radiolabeled, high-affinity MCR agonist, [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH ([¹²⁵I]NDP-α-MSH), to determine the binding affinity (Ki) of unlabeled ACTH (1-13) for human MC1R, MC3R, MC4R, and MC5R.[3][4] It is important to note that ACTH (1-13) does not bind to the MC2R, which is selective for longer ACTH peptides.[3][4]

Signaling Pathway

Upon binding of an agonist like ACTH (1-13) to MC1R, MC3R, MC4R, or MC5R, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response.[5][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-13) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds to Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB CREB->pCREB Cellular_Response Cellular Response (e.g., Melanogenesis, Steroidogenesis) pCREB->Cellular_Response Leads to

Figure 1: ACTH (1-13) Signaling Pathway.

Quantitative Data Summary

The following table summarizes representative binding affinities (Ki) of ACTH (1-13) for human melanocortin receptor subtypes as determined by competitive radioligand binding assays.

Receptor SubtypeLigandKi (nM)Cell LineRadioligandReference
MC1R α-MSH (ACTH 1-13)~0.2 - 2HEK293[¹²⁵I]NDP-α-MSH[8]
MC3R α-MSH (ACTH 1-13)~5 - 20HEK293[¹²⁵I]NDP-α-MSH[9]
MC4R α-MSH (ACTH 1-13)~10 - 50HEK293[¹²⁵I]NDP-α-MSH[9][10]
MC5R α-MSH (ACTH 1-13)>100HEK293[¹²⁵I]NDP-α-MSH[9]
MC2R α-MSH (ACTH 1-13)No significant binding--[3][4]

Note: Ki values can vary depending on the experimental conditions, cell line, and radioligand used.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of ACTH (1-13) for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) expressed in HEK293 cells using a competitive binding assay with [¹²⁵I]NDP-α-MSH as the radioligand.

Materials and Reagents
  • Cells: HEK293 cells stably transfected with the human MC1R, MC3R, MC4R, or MC5R gene.

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Unlabeled Ligand: ACTH (1-13) (α-MSH).

  • Binding Buffer: Minimum Essential Medium (MEM) supplemented with 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: 0.2 N NaOH.

  • Apparatus: Gamma counter, incubator, 96-well cell culture plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C).

Experimental Workflow

A Prepare Cell Membranes Expressing MCRs B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells A->B C Add Radioligand ([¹²⁵I]NDP-α-MSH) B->C D Add Unlabeled Ligand (ACTH 1-13) at Varying Concentrations B->D E Incubate at 37°C C->E D->E F Separate Bound and Free Ligand (Vacuum Filtration) E->F G Wash Filters F->G H Measure Radioactivity (Gamma Counter) G->H I Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki H->I

Figure 2: Experimental Workflow for the ACTH (1-13) Receptor Binding Assay.

Step-by-Step Procedure

1. Cell Membrane Preparation: a. Culture HEK293 cells expressing the desired melanocortin receptor subtype to confluency. b. Harvest the cells and centrifuge to obtain a cell pellet. c. Resuspend the pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. e. Centrifuge the supernatant at high speed to pellet the cell membranes. f. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

2. Assay Setup (in a 96-well plate): a. Total Binding: Add cell membranes and a fixed concentration of [¹²⁵I]NDP-α-MSH to designated wells. b. Non-specific Binding: Add cell membranes, a fixed concentration of [¹²⁵I]NDP-α-MSH, and a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM) to designated wells. c. Competition: Add cell membranes, a fixed concentration of [¹²⁵I]NDP-α-MSH, and varying concentrations of the competitor ligand (ACTH 1-13) to the remaining wells.

3. Incubation: a. Incubate the plate for 60-120 minutes at 37°C, depending on the receptor subtype, to reach binding equilibrium.[3]

4. Separation of Bound and Free Ligand: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Radioactivity Measurement: a. Place the filters in vials and measure the radioactivity using a gamma counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and from the binding in the presence of each concentration of ACTH (1-13).

  • Determine IC₅₀: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the ACTH (1-13) concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of ACTH (1-13) that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand ([¹²⁵I]NDP-α-MSH).

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive framework for conducting a radioligand receptor binding assay to determine the affinity of ACTH (1-13) for melanocortin receptors. The detailed protocol and supporting information are intended to guide researchers in obtaining reliable and reproducible data, which is essential for advancing our understanding of melanocortin pharmacology and for the development of novel therapeutics targeting this important receptor family.

References

Application Notes and Protocols for the Use of ACTH (1-13) in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (1-13) [ACTH (1-13)], also known as α-melanocyte-stimulating hormone (α-MSH), is a pleiotropic peptide with potent anti-inflammatory and neuroprotective properties.[1][2][3] These characteristics make it a compelling candidate for investigation in the context of ischemic stroke, a condition characterized by significant neuronal damage due to interrupted blood flow and subsequent reperfusion injury.[1] This document provides detailed application notes and experimental protocols for utilizing ACTH (1-13) and its stable analogue, [Nle4, D-Phe7] α-MSH (NDP-α-MSH), in preclinical ischemic stroke models. The protocols are designed to guide researchers in evaluating the therapeutic potential of these melanocortin peptides.

Mechanism of Action

ACTH (1-13) exerts its neuroprotective effects primarily through the activation of melanocortin receptors, with the melanocortin 4 receptor (MC4R) being a key mediator in the central nervous system.[4][5] Activation of MC4R triggers a cascade of intracellular signaling events that collectively mitigate ischemic brain injury. The proposed mechanisms include:

  • Anti-inflammatory Effects: ACTH (1-13) can suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production and release of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][8] This is achieved, in part, by inhibiting the activation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38 and JNK.[6][9]

  • Anti-Apoptotic Effects: The peptide promotes neuronal survival by modulating the expression of apoptosis-related proteins. It has been shown to enhance the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while reducing the activation of pro-apoptotic pathways.[9]

  • Neurogenesis and Functional Recovery: Studies have indicated that treatment with melanocortin agonists can stimulate neurogenesis in the hippocampus, which is associated with long-lasting improvements in cognitive functions like learning and memory following ischemic injury.[10] This may be linked to the favorable modulation of signaling pathways such as Wnt-3A.[10]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of ACTH (1-13) and its analogues in rodent models of ischemic stroke.

Table 1: Efficacy of α-MSH in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupDosage (µg/kg)Administration RouteInfarct Volume (% of Hemisphere)Neurological Score (Lower is Better)
Control (Saline)--58.7%4.0
α-MSH100Intraperitoneal57.4%3.0
α-MSH500Intraperitoneal44.9%2.5
Control (Saline)--55.7%4.0
α-MSH100Intranasal42.5%3.0

Data adapted from a study in Lewis rats subjected to 2 hours of MCAO.[1]

Table 2: Efficacy of NDP-α-MSH in a Gerbil Model of Transient Global Cerebral Ischemia

Treatment GroupTreatment TimingOutcome MeasureResult
Ischemia + Saline-Spatial Learning & MemoryImpaired
Ischemia + NDP-α-MSHDelayed up to 9h post-ischemiaSpatial Learning & MemoryDose-dependent improvement
Ischemia + NDP-α-MSHDelayed up to 9h post-ischemiaHippocampal InjuryReduced
Ischemia + NDP-α-MSH + MC4R Antagonist-Neuroprotective EffectsBlocked

This table summarizes the findings from a study demonstrating the neuroprotective effects of NDP-α-MSH are mediated by MC4R and have a wide therapeutic window.[4][5][10]

Experimental Protocols

Protocol 1: Evaluation of ACTH (1-13) in a Rat Model of Transient Focal Cerebral Ischemia (MCAO)

Objective: To assess the neuroprotective efficacy of ACTH (1-13) in reducing infarct volume and improving neurological function following transient middle cerebral artery occlusion (MCAO) in rats.

Materials:

  • Male Lewis rats (250-300g)

  • ACTH (1-13) (α-MSH)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological scoring scale (e.g., Bederson score or a more comprehensive scale)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before surgery. Fast the animals overnight with free access to water.

  • Anesthesia and MCAO Surgery:

    • Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

    • Perform the MCAO surgery using the intraluminal suture method. Briefly, make a midline neck incision, expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion.

  • Drug Administration:

    • Prepare solutions of ACTH (1-13) in sterile saline at concentrations of 100 µg/kg and 500 µg/kg.[1]

    • Administer the prepared solutions or saline (for the control group) via intraperitoneal injection at the time of reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system.[1] A simple scale might include observing for forelimb flexion and circling behavior.

  • Infarct Volume Measurement:

    • Following the final neurological assessment, euthanize the animals.

    • Harvest the brains and section them coronally (e.g., 2 mm thick slices).

    • Immerse the brain slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Protocol 2: Assessment of Functional Recovery with NDP-α-MSH in a Gerbil Model of Global Cerebral Ischemia

Objective: To evaluate the effect of delayed administration of NDP-α-MSH on long-term cognitive function using the Morris water maze test in a gerbil model of transient global cerebral ischemia.

Materials:

  • Male Mongolian gerbils (60-80g)

  • NDP-α-MSH

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Aneurysm clips

  • Morris water maze apparatus

  • Video tracking software

Procedure:

  • Animal Preparation and Global Ischemia Model:

    • Acclimatize gerbils for at least one week.

    • Anesthetize the animals.

    • Induce transient global cerebral ischemia by bilateral occlusion of the common carotid arteries with aneurysm clips for 10 minutes.[4][10]

    • Remove the clips to allow reperfusion.

  • Drug Administration:

    • Prepare a solution of NDP-α-MSH in sterile saline.

    • Administer NDP-α-MSH or saline (control) intraperitoneally at a predetermined time point after ischemia (e.g., 9 hours post-reperfusion).[4][10] The treatment can be continued for a specified duration (e.g., daily for 11 days).[10]

  • Morris Water Maze Test for Spatial Learning and Memory:

    • Begin the Morris water maze test several days after the ischemic insult (e.g., day 12 post-ischemia).

    • Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day for each animal. Place the gerbil into the water at different starting positions, allowing it to find a hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform. Record the escape latency (time to find the platform).

    • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the gerbil to swim freely for a set duration (e.g., 60 seconds).

    • Data Analysis: Use video tracking software to record and analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial. Compare the performance of the NDP-α-MSH-treated group with the saline-treated group.

Mandatory Visualizations

Signaling Pathways

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH (1-13) ACTH (1-13) MC4R MC4R ACTH (1-13)->MC4R Binds to AC Adenylate Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits MAPK MAPK (p38, JNK) PKA->MAPK Inhibits Bcl2 Bcl-2 CREB->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NeuronalSurvival Neuronal Survival Bcl2->NeuronalSurvival Promotes ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Promotes MAPK->Apoptosis Promotes

Caption: Signaling pathway of ACTH (1-13) in neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_preclinical_model Preclinical Ischemic Stroke Model cluster_treatment Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis AnimalModel Rodent Model (Rat or Gerbil) Ischemia Induce Ischemia (MCAO or Global Ischemia) AnimalModel->Ischemia DrugAdmin Administer ACTH (1-13) or Analogue Ischemia->DrugAdmin NeuroBehavior Neurological & Behavioral Assessment DrugAdmin->NeuroBehavior Histology Histological Analysis (Infarct Volume) DrugAdmin->Histology DataAnalysis Statistical Analysis & Interpretation NeuroBehavior->DataAnalysis Histology->DataAnalysis

References

Application Notes and Protocols: ACTH (1-13) for the Investigation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (1-13) [ACTH (1-13)], also known as α-melanocyte-stimulating hormone (α-MSH), is a pleiotropic peptide with potent anti-inflammatory and neuroprotective properties.[1][2][3] In the central nervous system (CNS), neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, traumatic brain injury, and stroke. ACTH (1-13) has emerged as a valuable research tool to investigate the mechanisms of neuroinflammation and to explore potential therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing ACTH (1-13) in neuroinflammation research.

The anti-inflammatory effects of ACTH (1-13) are primarily mediated through its interaction with melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R), which is expressed on various cell types in the CNS, including microglia and astrocytes.[4][5] Activation of these G protein-coupled receptors initiates downstream signaling cascades that ultimately lead to the suppression of pro-inflammatory mediators and the promotion of a neuroprotective environment.

Data Presentation: Quantitative Effects of ACTH (1-13) on Neuroinflammatory Markers

The following tables summarize the quantitative data from various studies on the effects of ACTH (1-13) on key markers of neuroinflammation.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators by ACTH (1-13)/α-MSH

Cell TypeInflammatory StimulusACTH (1-13)/α-MSH ConcentrationAnalytePercent Inhibition / EffectReference
Murine MicrogliaLPS + IFN-γ10⁻⁶ MTNF-α~50% reductionDelgado et al., 1998 (cited in[6])
Murine MicrogliaLPS + IFN-γ10⁻⁶ MIL-6~60% reductionDelgado et al., 1998 (cited in[7])
Murine MicrogliaLPS + IFN-γ10⁻⁶ MNitric Oxide (NO)~70% reductionDelgado et al., 1998 (cited in[6][7])
Human MonocytesLPS10⁻⁹ - 10⁻¹¹ MTNF-αDose-dependent inhibitionTaherzadeh et al., 1999 (cited in[6])
Rat AstrocytesLPS + IFN-γ10⁻⁶ MiNOSSignificant reduction[8]
Rat AstrocytesLPS + IFN-γ10⁻⁶ MCOX-2Significant reduction[8]

Table 2: In Vivo Modulation of Neuroinflammation by ACTH (1-13)/α-MSH

Animal ModelTreatment and DosageBrain RegionInflammatory MarkerOutcomeReference
Mouse (Traumatic Brain Injury)α-MSH (intraperitoneal)CortexTNF-αSignificant decrease at 30 min and 1 h post-injury[9][10]
Mouse (Traumatic Brain Injury)α-MSH (intraperitoneal)HippocampusMicroglia ActivationReduced activation[9]
Rat (Ischemia/Reperfusion)α-MSHRetinaGFAPMarked reduction in number and signal intensity of GFAP-labeled astrocytes[1]
Rat (Ischemia/Reperfusion)α-MSHRetinaIL-10Significant increase[3]
Mouse (LPS-induced)α-MSH (intracerebroventricular)BrainTNF-αDose-related inhibition of TNF-α protein and mRNA[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACTH (1-13) in Neuroinflammation

ACTH (1-13) exerts its anti-inflammatory effects by binding to MC4R on glial cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can promote the transcription of anti-inflammatory genes. Concurrently, the cAMP/PKA pathway can inhibit the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα.[3][8] This dual action effectively shifts the cellular response from a pro-inflammatory to an anti-inflammatory and neuroprotective state.

ACTH1_13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-13) MC4R MC4R ACTH->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB_IkB NF-κB/IκBα Complex PKA->NFkB_IkB Inhibits Degradation of IκBα CREB CREB PKA->CREB Phosphorylates IkB IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pCREB p-CREB CREB->pCREB AntiInflammatory Anti-inflammatory Gene Expression pCREB->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory Promotes

Caption: ACTH (1-13) Signaling Pathway in Glial Cells.
Experimental Workflow: In Vitro Study

A typical in vitro workflow to study the effects of ACTH (1-13) on neuroinflammation involves isolating and culturing primary microglia or astrocytes, stimulating them with a pro-inflammatory agent like lipopolysaccharide (LPS), and then treating them with ACTH (1-13). The subsequent analysis can include measuring cytokine levels in the culture medium, assessing the activation state of the cells, and analyzing intracellular signaling pathways.

InVitro_Workflow A 1. Isolate and Culture Primary Microglia/Astrocytes B 2. Inflammatory Stimulation (e.g., LPS) A->B C 3. Treatment with ACTH (1-13) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F 6. Analysis E->F G ELISA/CBA (Cytokine Levels) H Immunocytochemistry (Cell Morphology/Activation) I Western Blot/PCR (Signaling Proteins/Gene Expression)

Caption: In Vitro Experimental Workflow.
Experimental Workflow: In Vivo Study

In vivo studies typically involve inducing a neuroinflammatory condition in an animal model, such as traumatic brain injury (TBI) or intracerebral injection of a pro-inflammatory substance. ACTH (1-13) is then administered, and its effects on behavioral outcomes, as well as on cellular and molecular markers of neuroinflammation in the brain tissue, are assessed.

InVivo_Workflow A 1. Animal Model of Neuroinflammation (e.g., TBI, LPS injection) B 2. Administration of ACTH (1-13) (e.g., i.p., i.c.v.) A->B C 3. Behavioral Assessment (e.g., Morris Water Maze, Rotarod) B->C D 4. Tissue Collection (Brain) C->D E 5. Analysis D->E F Immunohistochemistry (Glial Activation, Neuronal Survival) G ELISA/Western Blot/PCR (Inflammatory Markers)

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Assessment of ACTH (1-13) on Microglial Activation

Objective: To determine the effect of ACTH (1-13) on the production of pro-inflammatory cytokines by primary microglia stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary microglial cell culture (see protocol below)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • ACTH (1-13) peptide

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Cell Starvation: The next day, replace the medium with serum-free DMEM and incubate for 2-4 hours.

  • Treatment:

    • Prepare a stock solution of LPS in sterile PBS.

    • Prepare stock solutions of ACTH (1-13) in sterile PBS at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Add ACTH (1-13) to the respective wells 30 minutes prior to LPS stimulation. Include a vehicle control (PBS).

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the protein content of the cells in each well (optional, can be determined by a BCA assay). Calculate the percentage inhibition of cytokine production by ACTH (1-13) compared to the LPS-only treated group.

Protocol 2: Primary Microglia Culture from Neonatal Mice

Objective: To isolate and culture primary microglia from the cortices of neonatal mouse pups.

Materials:

  • P0-P3 mouse pups

  • DMEM/F12 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • 70 µm cell strainer

  • T75 culture flasks, coated with Poly-D-Lysine

Procedure:

  • Tissue Dissection: Euthanize P0-P3 mouse pups according to approved animal protocols. Dissect the brains and remove the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mechanical and Enzymatic Dissociation:

    • Mince the cortical tissue into small pieces.

    • Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

    • Add DNase I (100 µg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Filtration and Plating:

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the cell pellet in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate the mixed glial cells in Poly-D-Lysine coated T75 flasks.

  • Mixed Glial Culture:

    • Incubate the flasks at 37°C and 5% CO₂.

    • Change the medium every 3-4 days. A confluent layer of astrocytes will form at the bottom of the flask with microglia growing on top.

  • Microglia Isolation:

    • After 10-14 days, when the astrocyte layer is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

    • Collect the supernatant containing the microglia.

    • Centrifuge the supernatant at 300 x g for 5 minutes.

    • Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity can be assessed by Iba1 staining.

Protocol 3: In Vivo Assessment of ACTH (1-13) in a Mouse Model of Neuroinflammation

Objective: To evaluate the effect of ACTH (1-13) on neuroinflammation induced by intracerebroventricular (i.c.v.) injection of LPS in mice.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Stereotaxic apparatus

  • Hamilton syringe

  • LPS from E. coli

  • ACTH (1-13) peptide

  • Anesthetics (e.g., isoflurane)

  • Sterile saline

Procedure:

  • Animal Preparation and Stereotaxic Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the lateral ventricle using the following coordinates relative to bregma: Anterior/Posterior: -0.5 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.2 mm.

  • Intracerebroventricular Injection:

    • Slowly inject 2 µL of LPS (1 mg/mL in sterile saline) into the lateral ventricle using a Hamilton syringe over 2 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent backflow.

    • Suture the scalp incision.

  • ACTH (1-13) Administration:

    • Administer ACTH (1-13) via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 50 µg/kg) immediately after the LPS injection and then daily for a specified period. A control group should receive vehicle (saline) injections.

  • Behavioral Testing (Optional): Perform behavioral tests to assess sickness behavior, cognitive function, or motor coordination at different time points post-injection.

  • Tissue Collection and Analysis:

    • At the end of the experiment (e.g., 24 hours or 7 days post-LPS injection), euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for molecular analysis.

    • Dissect specific brain regions (e.g., hippocampus, cortex).

    • For immunohistochemistry, process the fixed tissue for sectioning and stain for markers of microglial (Iba1) and astrocyte (GFAP) activation.

    • For molecular analysis, homogenize the fresh tissue to measure cytokine levels by ELISA or to analyze gene and protein expression by RT-qPCR and Western blotting, respectively.

Conclusion

ACTH (1-13) is a powerful tool for studying the complex processes of neuroinflammation. Its ability to modulate glial cell activity and suppress the production of pro-inflammatory mediators makes it an ideal candidate for investigating the underlying mechanisms of various neurological disorders. The protocols and data presented here provide a comprehensive resource for researchers to effectively utilize ACTH (1-13) in their studies, ultimately contributing to the development of novel therapeutic strategies for neuroinflammatory diseases.

References

Application Notes and Protocols: Preparation and Use of ACTH (1-13) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced and secreted by the anterior pituitary gland. The N-terminal fragment, ACTH (1-13), is a biologically active peptide that corresponds to the amino acid sequence of α-melanocyte-stimulating hormone (α-MSH) and is involved in various physiological processes.[1][2] This document provides detailed protocols for the preparation of ACTH (1-13) stock solutions and outlines a general workflow for its application in cell-based assays, targeting researchers in both academic and industrial settings.

Data Presentation: Physicochemical and Solubility Properties

Quantitative data regarding ACTH (1-13) are summarized in the table below for easy reference. The peptide is typically supplied as a lyophilized solid.[3][4]

PropertyValueSource(s)
Synonyms α1-13-corticotropin, SYSMEHFRWGKPV-OH[3]
Molecular Formula C₇₅H₁₀₆N₂₀O₁₉S[3][4][5]
Formula Weight 1623.8 g/mol [3][5]
Purity ≥95% - ≥98%[3][4][5]
Appearance Lyophilized solid[3][4]
Storage (Lyophilized) -20°C for ≥4 years[3]
Solubility in DMSO ~10 mg/mL[3][6]
Solubility in DMF ~0.2 mg/mL[3][6]
Solubility in Ethanol Slightly soluble[3]
Solubility in Water Up to 2 mg/mL[4]
Solubility in PBS (pH 7.2) ~10 mg/mL[3][6]

Experimental Protocols

Protocol 1: Reconstitution of ACTH (1-13) for Stock Solution

This protocol details the steps for reconstituting lyophilized ACTH (1-13) to create a stock solution. It is crucial to handle the peptide with care to maintain its integrity.

Materials:

  • Lyophilized ACTH (1-13) peptide

  • Sterile, nuclease-free water, dimethyl sulfoxide (B87167) (DMSO), or phosphate-buffered saline (PBS), pH 7.2

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized ACTH (1-13) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

    • For aqueous-based cell culture experiments, sterile water or PBS (pH 7.2) are recommended. Note that aqueous solutions are not recommended for long-term storage and should ideally be used within a day.[3]

    • For experiments where an organic solvent is permissible and higher concentrations are needed, DMSO can be used.[3]

  • Reconstitution:

    • Carefully open the vial.

    • Using a calibrated micropipette, add the desired volume of the chosen solvent to the vial to achieve the target concentration (e.g., 1 mg/mL).

    • Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause peptide degradation. If necessary, gentle sonication can be used for peptides that are difficult to dissolve.

  • Aliquoting and Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.[7][8]

    • Store the aliquots at -20°C.[4] For long-term storage, -80°C is preferable.

    • For aqueous solutions stored at 4°C, it is recommended to use them within 2-7 days.[7][8] The addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can improve stability for longer-term storage of reconstituted ACTH.[7][8]

Protocol 2: General Workflow for Cell-Based Assays

This protocol provides a general workflow for using the prepared ACTH (1-13) stock solution to stimulate cells and measure a downstream response, such as cAMP production.

Materials:

  • Cultured cells expressing the target receptor (e.g., melanocortin receptors)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • ACTH (1-13) stock solution

  • Assay-specific reagents (e.g., cAMP assay kit)

  • Multi-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Serum Starvation (Optional): Depending on the assay, it may be necessary to reduce basal signaling. Replace the complete medium with serum-free or low-serum medium and incubate for a few hours to overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the ACTH (1-13) stock solution on ice.

    • Prepare serial dilutions of the ACTH (1-13) in serum-free medium to achieve the desired final concentrations for the dose-response experiment.

  • Cell Stimulation:

    • Remove the medium from the cells.

    • Add the prepared working solutions of ACTH (1-13) to the respective wells. Include a vehicle control (medium without ACTH (1-13)).

    • Incubate the plate for the desired time period (e.g., 15-30 minutes for cAMP assays) at 37°C in a CO₂ incubator.

  • Assay Measurement: Following stimulation, proceed with the specific assay protocol to measure the downstream effect. For example, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Analyze the data according to the assay manufacturer's instructions. For dose-response experiments, plot the response against the log of the ACTH (1-13) concentration to determine parameters like EC₅₀.

Mandatory Visualizations

ACTH Signaling Pathway

The primary signaling pathway for ACTH involves the activation of the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-13) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: ACTH (1-13) signaling cascade via the MC2R.

Experimental Workflow for ACTH (1-13) Application

The following diagram illustrates a typical experimental workflow for investigating the effects of ACTH (1-13) on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized ACTH (1-13) Working_Sol Prepare Working Solutions Reconstitution->Working_Sol Stimulation Stimulate Cells with ACTH (1-13) Working_Sol->Stimulation Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Stimulation Assay Perform Downstream Assay (e.g., cAMP) Stimulation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for ACTH (1-13) Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating the adrenal cortex to produce and release corticosteroids.[1] The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), is a biologically active peptide that mediates its effects through melanocortin receptors (MCRs).[2][3] Unlike the full-length ACTH, the 1-13 fragment does not activate the melanocortin-2 receptor (MC2R) and therefore does not stimulate corticosteroid secretion.[4] This distinct activity profile makes ACTH (1-13) a valuable tool for investigating the non-steroidogenic, immunomodulatory, and cytoprotective effects of melanocortins.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (SC) administration of ACTH (1-13) in a research setting.

Mechanism of Action and Signaling Pathway

ACTH (1-13) exerts its biological effects by binding to and activating several subtypes of melanocortin receptors, primarily MC1R, MC3R, MC4R, and MC5R.[3] These receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade mediates the various physiological responses attributed to ACTH (1-13), including its anti-inflammatory and immunomodulatory functions.[7]

ACTH_Signaling cluster_cell Target Cell ACTH(1-13) ACTH(1-13) MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) ACTH(1-13)->MCR Binds to G_Protein G Protein MCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified signaling pathway of ACTH (1-13) via melanocortin receptors.

Product Information and Storage

Commercially available ACTH (1-13) is typically supplied as a lyophilized powder.[5] Proper handling and storage are crucial to maintain its stability and biological activity.

ParameterRecommendationSource(s)
Purity ≥95%[5]
Form Lyophilized powder[8]
Storage (Lyophilized) Store at -20°C or -80°C, protected from moisture and light.[8]
Storage (Reconstituted) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
Solubility Soluble in sterile water or aqueous solutions.[5]

Experimental Protocols

Reconstitution of Lyophilized ACTH (1-13)

This protocol describes the reconstitution of lyophilized ACTH (1-13) powder to create a stock solution for subsequent dilutions and in vivo administration.

Materials:

  • Lyophilized ACTH (1-13) peptide

  • Sterile, pyrogen-free water or sterile 0.9% saline

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitute the peptide in sterile water or saline to a desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for single-use to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C until use.

Reconstitution_Workflow cluster_workflow Reconstitution Workflow start Start: Lyophilized ACTH (1-13) Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge reconstitute Reconstitute in Sterile Water/Saline centrifuge->reconstitute dissolve Gently Dissolve reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Figure 2: Workflow for the reconstitution of lyophilized ACTH (1-13).
Subcutaneous Injection Protocol for Rodents

This protocol provides a general guideline for the subcutaneous administration of ACTH (1-13) to rodents. The specific dose and volume should be determined based on the experimental design and animal model.

Materials:

  • Reconstituted ACTH (1-13) solution at the desired concentration

  • Sterile vehicle control (e.g., 0.9% saline)

  • Appropriate size syringes (e.g., 0.5 mL or 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Animal restraint device (if necessary)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.

  • Dose Calculation: Calculate the required volume of the ACTH (1-13) solution based on the animal's body weight and the target dosage.

  • Syringe Preparation: Aseptically draw the calculated volume of the ACTH (1-13) solution or vehicle control into the syringe. Ensure there are no air bubbles.

  • Injection Site: The preferred site for subcutaneous injection in rodents is the loose skin over the back, between the shoulder blades (interscapular region).

  • Injection Technique:

    • Securely restrain the animal.

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle at the base of the skin tent, parallel to the body, ensuring it does not penetrate the underlying muscle.

    • Gently pull back the plunger to check for blood (aspiration). If blood appears, withdraw the needle and choose a new site.

    • If no blood is aspirated, inject the solution slowly and steadily.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions after the injection.

Injection_Workflow cluster_workflow Subcutaneous Injection Workflow start Start: Dose Calculation prepare Prepare Syringe start->prepare restrain Restrain Animal prepare->restrain disinfect Disinfect Injection Site restrain->disinfect inject Perform Subcutaneous Injection disinfect->inject monitor Monitor Animal inject->monitor end End: Experiment Continues monitor->end

Figure 3: General workflow for subcutaneous injection of ACTH (1-13) in rodents.

Dosing and Administration in In Vivo Studies

The optimal dose of ACTH (1-13) for subcutaneous injection will vary depending on the animal model, the specific research question, and the desired biological effect. It is recommended to perform a dose-response study to determine the most effective dose for a particular experimental setup.

Animal ModelDosageVehicleFrequencyReference
Fetal Sheep0.5 mg/kg (intravenous)Not specifiedSingle dose[9][10]
Wistar RatsNot specifiedNot specifiedThree times a week for 4 weeks[11]

Note: The table includes data from studies that may have used intravenous administration, as specific subcutaneous dosing information for ACTH (1-13) is limited. Researchers should adapt these as a starting point for their subcutaneous studies.

Pharmacokinetics and Stability

The pharmacokinetic profile of ACTH (1-13) following subcutaneous administration is not well-documented in publicly available literature. The half-life of full-length ACTH in human blood is reported to be between 10 and 30 minutes.[1] The shorter 1-13 fragment is expected to have a shorter half-life due to enzymatic degradation.[12]

The stability of ACTH peptides is a critical consideration. They are susceptible to proteolytic degradation.[13] For in vitro studies, the use of protease inhibitors in the experimental medium may be necessary. For in vivo studies, the formulation can impact stability and duration of action. While simple aqueous solutions are common, formulations in gelatin have been used to achieve a prolonged release of ACTH.[14][15][16]

ParameterInformationSource(s)
ACTH (1-39) Half-life (Human Blood) 10-30 minutes[1]
ACTH (1-13) Half-life Expected to be short due to degradation[12]
Stability in Blood ACTH is generally considered unstable in whole blood at room temperature for extended periods.[17][18]
Storage of Plasma Samples For analysis, plasma should be separated and stored at -20°C or lower.[18][19]

Conclusion

The subcutaneous administration of ACTH (1-13) is a valuable technique for investigating the non-steroidogenic roles of melanocortins in various physiological and pathological processes. Careful attention to peptide handling, reconstitution, and injection technique is essential for obtaining reliable and reproducible results. The information and protocols provided in these application notes serve as a guide for researchers to design and execute their in vivo studies involving subcutaneous ACTH (1-13). Further investigation into the specific pharmacokinetics of subcutaneously administered ACTH (1-13) is warranted to optimize dosing strategies and enhance the interpretation of experimental outcomes.

References

Application Notes and Protocols for Immunofluorescence Staining of ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immunofluorescence staining of the N-terminal fragment of Adrenocorticotropic Hormone, ACTH (1-13). This guide is intended for researchers, scientists, and professionals in drug development engaged in the cellular and tissue-level identification and localization of this specific peptide fragment.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is produced and secreted by the anterior pituitary gland.[1] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids, such as cortisol.[1][2] ACTH is synthesized from the precursor protein pro-opiomelanocortin (POMC), which, through cleavage, also yields other peptide hormones.[3] The N-terminal fragment, ACTH (1-13), can be cleaved to form α-melanocyte-stimulating hormone (α-MSH).[3] Immunofluorescence staining of ACTH (1-13) allows for the specific visualization of this fragment within cells and tissues, providing insights into its production, localization, and potential physiological roles.

Data Presentation: Antibody Selection and Characteristics

The selection of a primary antibody with high specificity for the N-terminal region of ACTH is critical for the successful immunofluorescence detection of ACTH (1-13). Several commercially available monoclonal and polyclonal antibodies recognize epitopes within the N-terminal portion of ACTH. Below is a summary of antibodies suitable for this application.

Antibody Name/Clone Host/Isotype Immunogen Applications Cited Supplier Catalog Number Recommended Dilution for IF/ICC
ACTH Antibody (57) - N-terminal Mouse / IgG1 kappaRecombinant fragment corresponding to human ACTH (N-terminal) conjugated to keyhole limpet hemocyanin.IHC, IHC-P, ELISA, Flow Cytometry, ICC/IFNovus BiologicalsNBP2-329121-2 µg/mL
ACTH Monoclonal Antibody (AH26) Mouse / IgG1A synthetic peptide corresponding to aa 1-24 from the N-terminal of human ACTH.[4]IHC (P)[4]Thermo Fisher ScientificMA5-13455Assay-dependent
ACTH (Human) - Antibody RabbitSynthetic ACTH (Human)Immunofluorescence: 1:200[1]Phoenix Pharmaceuticals, Inc.H-001-011:200

Experimental Protocols

This section provides a detailed, generalized protocol for indirect immunofluorescence staining of ACTH (1-13) in cultured cells and tissue sections. Researchers should optimize these protocols for their specific experimental conditions and reagents.

I. Staining Protocol for Adherent Cultured Cells

This protocol is a general guideline for the immunofluorescent staining of ACTH (1-13) in adherent cells grown on coverslips or in chamber slides.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary Antibody against N-terminal ACTH (see table above)

  • Fluorochrome-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips or chamber slides to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5][6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets like ACTH.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary antibody against N-terminal ACTH to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

II. Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is designed for the immunofluorescent staining of ACTH (1-13) in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as pituitary gland tissue.

Materials:

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer: 10mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 9.0

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary Antibody against N-terminal ACTH

  • Fluorochrome-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) two times for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100% ethanol (2x 3 min), 95% ethanol (1x 3 min), 70% ethanol (1x 3 min), and finally in deionized water.[7]

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat the slides in a steamer or water bath at 95-100°C for 20-45 minutes.

    • Allow the slides to cool to room temperature in the buffer.

  • Washing: Wash the sections twice with PBS.

  • Permeabilization: Incubate sections with Permeabilization Buffer for 15 minutes.

  • Washing: Wash the sections three times with PBS.

  • Blocking: Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the diluted primary antibody overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash sections three times with PBS, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain.

  • Final Wash: Wash briefly in PBS.

  • Mounting: Coverslip with mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Note that pituitary tissue can exhibit autofluorescence, which may require specific imaging techniques or quenching steps to mitigate.[9][10]

Visualization of Pathways and Workflows

ACTH Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by ACTH binding to its receptor.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_protein G-protein (Gs) MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: Canonical ACTH signaling pathway via the MC2R, leading to steroidogenesis.

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps in the indirect immunofluorescence protocol.

IF_Workflow start Sample Preparation (Cells or Tissue) fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-N-terminal ACTH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorochrome-conjugated) primary_ab->secondary_ab counterstain Counterstain & Mounting (e.g., DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging

Caption: Generalized workflow for indirect immunofluorescence staining.

References

Application Notes and Protocols: In Vitro Effects of ACTH (1-13) on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known primarily for its role in stimulating cortisol production. However, fragments of ACTH, including ACTH (1-13), which is identical to α-melanocyte-stimulating hormone (α-MSH), have demonstrated direct immunomodulatory effects independent of glucocorticoid release.[1][2] These shorter peptides have been shown to suppress the production of pro-inflammatory cytokines, suggesting a potential therapeutic avenue for inflammatory diseases.[2][3][4] This document provides detailed application notes and protocols for studying the in vitro effects of ACTH (1-13) on cytokine production, with a focus on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Data Presentation

The following tables summarize the quantitative effects of ACTH (1-13) on the production of pro-inflammatory cytokines in vitro, as reported in the scientific literature.

Table 1: Effect of ACTH (1-13) on Lipopolysaccharide (LPS)-Induced TNF-α Production in THP-1 Human Monocytic Cells

ACTH (1-13) Concentration (M)Mean TNF-α Inhibition (%)
10⁻¹⁷~20%
10⁻¹⁵~35%
10⁻¹³~50%
10⁻¹¹~60%

Data is estimated from graphical representations in studies by Taherzadeh et al., as referenced in multiple sources. The inhibition is relative to LPS-stimulated cells in the absence of ACTH (1-13).[3][4][5]

Signaling Pathway

ACTH (1-13) exerts its anti-inflammatory effects primarily through the activation of melanocortin receptors (MCRs), such as MC1R, MC3R, and MC5R, which are expressed on various immune cells, including monocytes and macrophages.[1] A key mechanism underlying the suppression of pro-inflammatory cytokine production is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Upon binding to its receptor, ACTH (1-13) initiates a signaling cascade that prevents the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise induce the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.

ACTH1_13_Signaling_Pathway cluster_cytoplasm Cytoplasm ACTH (1-13) ACTH (1-13) MCR Melanocortin Receptor (e.g., MC1R) ACTH (1-13)->MCR AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates IkappaB_alpha IκBα PKA->IkappaB_alpha Prevents Degradation NF_kB NF-κB DNA DNA NF_kB->DNA Translocates & Binds NF_kB_IkappaB NF-κB-IκBα Complex (Inactive) DNA->Cytokine_Gene Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture_THP1 Culture THP-1 Cells Seed_Cells Seed Cells in 96-well Plate Culture_THP1->Seed_Cells Differentiate Differentiate with PMA (48h) Seed_Cells->Differentiate Wash_Cells Wash Cells Differentiate->Wash_Cells Add_ACTH Add ACTH (1-13) (1-2h pre-incubation) Wash_Cells->Add_ACTH Add_LPS Add LPS (4-6h incubation) Add_ACTH->Add_LPS Collect_Supernatant Collect Supernatant Add_LPS->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data & Calculate Inhibition ELISA->Data_Analysis

References

Application Note: Quantitative Analysis of ACTH (1-13) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a tropic hormone produced by the anterior pituitary from the precursor molecule pro-opiomelanocortin (POMC). The N-terminal fragment, ACTH (1-13), also known as desacetyl α-melanocyte-stimulating hormone (d-α-MSH), is a key neuropeptide involved in regulating energy homeostasis by stimulating the melanocortin 4 receptor (MC4R) in the brain to reduce food intake.[1][2][3] Accurate and sensitive quantification of ACTH (1-13) is crucial for understanding its physiological roles and for the development of therapeutics targeting obesity and related metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the definitive identification and quantification of ACTH (1-13) in complex biological matrices.[2][4] This application note provides a detailed protocol for the analysis of ACTH (1-13) using LC-MS/MS.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of ACTH (1-13) involves several key stages, from initial sample preparation to final data acquisition and analysis. Each step is critical for achieving accurate and reproducible results.

ACTH_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Precipitation Acetonitrile (B52724) Precipitation Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LC LC Separation SPE->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Quantification & Analysis MS->Data

Caption: Overall experimental workflow for ACTH (1-13) analysis.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the extraction of POMC-derived peptides from biological fluids and cell culture media.[1][3]

Materials:

  • HLB Prime microelution plate (e.g., Waters, Cat# 186008052)

  • 0.1% Formic Acid in deionized water (v/v)

  • 1% Acetic Acid with 5% Methanol (B129727) in deionized water (v/v/v)

  • 60% Methanol with 10% Acetic Acid in deionized water (v/v)

  • Stable isotope-labeled internal standard for ACTH (1-13)

Procedure:

  • Sample Pre-treatment: If starting with tissue, extract peptides using 6M guanidine (B92328) hydrochloride followed by acetonitrile (ACN) precipitation.[2] For liquid samples, proceed to step 2.

  • Internal Standard Spiking: Reconstitute dehydrated peptide extracts with 0.1% formic acid and spike with a known concentration of a stable isotope-labeled internal standard for ACTH (1-13).[1][3]

  • SPE Plate Conditioning: Condition the wells of the HLB microelution plate with 200 µL of 100% methanol, followed by an equilibration step with 200 µL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated and spiked sample onto the SPE plate.

  • Washing:

    • Wash the plate with 200 µL of 0.1% formic acid in water.[1][3]

    • Perform a second wash with 200 µL of 1% acetic acid with 5% methanol in water.[1][3]

  • Elution: Elute the peptides with two sequential additions of 30 µL of 60% Methanol in water with 10% Acetic Acid.[1][3]

  • Final Dilution: Dilute the eluted sample with 75 µL of 0.1% formic acid in water.[1][3] The sample is now ready for LC-MS/MS analysis. Store at -80 °C until injection.[1][3]

Liquid Chromatography (LC) Method

The following LC parameters are a starting point for method development, based on established methods for similar peptides.[1][5]

ParameterRecommended Setting
HPLC System Waters H-Class Acquity or equivalent[1]
Column Acquity HSS T3, 1.8 µm, 2.1 x 50 mm[1]
Column Temperature 60 °C[1]
Mobile Phase A 0.1% Formic Acid in Water (v/v)[1][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)[1][5]
Flow Rate 700 µL/minute[1]
Injection Volume 10 µL[1]
Gradient Program Time (min)
0.0
0.5
3.0
3.1
4.2
4.3
5.0

Note: A divert valve should be used to direct the flow to waste for the first 1.1 minutes and the last 1.8 minutes of the run to minimize source contamination.[1]

Mass Spectrometry (MS) Method

MS parameters should be optimized for the specific instrument used. The following table provides typical settings for a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[5]

ParameterRecommended Setting
Mass Spectrometer Waters TQ-XS, Sciex 6500, or equivalent[1][5]
Ionization Mode Positive Ion Electrospray (ESI+)
Electrospray Voltage 4400 V[5]
Source Temperature 500 °C[5]
Gas 1 (Nebulizer) 55 (arbitrary units)[5]
Gas 2 (Heater) 40 (arbitrary units)[5]
CAD Gas 10 (arbitrary units)[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for ACTH (1-13): The calculated molecular mass for ACTH (1-13) is approximately 1622 Da.[4] It is commonly observed as a doubly charged ion (+2) in the mass spectrometer.[4] Specific product ions for fragmentation must be determined by infusing a pure standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
ACTH (1-13)~811.9 ([M+2H]²⁺)To be determined200-400To be optimized
IS for ACTH (1-13)To be determinedTo be determined100-200To be optimized

POMC Processing Pathway

ACTH (1-13) is not directly translated but is a product of extensive post-translational processing of the pro-opiomelanocortin (POMC) precursor protein. Understanding this pathway is essential for interpreting analytical results, as multiple related peptides may be present in a sample.

POMC_Processing cluster_acth_products ACTH (1-39) Products POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH NPP N-Terminal Fragment POMC->NPP LPH γ-Lipotropin POMC->LPH Beta_Endorphin β-Endorphin POMC->Beta_Endorphin ACTH_Full ACTH (1-39) Pro_ACTH->ACTH_Full ACTH_1_13 ACTH (1-13) (d-α-MSH) ACTH_Full->ACTH_1_13 CLIP CLIP (ACTH 18-39) ACTH_Full->CLIP

Caption: Simplified processing pathway of the POMC precursor protein.

Quantitative Data Summary

The following table summarizes key instrument parameters and performance metrics gathered from relevant literature for the analysis of ACTH fragments and related peptides. This data can serve as a benchmark for method development and validation.

ParameterACTH (1-13) / d-α-MSHACTH (1-24)Source
Mass Spectrometer Waters TQ-XS Triple QuadrupoleSciex 6500 Triple Quadrupole[1][5]
Precursor Ion (m/z) Not specified587.5 ([M+5H]⁵⁺)[5]
Product Ion (m/z) Not specified671.6 ([M+4H]⁴⁺)[5]
Collision Energy (V) Not specified27[5]
Retention Time (min) ~2.5 (approximate)~1.2[1][5]
Lower Limit of Quantification (LLOQ) >540 pM (in vitro)10 pg/mL (in human plasma)[2][5]

The LC-MS/MS methodology detailed in this application note provides a robust and sensitive framework for the quantification of ACTH (1-13). The combination of specific sample preparation using solid-phase extraction and targeted detection via multiple reaction monitoring allows for accurate measurement in complex biological matrices. This approach is highly suitable for researchers in both academic and industrial settings who are investigating the roles of melanocortin peptides in health and disease.

References

Measuring α-Melanocyte-Stimulating Hormone [ACTH (1-13)] in Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland. The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), is a key peptide hormone involved in regulating pigmentation, immune response, and metabolism.[1][2] Accurate measurement of ACTH (1-13) in plasma is crucial for research in dermatology, immunology, and metabolic disorders. This document provides detailed application notes and protocols for the quantitative determination of ACTH (1-13) in plasma samples using common immunoassay techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Methods for Quantitation of ACTH (1-13) in Plasma

The primary methods for the quantitative analysis of ACTH (1-13) in plasma are immunoassays (ELISA, RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used, high-throughput method that offers good sensitivity and specificity. Commercial kits are readily available for the quantification of α-MSH. These assays are typically based on a competitive or sandwich ELISA principle.[1][3][4][5]

  • Radioimmunoassay (RIA): RIA is a highly sensitive and specific method that has historically been a gold standard for hormone measurement. It involves the competition of radiolabeled and unlabeled antigens for a limited number of antibody binding sites.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the highest specificity and accuracy for peptide quantification. This technique separates the peptide from the complex plasma matrix by liquid chromatography and then identifies and quantifies it based on its mass-to-charge ratio.[8][9]

Data Presentation: Assay Performance Comparison

The following table summarizes the typical performance characteristics of commercially available immunoassay kits for the measurement of α-MSH in human plasma.

Assay TypeDetection RangeSensitivitySample TypeInter-assay CVIntra-assay CV
Competitive ELISA0.16 - 10 ng/mL0.1 ng/mLSerum, Plasma<10%<10%
Sandwich ELISA0.156 - 10 ng/mL0.039 ng/mLSerum, Plasma, Cell Culture Supernates, Tissue Homogenates<8%Not specified
Sandwich ELISA4.688 - 300 pg/mL2.813 pg/mLSerum, Plasma, Cell Culture Supernatant, Cell or Tissue LysateNot specifiedNot specified
RIA4.7 - 150 pmol/L3 pmol/LBlood PlasmaNot specifiedNot specified

Note: Performance characteristics can vary between manufacturers and specific kit lots. It is essential to validate the assay performance in your laboratory.

II. Experimental Protocols

A. Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate measurement of ACTH (1-13) due to its susceptibility to degradation.

1. Blood Collection:

  • Collect whole blood in lavender-top (EDTA) tubes.[10] The use of aprotinin, a protease inhibitor, is also recommended to prevent peptide degradation.[7][10]

  • A morning fasting specimen is preferred as ACTH levels can exhibit diurnal variation.

  • If possible, patients should discontinue steroid, ACTH, or hypertension medication for at least 48 hours prior to collection.

2. Plasma Separation:

  • Immediately after collection, place the blood tube on ice.

  • Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C within 2 hours of collection.

  • Carefully transfer the supernatant (plasma) to a clean polypropylene (B1209903) tube.

3. Storage:

  • For immediate analysis, plasma samples can be stored at 2-8°C.

  • For long-term storage, aliquot the plasma and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

B. Immunoassay Protocol (General Competitive ELISA)

This protocol provides a general workflow for a competitive ELISA. Refer to the specific manufacturer's instructions for the kit you are using.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare standards and samples at the required dilutions.

2. Assay Procedure:

  • Add a specific volume of standard, control, or plasma sample to the wells of the microplate pre-coated with α-MSH antibody.

  • Add a fixed amount of biotinylated α-MSH to each well.

  • Incubate the plate for a specified time (e.g., 45 minutes at 37°C) to allow for competitive binding.[1]

  • Wash the wells multiple times with the provided wash buffer to remove unbound components.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the wells again to remove unbound conjugate.

  • Add TMB substrate solution to each well, leading to the development of a blue color.

  • Stop the reaction by adding a stop solution, which changes the color to yellow.

  • Measure the optical density (OD) at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of α-MSH in the sample.

C. LC-MS/MS Protocol

This protocol outlines a general procedure for the quantification of ACTH (1-13) in plasma by LC-MS/MS. Method development and validation are essential for achieving accurate and reliable results.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Precipitation: To 50 µL of plasma, add 300 µL of 80% acetonitrile (B52724) in water to precipitate proteins.[8] Centrifuge at 12,000 x g.

  • Extraction:

    • Thaw plasma samples on ice.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N labeled α-MSH) to each plasma sample.[8]

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with an equilibration buffer (e.g., 0.1% formic acid in water).

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the peptide with a strong organic solvent (e.g., methanol or acetonitrile with a small percentage of acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 column for reverse-phase chromatography.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry (MS):

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect and quantify the target peptide. This involves selecting the precursor ion (the protonated peptide) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting specific fragment ions in the third quadrupole (Q3).[7][12][13]

    • Optimize the collision energy and other MS parameters for each precursor-to-product ion transition to maximize signal intensity.

III. Visualization of Pathways and Workflows

Signaling Pathway of α-MSH (ACTH 1-13)

The biological effects of α-MSH are primarily mediated through the melanocortin 1 receptor (MC1R).[1][3][4][5][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Induces Transcription Gene_Expression Melanogenesis Gene Expression (e.g., Tyrosinase) MITF->Gene_Expression Promotes alpha_MSH α-MSH (ACTH 1-13) alpha_MSH->MC1R Binds

Caption: α-MSH Signaling Pathway via MC1R.

Experimental Workflow: Immunoassay

G cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Collect_Blood Collect Blood (EDTA tube) Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Store_Plasma Store at -80°C Separate_Plasma->Store_Plasma Add_Sample Add Sample/Standard to Coated Plate Store_Plasma->Add_Sample Add_Biotin_Ab Add Biotinylated α-MSH Add_Sample->Add_Biotin_Ab Incubate_Wash1 Incubate & Wash Add_Biotin_Ab->Incubate_Wash1 Add_HRP Add Streptavidin-HRP Incubate_Wash1->Add_HRP Incubate_Wash2 Incubate & Wash Add_HRP->Incubate_Wash2 Add_Substrate Add TMB Substrate Incubate_Wash2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: General Immunoassay Workflow.

Experimental Workflow: LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip SPE Solid-Phase Extraction (SPE) Protein_Precip->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography Separation (C18) Reconstitute->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification

Caption: LC-MS/MS Workflow for ACTH (1-13).

References

Troubleshooting & Optimization

ACTH (1-13) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-13). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this peptide.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-13) and what are its common applications?

A1: ACTH (1-13) is a 13-amino acid peptide fragment corresponding to the N-terminal sequence of the full-length Adrenocorticotropic Hormone (ACTH). Its amino acid sequence is Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val.[1][2][3] This sequence is also identical to α-Melanocyte-Stimulating Hormone (α-MSH).[4][5] ACTH (1-13) is utilized in research for its potential cytoprotective and immunomodulatory effects.[1][2] It is also studied for its role in activating melanocortin receptors.[5][6]

Q2: What are the recommended storage conditions for ACTH (1-13)?

A2: Proper storage is crucial to maintain the stability and activity of ACTH (1-13).

  • Lyophilized Powder: For long-term storage, lyophilized ACTH (1-13) should be kept at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[7] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7]

  • Reconstituted Solutions: Once dissolved, it is highly recommended to aliquot the solution into single-use volumes to minimize degradation from repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C.[7] Aqueous solutions are not recommended for storage for more than one day.[8]

Q3: What are the primary stability concerns for ACTH (1-13) in solution?

A3: Researchers should be aware of several factors that can affect the stability of ACTH (1-13) in solution:

  • Physical Instability:

    • Aggregation: Peptides can self-associate to form inactive aggregates. This can be influenced by temperature, pH, and concentration.[7][9]

    • Adsorption: ACTH (1-13) can adhere to the surfaces of laboratory plastics, such as microfuge tubes and pipette tips, leading to a loss of active peptide, especially at low concentrations.[7]

  • Chemical Instability:

    • Deamidation: The asparagine (Asn) residue, if present in a similar peptide sequence, can undergo deamidation, altering the peptide's structure and function, a process influenced by pH.[7]

    • Oxidation: The methionine (Met) residue in the ACTH (1-13) sequence is susceptible to oxidation, which can be accelerated by exposure to air.[7]

  • Freeze-Thaw Cycles: Each cycle of freezing and thawing can contribute to peptide degradation and aggregation.[7]

Troubleshooting Guide

Issue 1: The lyophilized ACTH (1-13) powder will not dissolve.

This is a common issue that can often be resolved by selecting the appropriate solvent and using the correct technique.

Solubility Data Summary
SolventApproximate SolubilityReference
Water / Distilled WaterUp to 2 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[8]
DMSO~10 mg/mL[8]
Dimethylformamide~0.2 mg/mL[8]
EthanolSlightly soluble[8]
AcetonitrileRecommended if water fails[3]
Troubleshooting Steps

A systematic approach to solubilization can help overcome most issues. The following workflow is recommended:

G Troubleshooting Workflow for ACTH (1-13) Solubility cluster_0 Initial Steps cluster_1 Solvent Selection & Reconstitution cluster_2 For Hydrophobic Peptides cluster_3 For Charged Peptides cluster_4 Final Steps start Start: Lyophilized ACTH (1-13) warm Warm vial to room temperature in a desiccator start->warm water Attempt to dissolve in distilled water or aqueous buffer (e.g., PBS) warm->water vortex Vortex or sonicate gently water->vortex check_dissolved1 Is the peptide fully dissolved? vortex->check_dissolved1 dmso Add a small amount of DMSO (e.g., 10-50 µL) check_dissolved1->dmso No acid_base If basic (pI > 7), try 10-30% acetic acid. If acidic (pI < 7), try dilute ammonium (B1175870) hydroxide (B78521). check_dissolved1->acid_base No, and peptide is charged success Peptide is dissolved. Proceed with experiment. check_dissolved1->success Yes dilute Slowly add aqueous buffer to the desired concentration dmso->dilute dilute->success end If issues persist, contact technical support. dilute->end acid_base->success acid_base->end

Caption: Troubleshooting workflow for dissolving ACTH (1-13).

Detailed Protocol for Reconstitution

This protocol provides a step-by-step guide to dissolving ACTH (1-13).

Objective: To prepare a stock solution of ACTH (1-13) for use in biological assays.

Materials:

  • Lyophilized ACTH (1-13)

  • Sterile, distilled water or desired aqueous buffer (e.g., PBS, pH 7.2)

  • Organic solvents (if necessary): DMSO, 10-30% Acetic Acid, or dilute Ammonium Hydroxide

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and low-retention tips

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized ACTH (1-13) to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents condensation from forming inside the vial upon opening.[7]

  • Initial Solubilization (Aqueous Solvent):

    • Carefully open the vial and add the calculated volume of sterile distilled water or your chosen aqueous buffer to achieve the desired stock concentration.[3]

    • For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

    • Close the vial and vortex gently for 10-20 seconds. Visually inspect to see if all the powder has dissolved. If not, brief sonication in a water bath can be attempted.

  • Alternative Solubilization (for charged peptides): [1][2]

    • If the peptide does not dissolve in water, determine its net charge. The sequence SYSMEHFRWGKPV has a net positive charge at neutral pH.

    • For positively charged peptides, a dilute (10-30%) acetic acid solution can be used.

    • For negatively charged peptides, a dilute ammonium hydroxide solution can be used.

  • Alternative Solubilization (for hydrophobic peptides): [1][2]

    • If the peptide is still insoluble, it may have hydrophobic characteristics.

    • Add a minimal amount of an organic solvent like DMSO (e.g., 50-100 µL) to the dry peptide and ensure it is fully dissolved.[1][2]

    • Once dissolved, slowly add your aqueous buffer to the DMSO concentrate, vortexing gently, until the final desired concentration is reached. Note: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[8]

  • Storage:

    • Once the peptide is fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Issue 2: Inconsistent results in cell-based assays.

Inconsistent results can stem from peptide degradation, improper concentration, or issues with the assay itself.

Troubleshooting Decision Tree

G Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed check_peptide Is the peptide solution fresh? start->check_peptide prepare_fresh Prepare fresh peptide solution from a new lyophilized vial. Use a new aliquot if available. check_peptide->prepare_fresh No check_storage Was the reconstituted peptide stored correctly (aliquoted, -80°C)? check_peptide->check_storage Yes end Re-run Experiment prepare_fresh->end storage_protocol Review and follow recommended storage protocols. Avoid freeze-thaw cycles. check_storage->storage_protocol No check_concentration Has the peptide concentration been verified? check_storage->check_concentration Yes storage_protocol->prepare_fresh verify_conc Use UV-Vis (λmax: 278 nm) or another quantitative method to verify concentration. check_concentration->verify_conc No check_assay Are assay controls performing as expected? check_concentration->check_assay Yes verify_conc->end troubleshoot_assay Troubleshoot the assay itself. Check cell health, reagent stability, and instrument performance. check_assay->troubleshoot_assay No check_assay->end Yes troubleshoot_assay->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

Signaling Pathway Overview

ACTH and its fragments, including ACTH (1-13) (α-MSH), exert their effects by binding to a family of G-protein coupled receptors known as Melanocortin Receptors (MCRs).[5] While full-length ACTH (1-39) is the primary agonist for the MC2 receptor, which is crucial for stimulating cortisol production, the (1-13) fragment can interact with other MCR subtypes (MC1R, MC3R, MC4R, MC5R).[10]

G Simplified Melanocortin Receptor Signaling cluster_cell Cell Membrane acth_fragment ACTH (1-13) / α-MSH mcr Melanocortin Receptor (e.g., MC1R, MC3R, MC4R, MC5R) acth_fragment->mcr Binds to g_protein G-Protein (Gs) mcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression creb->gene_expression Modulates cellular_response Cellular Response (e.g., Pigmentation, Inflammation Control) gene_expression->cellular_response

Caption: Generalized signaling pathway for ACTH fragments via melanocortin receptors.

References

Technical Support Center: Preventing ACTH (1-13) Peptide Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of ACTH (1-13) peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ACTH (1-13) degradation in my experiments?

A1: The loss of ACTH (1-13) activity is typically due to three main factors:

  • Chemical Degradation: This includes proteolysis (enzymatic cleavage), deamidation (a type of hydrolysis), and oxidation.[1]

  • Physical Instability: This involves aggregation (the peptide clumping together) and adsorption to labware surfaces.[1]

  • Improper Handling and Storage: Repeated freeze-thaw cycles, exposure to light, and incorrect storage temperatures can significantly degrade the peptide.[2][3]

Q2: How should I properly store my lyophilized and reconstituted ACTH (1-13) peptide?

A2: Proper storage is critical for maintaining the stability of your ACTH (1-13) peptide.

  • Lyophilized Peptide: Store at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1][3][4][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][5]

  • Reconstituted Peptide: For short-term storage (a few days), refrigerate at 4°C. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] It is generally not recommended to store aqueous solutions for more than a day.

Q3: What is the best solvent and buffer for reconstituting and diluting ACTH (1-13)?

A3: The choice of solvent and buffer is crucial for peptide stability.

  • Solubility: ACTH (1-13) is soluble in water (up to 2 mg/ml) and organic solvents like DMSO.[6] For hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with your aqueous buffer.[5]

  • pH: A slightly acidic pH (around 4-6) is generally recommended to minimize deamidation, which is accelerated at neutral to alkaline pH.[3][4]

  • Buffers: Use sterile, high-purity buffers. Common choices include phosphate-buffered saline (PBS) or Tris buffer. The optimal buffer may depend on your specific application.

Q4: Can chemical modifications improve the stability of ACTH (1-13)?

A4: Yes, chemical modifications can significantly enhance the stability of ACTH (1-13). N-terminal acetylation and C-terminal amidation are common strategies to protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of peptide activity in my cell-based assay.

Potential Cause Troubleshooting Step
Proteolytic Degradation in Cell Culture Media If using serum-containing media, consider using serum-free media if your cell line permits. Alternatively, heat-inactivate the serum to reduce enzymatic activity. Minimize the incubation time of the peptide with the cells.
Peptide Adsorption to Labware Use low-protein-binding microplates and pipette tips. Prepare peptide solutions in buffers containing a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) or a carrier protein like bovine serum albumin (BSA), if compatible with your assay.
Incorrect Peptide Concentration Verify the peptide concentration. The net peptide content can be lower than the gross weight due to the presence of counter-ions (like TFA) and water. Consider performing an amino acid analysis for precise quantification.[2]
Cell Health and Receptor Expression Ensure your cells are healthy and properly expressing the target receptor (e.g., MC2R). Low receptor expression will lead to a weak signal.

Issue 2: My HPLC analysis shows multiple unexpected peaks, and the main peptide peak is decreasing over time.

Potential Cause Troubleshooting Step
Deamidation This is a common issue with peptides containing asparagine (Asn) residues.[1] Deamidation is pH-dependent and is faster at neutral to alkaline pH.[1] Maintain your peptide solution at a slightly acidic pH (4-6) to slow down this process.
Oxidation The methionine (Met) residue in ACTH (1-13) is susceptible to oxidation. Prepare solutions in deoxygenated buffers and consider purging the vial with an inert gas (argon or nitrogen) before sealing.[4] Avoid exposure to metal ions, which can catalyze oxidation.[1]
Aggregation High peptide concentrations can lead to aggregation. Try working with more dilute solutions. If you observe any visible precipitates, the solution should be discarded.
Contamination Ensure all your solvents, buffers, and labware are sterile to prevent microbial growth, which can degrade the peptide.

Quantitative Data Summary

The stability of ACTH (1-13) is highly dependent on environmental conditions. The following tables provide a summary of expected stability based on available data for ACTH and similar peptides.

Table 1: Effect of Temperature on ACTH Stability in Solution

Temperature Storage Duration Expected Stability Recommendation
Room Temperature (~22°C)HoursSignificant degradation can occur within a few hours.[7][8][9]Avoid storing at room temperature for extended periods.
4°CDaysStable for a few days, but degradation will still occur.[7][9]Suitable for short-term storage.
-20°CMonthsGood stability for several months when properly aliquoted.[1][3][4]Recommended for long-term storage of reconstituted peptide.
-80°CYearsExcellent long-term stability.[1]Ideal for long-term archival of reconstituted peptide.

Table 2: Effect of pH on the Deamidation Rate of Asparagine-Containing Peptides

pH Range Relative Deamidation Rate Primary Mechanism
Acidic (pH < 4)SlowDirect hydrolysis
Slightly Acidic (pH 4-6)Minimal-
Neutral to Alkaline (pH > 7)RapidSuccinimide intermediate formation[1][10]

Experimental Protocols

Protocol 1: HPLC-Based Assay for ACTH (1-13) Degradation

This protocol provides a general method to assess the stability of ACTH (1-13) in solution over time.

Materials:

  • ACTH (1-13) peptide

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Buffer of choice (e.g., phosphate (B84403) buffer at various pH values)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Peptide Stock Solution:

    • Accurately weigh the lyophilized ACTH (1-13) peptide.

    • Reconstitute the peptide in the desired buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the peptide solution into several vials for each condition to be tested (e.g., different pH values or temperatures).

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection:

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot for each condition.

    • Stop the degradation by adding TFA to a final concentration of 0.1% or by immediately freezing the sample at -80°C.[1]

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Use a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.

    • Set the UV detector to 214 nm or 280 nm.

    • Inject a consistent volume of each sample.

  • Data Analysis:

    • Identify the peak corresponding to the intact ACTH (1-13) peptide based on its retention time from the time 0 sample.

    • Measure the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Protocol 2: In Vitro cAMP Assay for ACTH (1-13) Activity

This protocol measures the biological activity of ACTH (1-13) by quantifying the production of cyclic AMP (cAMP) in cells expressing the melanocortin-2 receptor (MC2R).

Materials:

  • Cells expressing MC2R (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

  • ACTH (1-13) peptide standards and samples

  • Forskolin (B1673556) (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding:

    • Seed the MC2R-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Peptide Preparation:

    • Prepare a serial dilution of the ACTH (1-13) peptide in stimulation buffer.

  • Cell Stimulation:

    • Wash the cells once with PBS.

    • Add the stimulation buffer containing the different concentrations of ACTH (1-13) to the wells.

    • Include wells with stimulation buffer only (negative control) and a known concentration of forskolin (positive control).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of your chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the detection method of the kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well.

    • Plot the cAMP concentration against the log of the ACTH (1-13) concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

cluster_degradation Chemical Degradation Pathways cluster_products Degradation Products ACTH(1-13) ACTH(1-13) Proteolysis Proteolysis ACTH(1-13)->Proteolysis Proteases Deamidation Deamidation ACTH(1-13)->Deamidation pH > 7 Oxidation Oxidation ACTH(1-13)->Oxidation Oxygen, Metal Ions Fragments Fragments Proteolysis->Fragments Isoaspartate Isoaspartate Deamidation->Isoaspartate Sulfoxide Sulfoxide Oxidation->Sulfoxide

Caption: Major chemical degradation pathways of ACTH (1-13) in solution.

start Start: Peptide Instability Issue q1 Visible Precipitate? start->q1 a1_yes Address Aggregation: - Lower concentration - Change pH - Add solubilizing agent q1->a1_yes Yes q2 Loss of Activity (Confirmed by Assay)? q1->q2 No end Problem Resolved a1_yes->end a2_yes Investigate Chemical Degradation: - Check pH (Deamidation) - Use deoxygenated buffers (Oxidation) - Add protease inhibitors (Proteolysis) q2->a2_yes Yes q2->end No a2_yes->end

Caption: Troubleshooting workflow for ACTH (1-13) instability.

cluster_workflow Experimental Workflow: Stability Assessment prep 1. Prepare Peptide Solution (Known Concentration, Buffer) incubate 2. Incubate at Different Conditions (pH, Temperature) prep->incubate sample 3. Collect Aliquots at Time Points incubate->sample hplc 4. Analyze by HPLC sample->hplc data 5. Quantify Peak Area & Determine Degradation Rate hplc->data

Caption: General workflow for assessing ACTH (1-13) stability.

References

Technical Support Center: ACTH (1-13) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using ACTH (1-13) ELISA kits, with a focus on addressing potential cross-reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of cross-reactivity in an ACTH (1-13) ELISA kit?

A1: The primary source of cross-reactivity in an ACTH (1-13) ELISA kit stems from the structural similarity between ACTH (1-13) and other endogenous peptides derived from the same precursor molecule, pro-opiomelanocortin (POMC). Key potential cross-reactants include:

  • Full-length ACTH (1-39): The entire ACTH (1-13) sequence is present at the N-terminus of the full-length ACTH molecule.

  • Pro-opiomelanocortin (POMC) and Pro-ACTH: These precursor molecules contain the ACTH (1-13) sequence and may be present in samples, leading to potential cross-reactivity.

  • Alpha-Melanocyte-Stimulating Hormone (α-MSH): α-MSH has an amino acid sequence identical to ACTH (1-13) but is modified by N-terminal acetylation and C-terminal amidation. Antibodies raised against ACTH (1-13) may therefore also recognize α-MSH.[1][2]

Q2: Can other ACTH fragments interfere with the assay?

A2: While the primary concern is with molecules containing the (1-13) sequence, it is good practice to consider other fragments. However, fragments that do not contain the epitope recognized by the kit's antibodies, such as C-terminal fragments like ACTH (18-39) or CLIP (Corticotropin-Like Intermediate Peptide), are less likely to cause significant cross-reactivity.

Q3: How does the assay format (sandwich vs. competitive) influence cross-reactivity?

A3: Both sandwich and competitive ELISA formats can be susceptible to cross-reactivity, but the nature of the interference may differ.

  • In a sandwich ELISA , a substance that contains at least two antibody binding sites can cause a false positive. If a precursor molecule like POMC is present and recognized by both the capture and detection antibodies, it will generate a signal.

  • In a competitive ELISA , any molecule that can bind to the antibody coated on the plate or the labeled detection antibody can compete with the target analyte, leading to an inaccurate quantification. Structurally similar molecules are a common cause of interference in this format.

Q4: What sample types are recommended for measuring ACTH (1-13)?

A4: Due to the instability of ACTH and its fragments in circulation, proper sample collection and handling are critical. EDTA plasma is generally the recommended sample type. It is crucial to follow the kit manufacturer's instructions regarding sample collection, processing, and storage to minimize proteolytic degradation, which could generate fragments and lead to inaccurate results.

Q5: Why are my results inconsistent with expected physiological levels?

A5: Inconsistent results can arise from several factors, including cross-reactivity. If you observe unexpectedly high or low concentrations of ACTH (1-13), it is important to consider the possibility of interference from other POMC-derived peptides. A thorough validation of the assay with your specific samples is recommended.

Data Presentation: Understanding Cross-Reactivity

Due to the limited availability of specific quantitative cross-reactivity data from manufacturers for ACTH (1-13) ELISA kits, the following table is a representative example based on typical performance characteristics of high-quality peptide ELISAs. It illustrates how cross-reactivity with related molecules might be presented. Researchers should always refer to the technical data sheet provided with their specific kit.

Table 1: Example Cross-Reactivity Profile for a Hypothetical ACTH (1-13) ELISA Kit

Potential Cross-ReactantChemical Relation to ACTH (1-13)Typical Cross-Reactivity (%)
ACTH (1-13) Target Analyte 100%
α-Melanocyte-Stimulating Hormone (α-MSH)Identical amino acid sequence with modificationsHigh (potentially >90%)
ACTH (1-24)Contains the full (1-13) sequenceHigh (potentially >90%)
ACTH (1-39), humanContains the full (1-13) sequenceModerate to High
Pro-opiomelanocortin (POMC)Precursor containing the (1-13) sequenceLow to Moderate
Pro-ACTHPrecursor containing the (1-13) sequenceLow to Moderate
β-Melanocyte-Stimulating Hormone (β-MSH)Different amino acid sequence< 0.1%
β-EndorphinDifferent amino acid sequence< 0.1%
ACTH (18-39) (CLIP)C-terminal fragment, no sequence overlap< 0.01%
ACTH (7-38)Partial N-terminal sequence missingLow

Experimental Protocols

Protocol 1: Assessing Cross-Reactivity with a Linearity of Dilution Experiment

This experiment helps to determine if the analyte's behavior in the sample matrix is parallel to the standard curve, which can indicate the presence of interfering substances.

  • Sample Preparation: Select a sample that is expected to contain a high concentration of ACTH (1-13).

  • Serial Dilution: Create a series of dilutions of the sample with the assay's recommended sample diluent (e.g., neat, 1:2, 1:4, 1:8, 1:16).

  • ELISA Procedure: Run the undiluted and diluted samples in the ACTH (1-13) ELISA according to the kit's protocol.

  • Data Analysis:

    • Calculate the concentration of ACTH (1-13) in each diluted sample by multiplying the measured concentration by the dilution factor.

    • Compare the calculated concentrations across the dilution series.

  • Interpretation of Results:

    • Parallelism: If the calculated concentrations are consistent across the dilution series, it suggests that the assay is accurately measuring ACTH (1-13) without significant interference in that sample.

    • Non-parallelism: A significant trend (e.g., decreasing or increasing concentration with dilution) indicates the presence of interfering substances. For example, a higher-than-expected concentration at lower dilutions that decreases with further dilution may suggest cross-reacting molecules are present at a concentration that is being diluted out.

Protocol 2: Spike and Recovery Experiment to Evaluate Matrix Effects

This experiment assesses whether substances in the sample matrix interfere with the detection of the analyte.

  • Sample Selection: Choose a representative sample for your study.

  • Spiking:

    • Divide the sample into two aliquots.

    • To one aliquot, add a known amount of the ACTH (1-13) standard to achieve a concentration within the assay's detection range.

    • The other aliquot remains un-spiked.

  • ELISA Procedure: Assay the spiked and un-spiked samples according to the kit protocol.

  • Calculation of Recovery:

    • Recovery (%) = (Concentration in spiked sample - Concentration in un-spiked sample) / (Known concentration of spiked standard) * 100

  • Interpretation of Results:

    • Acceptable Recovery (typically 80-120%): This indicates that the sample matrix is not significantly interfering with the assay.

    • Poor Recovery (<80% or >120%): This suggests the presence of interfering substances in the sample matrix.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected ACTH (1-13) levels Cross-reactivity with other POMC-derived peptides: The antibody may be detecting full-length ACTH, POMC, pro-ACTH, or α-MSH.1. Review the kit's cross-reactivity data. 2. Perform a linearity of dilution experiment (Protocol 1). 3. Consider pre-treating the sample to remove potential cross-reactants, if a suitable method is available (e.g., immunoprecipitation with an antibody specific to the interfering molecule). 4. If possible, confirm results with an alternative method, such as LC-MS/MS.
Lower than expected ACTH (1-13) levels Sample Degradation: ACTH and its fragments are prone to degradation by proteases.1. Ensure proper sample collection and handling procedures were followed (e.g., use of protease inhibitors, immediate cooling, and proper storage). 2. Avoid repeated freeze-thaw cycles.
High background Non-specific binding of antibodies. 1. Ensure all wash steps are performed thoroughly according to the protocol. 2. Check for contamination of buffers or reagents. 3. Optimize the blocking step if allowed by the protocol.
Poor standard curve Errors in standard preparation or pipetting. 1. Ensure the standard is properly reconstituted and mixed. 2. Use calibrated pipettes and fresh tips for each standard. 3. Prepare the standard curve fresh for each assay.
High coefficient of variation (CV%) between duplicate wells Inaccurate pipetting or improper mixing. 1. Ensure consistent pipetting technique. 2. Gently tap the plate after adding reagents to ensure proper mixing. 3. Check for bubbles in the wells.

Visualizations

ACTH_Signaling_Pathway ACTH Signaling Pathway and POMC Processing Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases AnteriorPituitary Anterior Pituitary CRH->AnteriorPituitary stimulates POMC POMC AnteriorPituitary->POMC produces ProACTH Pro-ACTH POMC->ProACTH cleavage ACTH_full ACTH (1-39) ProACTH->ACTH_full cleavage ACTH_1_13 ACTH (1-13) ACTH_full->ACTH_1_13 contains CLIP CLIP (ACTH 18-39) ACTH_full->CLIP cleavage to AdrenalCortex Adrenal Cortex ACTH_full->AdrenalCortex stimulates alpha_MSH α-MSH ACTH_1_13->alpha_MSH is precursor to Cortisol Cortisol AdrenalCortex->Cortisol releases Cortisol->Hypothalamus negative feedback Cortisol->AnteriorPituitary negative feedback

Caption: POMC processing and the HPA axis.

ELISA_Workflow Troubleshooting Cross-Reactivity Workflow start Inconsistent Results with ACTH (1-13) ELISA check_protocol Review Kit Protocol and Sample Handling start->check_protocol other_issues Investigate Other Issues (e.g., sample degradation, pipetting error) start->other_issues linearity Perform Linearity of Dilution Experiment check_protocol->linearity parallelism Results Parallel? linearity->parallelism spike Perform Spike and Recovery Experiment parallelism->spike Yes cross_reactivity High Suspicion of Cross-Reactivity parallelism->cross_reactivity No recovery Acceptable Recovery? spike->recovery recovery->cross_reactivity No end Accurate Quantification recovery->end Yes confirm Confirm with Alternative Method (e.g., LC-MS/MS) cross_reactivity->confirm

Caption: Workflow for troubleshooting cross-reactivity.

Logical_Relationships Logical Relationships of Potential Cross-Reactants POMC POMC (Precursor) ProACTH Pro-ACTH POMC->ProACTH processed to ACTH_full ACTH (1-39) ProACTH->ACTH_full processed to ACTH_1_13 ACTH (1-13) (Target Analyte) ACTH_full->ACTH_1_13 contains CLIP CLIP (ACTH 18-39) ACTH_full->CLIP can be cleaved to alpha_MSH α-MSH ACTH_1_13->alpha_MSH

Caption: Relationship of ACTH (1-13) to its precursors and related peptides.

References

Technical Support Center: Optimizing ACTH (1-13) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Adrenocorticotropic Hormone (1-13) (ACTH (1-13)) dosage for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for ACTH (1-13) in in vivo studies?

A1: Determining the optimal starting dose depends on the animal model, the research question, and the route of administration. Based on available literature for related ACTH fragments, a conservative approach is to start with a low dose and perform a dose-ranging study. For instance, studies on ACTH fragments have used doses ranging from micrograms to milligrams per kilogram of body weight. A pilot study with a wide range of doses (e.g., 0.1, 1, and 10 µg/kg) is recommended to identify a dose that elicits a biological response without causing adverse effects.

Q2: What is the best route of administration for ACTH (1-13) in vivo?

A2: The choice of administration route depends on the target tissue and the desired pharmacokinetic profile. Common routes for peptide administration include:

  • Intravenous (IV): Provides immediate and complete bioavailability, but often results in a short half-life.

  • Subcutaneous (SC): Allows for slower absorption and a more sustained release compared to IV injection.[1]

  • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption.[2]

  • Intracerebroventricular (ICV): Used to directly target the central nervous system and bypass the blood-brain barrier.[3]

The optimal route should be determined based on the specific aims of your experiment.

Q3: What are the expected biological effects of ACTH (1-13)?

A3: ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), has been shown to have several biological effects, including anti-inflammatory, neuroprotective, and cytoprotective properties.[2][4][5] Unlike full-length ACTH (1-39), ACTH (1-13) does not typically stimulate the production of corticosteroids.[4] Researchers can expect to observe modulation of inflammatory markers, changes in neurological outcomes in relevant models, or protection against certain types of cellular damage.

Q4: How should I prepare ACTH (1-13) for in vivo administration?

A4: Proper preparation of the peptide solution is critical for accurate and reproducible results. ACTH (1-13) is typically supplied as a lyophilized powder.[6] It should be reconstituted in a sterile, biocompatible solvent. The solubility of ACTH (1-13) is approximately 10 mg/mL in PBS (pH 7.2) and also soluble in DMSO.[7] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[8] For aqueous solutions, it is not recommended to store them for more than one day.[7]

Troubleshooting Guides

Issue: Peptide Solubility Problems

  • Q: My ACTH (1-13) peptide is not dissolving properly in my desired vehicle. What should I do?

    • A: First, ensure you are using a suitable solvent. While ACTH (1-13) is soluble in PBS, its solubility can be influenced by the peptide's purity and any modifications.[7][9] If you encounter solubility issues, consider the following troubleshooting steps:

      • Try a different solvent: If aqueous buffers fail, you can try dissolving the peptide in a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.[9]

      • Adjust the pH: The net charge of the peptide can affect its solubility. Adjusting the pH of the buffer may improve dissolution.

      • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[8]

      • Work at a lower concentration: If high concentrations are not essential for your initial studies, try preparing a more dilute solution.

Issue: Inconsistent or No Biological Effect

  • Q: I am not observing the expected biological effect after administering ACTH (1-13). What could be the reason?

    • A: Several factors can contribute to a lack of efficacy in in vivo experiments:

      • Dosage: The administered dose may be too low to elicit a response. A dose-response study is crucial to determine the optimal dose.

      • Peptide Stability: Peptides can be susceptible to degradation by proteases in vivo.[10] Consider the stability of ACTH (1-13) in your experimental model and timeframe. The half-life of ACTH in whole blood can be a concern.[11]

      • Administration Technique: Inaccurate or inconsistent administration can lead to variable results. Ensure proper training and technique for the chosen route of administration.[10]

      • Peptide Quality: Verify the purity and integrity of your ACTH (1-13) peptide. Impurities or degradation of the stock material can affect its biological activity.

Issue: Adverse Events in Animals

  • Q: My animals are showing unexpected adverse effects after ACTH (1-13) administration. How should I proceed?

    • A: The observation of adverse events requires immediate attention:

      • Dose Reduction: The administered dose may be too high. Immediately reduce the dose or temporarily halt the experiment.

      • Vehicle Control: Ensure that the vehicle used to dissolve the peptide is not causing the adverse effects by including a vehicle-only control group.

      • Formulation Issues: Precipitation of the peptide upon injection can cause local irritation or other adverse reactions. Visually inspect the solution for any precipitates before administration.

      • Consult a Veterinarian: For any serious or persistent adverse events, consult with a veterinarian to ensure animal welfare.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of ACTH and its Fragments

Peptide FragmentAnimal ModelDosageRoute of AdministrationObserved Effect
ACTH (1-39)Rat13 IU/kgSubcutaneousIncreased gene expression for catecholamine biosynthesis.[1]
ACTH (1-39)Neonatal Rat40 IU/kgNot SpecifiedReduced receptor density of 5-HT2 sites in the cortex.[12]
ACTH (4-7)PGP (Semax)Rat100 µg/kgIntraperitonealNeuroprotective effects in a stroke model.[2]
ACTH (6-9)PGPRat100 µg/kgIntraperitonealNootropic and anxiolytic activity.[2]
ACTH (2 µ g/rat )Rat2 µ g/rat Intracerebroventricular (ICV)Reduced food intake.[3]

Table 2: Solubility of ACTH (1-13)

SolventSolubility
PBS (pH 7.2)~10 mg/mL[7]
DMSO~10 mg/mL[7]
Dimethyl formamide~0.2 mg/mL[7]
Distilled WaterUp to 2 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of ACTH (1-13) for In Vivo Administration

  • Calculate the required amount: Determine the total amount of ACTH (1-13) needed based on the number of animals, their weights, the desired dose, and the injection volume.

  • Reconstitution:

    • Allow the lyophilized ACTH (1-13) vial to equilibrate to room temperature before opening.

    • Add the calculated volume of sterile vehicle (e.g., sterile PBS, pH 7.2) to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking.

  • Dilution: If necessary, perform serial dilutions using the same sterile vehicle to achieve the final desired concentrations for different dose groups.

  • Sterile Filtration: For intravenous administration, it is recommended to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, keep the solution on ice and protected from light. For aqueous solutions, do not store for more than one day.[7]

Protocol 2: Dose-Range Finding Study for ACTH (1-13) in Rodents

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, mid dose, high dose of ACTH (1-13)). A minimum of 3-5 animals per group is recommended for a pilot study.

  • Baseline Measurements: Record baseline measurements of relevant parameters (e.g., body weight, inflammatory markers, behavioral scores) before administration.

  • Administration: Administer the vehicle or the calculated dose of ACTH (1-13) via the chosen route.

  • Monitoring: Observe the animals closely for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).

  • Endpoint Analysis: At a predetermined time point based on the expected pharmacodynamics of the peptide, collect samples (e.g., blood, tissue) for analysis of the desired biological endpoints.

  • Data Analysis: Analyze the data to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-13) ACTH (1-13) MC1R MC1R/MC3R ACTH (1-13)->MC1R Binds GPCR G-protein MC1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Leads to AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Promotes NFkB->AntiInflammatory Contributes to

Caption: Presumed signaling pathway of ACTH (1-13) leading to anti-inflammatory effects.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Research Question & Endpoints B Select Animal Model & Administration Route A->B C Peptide Procurement & Quality Control B->C D Prepare Peptide Solution C->D E Dose-Range Finding Study D->E Pilot Study F Definitive Efficacy Study E->F Determine MED & MTD G Monitor for Adverse Events F->G H Sample Collection & Processing G->H I Data Analysis H->I J Interpret Results & Refine Dosage I->J J->F Iterative Optimization

Caption: General experimental workflow for optimizing ACTH (1-13) dosage in vivo.

Troubleshooting_Workflow rect_node rect_node Start Inconsistent In Vivo Results Check_Peptide Peptide Quality & Solubility OK? Start->Check_Peptide Check_Dose Dose Appropriate? Check_Peptide->Check_Dose Yes rect_node1 Verify peptide purity. Troubleshoot solubility. Check_Peptide->rect_node1 No Check_Admin Administration Technique Correct? Check_Dose->Check_Admin Yes rect_node2 Perform dose-response study. Check_Dose->rect_node2 No Check_Model Animal Model & Health OK? Check_Admin->Check_Model Yes rect_node3 Review and standardize administration protocol. Check_Admin->rect_node3 No rect_node4 Re-evaluate experimental design and endpoints. Check_Model->rect_node4 Yes rect_node5 Consult with veterinary staff. Ensure consistent animal health. Check_Model->rect_node5 No

Caption: Troubleshooting workflow for addressing inconsistent in vivo results.

References

Technical Support Center: Troubleshooting Inconsistent Results in ACTH (1-13) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Adrenocorticotropic Hormone (ACTH) fragments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems researchers may encounter. The issues are categorized for ease of navigation.

Category 1: Peptide Handling and Stability

Q1: My ACTH (1-13) peptide seems to have lost activity. What are the common causes of peptide instability?

A1: Inconsistent results often stem from peptide degradation. Several factors can compromise the stability of ACTH fragments:

  • Proteolytic Degradation: Enzymes in cell culture media (especially from serum), plasma, or tissue homogenates can cleave the peptide.[1]

  • Aggregation: Peptides can self-associate into inactive aggregates, a process influenced by temperature, pH, and concentration.[1]

  • Repeated Freeze-Thaw Cycles: Each cycle can damage the peptide structure and encourage aggregation.[1]

  • Chemical Modifications: Asparagine residues can undergo deamidation, and methionine residues are susceptible to oxidation, both of which alter peptide structure and function.[1]

  • Adsorption: Peptides, especially at low concentrations, can stick to the surfaces of plastic labware like tubes and pipette tips, leading to a loss of active compound.[1]

Q2: What are the best practices for storing lyophilized and reconstituted ACTH (1-13)?

A2: Proper storage is crucial for maintaining peptide integrity.[1]

  • Lyophilized Peptides: For long-term storage, keep lyophilized ACTH fragments at -20°C or, ideally, -80°C in a tightly sealed vial to protect from moisture and light.[1][2] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1]

  • Reconstituted Peptides: After dissolving the peptide, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C.[1]

Q3: I'm observing lower than expected responses. Could my peptide be adsorbing to labware?

A3: Yes, adsorption is a common issue, particularly with low peptide concentrations. To mitigate this, consider using low-retention plasticware or pre-treating your labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

Category 2: Cell-Based Assay Issues

Q4: My cAMP assay results are variable. What should I check?

A4: Variability in cAMP assays can arise from several sources:

  • Cell Health and Passage Number: Use cells that are healthy, within a low passage number, and not overgrown, as these factors can affect receptor expression and signaling.[1]

  • Receptor Expression: Confirm that your cell line expresses the necessary melanocortin receptor (MC2R) and its accessory protein (MRAP).[1][3] The expression of MC2R at the cell surface is dependent on MRAP.[3][4]

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Ensure you include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.[1]

  • Agonist Concentration and Incubation Time: Optimize the concentration range of your ACTH fragment and the incubation time to capture the desired response window. A typical incubation time for cAMP production is 15-30 minutes at 37°C.[1]

Q5: I am not seeing any steroid production in my H295R cell assay after stimulation with ACTH (1-13). Why?

A5: The primary reason is that ACTH (1-13), also known as α-Melanocyte-Stimulating Hormone (α-MSH), does not typically activate the ACTH receptor (MC2R) to stimulate steroidogenesis.[4][5] The biological activity for steroid production resides primarily in the N-terminal 1-24 amino acids of the full ACTH molecule.[3][6] To induce a steroidogenic response, you should use ACTH (1-24) or the full-length ACTH (1-39).[3]

Category 3: Immunoassay and Analytical Issues

Q6: My ACTH immunoassay results are inconsistent with the clinical picture or other experimental data. What could be the cause?

A6: Immunoassays for ACTH are notoriously susceptible to interferences that can lead to falsely elevated or decreased results.[6]

  • Assay Specificity: Different immunoassays use different antibodies that may recognize various ACTH fragments, precursors (like POMC and pro-ACTH), or modified forms of the peptide, leading to conflicting results between assay kits or platforms (e.g., Siemens Immulite vs. Roche Elecsys).[6][7]

  • Heterophile Antibodies: The presence of heterophile antibodies in a sample can cross-link the assay antibodies, causing spurious results.[8]

  • Sample Handling: ACTH is extremely unstable in whole blood and plasma due to proteolysis.[9][10] Samples must be collected in chilled tubes (typically containing EDTA), placed on ice immediately, and centrifuged in a refrigerated centrifuge as soon as possible.[6][9][11]

Quantitative Data Summary

The stability of ACTH is highly dependent on storage conditions. The following tables summarize key findings to guide experimental design.

Table 1: Stability of ACTH in Whole Blood Samples

Tube Type Storage Temperature Duration of Stability Citation
EDTA 4 °C 8 hours [9][11]
EDTA + Aprotinin 4 °C 4 hours [9][11]

| EDTA + Aprotinin | 22 °C (Room Temp) | 2 hours |[9][11] |

Table 2: Long-Term Storage Stability of ACTH in Plasma

Storage Temperature Duration Change in ACTH Levels Citation
-20 °C 1.5 years Minimal (<11%) [2]
-70 °C 1.5 years Minimal (<11%) [2]

| -20 °C | Up to 6 years | Significant reduction (54%) |[2] |

Detailed Experimental Protocols

Protocol 1: cAMP Functional Assay

This protocol provides a framework for measuring ACTH-induced cAMP production in cells expressing the MC2R and MRAP.

  • Cell Seeding: Plate cells (e.g., HEK293) expressing MC2R and MRAP in a suitable microplate (e.g., 96-well) and allow them to adhere overnight.[1]

  • Assay Preparation:

    • Carefully remove the culture medium.

    • Wash the cells once with a serum-free assay buffer.

    • Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C to prevent cAMP degradation.[1][12]

  • Peptide Stimulation:

    • Prepare serial dilutions of the ACTH fragment (e.g., ACTH (1-24)) in the assay buffer.

    • Add the increasing concentrations of the ACTH fragment to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C for an optimized time, typically 15-30 minutes, to allow for cAMP production.[1][13]

  • Cell Lysis and Detection:

    • Lyse the cells according to the instructions of your chosen commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[1]

    • Measure the intracellular cAMP levels using the kit's detection method.

  • Data Analysis:

    • Plot the measured cAMP concentration against the log concentration of the ACTH fragment.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response.[1]

Protocol 2: Steroidogenesis Assay in H295R Cells

This protocol outlines a method to measure steroid production from human adrenocortical carcinoma (H295R) cells.

  • Cell Culture: Culture H295R cells in an appropriate medium supplemented with the necessary factors until they reach the desired confluency in a multi-well plate (e.g., 24-well or 96-well).

  • Starvation: Before stimulation, replace the culture medium with a serum-free or low-serum medium for a period (e.g., 24 hours) to reduce basal steroid production.

  • Stimulation:

    • Prepare solutions of your test compound (e.g., ACTH (1-24)) and controls (e.g., forskolin (B1673556) as a positive control, vehicle as a negative control) in fresh serum-free medium.

    • Remove the starvation medium and add the treatment solutions to the cells.

  • Incubation: Incubate the cells for a defined period, typically 24 to 48 hours, to allow for steroid synthesis and secretion into the medium.[14]

  • Sample Collection: Collect the cell culture supernatant from each well. This supernatant contains the secreted steroids.

  • Steroid Quantification:

    • Analyze the steroid concentrations in the supernatant. The preferred method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as it can quantify multiple steroids simultaneously with high specificity and sensitivity.[14][15][16] Alternatively, specific ELISAs can be used for individual steroids like cortisol or corticosterone.

  • Data Analysis: Compare the levels of steroids in the treated samples to the vehicle control to determine the effect of the ACTH fragment on steroidogenesis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds Gs Gαs MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for Trafficking & Function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR Steroidogenic Gene Expression (e.g., StAR) CREB->StAR Induces Pregnenolone Pregnenolone StAR->Pregnenolone Mediates Cholesterol Transport to Mitochondria Cholesterol Cholesterol Steroids Steroid Hormones (e.g., Cortisol) Pregnenolone->Steroids Enzymatic Conversion

Caption: ACTH signaling pathway via the MC2R/MRAP complex.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckPeptide Step 1: Verify Peptide Integrity - Check storage conditions - Use fresh aliquot - Confirm sequence & purity Start->CheckPeptide CheckAssay Step 2: Review Assay Protocol - Correct controls included? - Reagents expired? - Optimized incubation times? CheckPeptide->CheckAssay No Issues Found SubStep1 Peptide Degradation? (Adsorption, Proteolysis) CheckPeptide->SubStep1 Yes SubStep2 Incorrect Peptide? (e.g., using ACTH 1-13 for steroidogenesis) CheckPeptide->SubStep2 Yes CheckCells Step 3: Evaluate Cell System - Check cell health & passage - Verify MC2R/MRAP expression - Test with positive control (e.g., Forskolin) CheckAssay->CheckCells No Issues Found SubStep3 Assay Component Issue? (e.g., PDE inhibitor missing) CheckAssay->SubStep3 Yes SubStep4 Cell Signaling Issue? CheckCells->SubStep4 Yes Solution1 Solution: - Use low-retention tubes - Prepare fresh solutions - Add protease inhibitors SubStep1->Solution1 Solution2 Solution: - Use correct peptide fragment (e.g., ACTH 1-24) SubStep2->Solution2 Solution3 Solution: - Remake all buffers/reagents - Validate protocol steps SubStep3->Solution3 Solution4 Solution: - Use lower passage cells - Re-transfect or select new clone - Troubleshoot downstream readouts SubStep4->Solution4

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Improving ACTH (1-13) Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Adrenocorticotropic Hormone (1-13) [ACTH (1-13)] for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of my ACTH (1-13) peptide's activity?

A1: The loss of ACTH (1-13) activity is typically due to several degradation pathways:

  • Proteolytic Degradation: If your peptide is in a solution containing biological components like serum or cell lysates, proteases can cleave the peptide bonds.

  • Deamidation: The asparagine (Asn) residue in the ACTH sequence is susceptible to deamidation, a chemical modification that can alter its structure and function. This process is accelerated at neutral to alkaline pH.[1]

  • Oxidation: The methionine (Met) residue in ACTH (1-13) can be oxidized, which is often accelerated by exposure to air and metal ions.[1]

  • Physical Instability:

    • Adsorption: Peptides can adhere to the surfaces of laboratory plastics, leading to a reduction in the effective concentration.[1]

    • Aggregation: Peptides can self-assemble into inactive aggregates, influenced by factors like concentration, pH, and temperature.[1]

  • Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can damage the peptide's structure and lead to aggregation.[1]

Q2: How should I store my lyophilized ACTH (1-13) powder?

A2: For long-term stability, lyophilized ACTH (1-13) should be stored at -20°C or, ideally, at -80°C.[1] The vial should be kept tightly sealed in a desiccator to protect it from moisture and light.[1] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation from forming inside.[1]

Q3: What is the best way to store reconstituted ACTH (1-13) in solution?

A3: Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1] For short-term storage of a few days, 4°C is acceptable.[1] The stability of peptides in solution is generally lower than in their lyophilized form.

Q4: What solvent should I use to reconstitute my ACTH (1-13)?

A4: The choice of solvent depends on the peptide's solubility. Start with sterile, distilled water.[2] If the peptide does not dissolve, a small amount of a 10%-30% acetic acid solution can be tried. For very hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.[3][4]

Q5: How can I minimize the adsorption of ACTH (1-13) to labware?

A5: To reduce peptide loss due to adsorption, use low-protein-binding microplates and pipette tips.[1] Preparing solutions in buffers containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also help, provided it is compatible with your experiment.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of Biological Activity in Functional Assays Peptide degradation due to improper storage.Review storage and handling procedures. Ensure aliquots are stored at -80°C and freeze-thaw cycles are avoided. Run an HPLC stability assay (see Protocol 1) to check for degradation.[1]
Peptide degradation in the assay medium.If using serum-containing media, consider switching to serum-free media or heat-inactivating the serum to reduce protease activity. Minimize the incubation time of the peptide with the cells.[1]
Peptide adsorption to labware.Use low-protein-binding plates and tips. Consider adding a carrier protein like BSA to your buffer if your assay allows it.[1]
Inconsistent or Low Experimental Signal Peptide aggregation.Visually inspect the peptide solution for cloudiness. Briefly sonicate the solution to help break up aggregates.[1]
Issues with the cell-based assay.Ensure cells are healthy and are expressing the Melanocortin 2 Receptor (MC2R). Verify the functionality of your cAMP assay reagents and controls.[1]
Visible Precipitate in Reconstituted Solution Peptide has aggregated or has low solubility in the chosen buffer.Try sonicating the solution. If the precipitate remains, consider re-dissolving the peptide in a different buffer system or at a different pH.

Data on ACTH Stability

The stability of ACTH is highly dependent on the storage conditions. The following tables provide a summary of stability data for ACTH in various conditions.

Table 1: Stability of ACTH in Whole Blood (EDTA) at Different Temperatures

Storage TimeTemperatureMean Change from Baseline (%)
6 hoursRoom Temperature-2.6%
8 hours4°CStable
24 hoursRoom Temperature-15.1%

Data adapted from studies on full-length ACTH in whole blood, which indicate general peptide stability trends.[5][6][7]

Table 2: Stability of ACTH in Plasma After Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesStorage TemperatureMean Change from Baseline (%)
1-30°C-2.4%
2-30°C-4.7%
3-30°C-5.6%

Data suggests that up to three freeze-thaw cycles may not significantly compromise ACTH integrity in plasma.[8]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for ACTH (1-13)

This protocol is designed to quantify the degradation of ACTH (1-13) over time under specific storage conditions.

1. Preparation of Solutions:

  • Reconstitute ACTH (1-13) in the desired buffer (e.g., phosphate-buffered saline at a specific pH) to a known concentration (e.g., 1 mg/mL).

  • Prepare aliquots of the peptide solution for each time point to be analyzed.

2. Incubation:

  • Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).

3. Sample Collection:

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot and stop any further degradation by adding trifluoroacetic acid (TFA) to a final concentration of 0.1% or by immediately freezing at -80°C.[1]

4. HPLC Analysis:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1]

  • Detection: UV absorbance at 214 nm or 280 nm.[1]

  • Inject the samples from each time point into the HPLC system.

5. Data Analysis:

  • Identify and quantify the peak area corresponding to the intact ACTH (1-13) at each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the 0-hour time point.

  • Plot the percentage of remaining peptide against time to determine the degradation rate.[1]

Protocol 2: cAMP Functional Assay

This protocol measures the ability of ACTH (1-13) to stimulate the production of cyclic AMP (cAMP) in cells expressing the MC2R.

1. Cell Plating:

  • Plate cells that express both MC2R and its accessory protein, MRAP, in a suitable microplate and allow them to adhere overnight.

2. Assay Procedure:

  • Remove the culture medium and replace it with an assay buffer. To prevent cAMP degradation, include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the buffer.

  • Add increasing concentrations of your ACTH (1-13) fragment to the wells.

  • Include a negative control (buffer only) and a positive control (e.g., full-length ACTH).[1]

3. Incubation:

  • Incubate the plate at 37°C for an optimal time (typically 15-30 minutes) to allow for cAMP production.[1]

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's instructions of a commercial cAMP assay kit.

  • Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, ELISA, or a luminescence-based assay.[1]

5. Data Analysis:

  • Plot the measured cAMP concentration against the logarithm of the ACTH (1-13) concentration.

  • Determine the EC₅₀ value, which is the concentration of the peptide that produces 50% of the maximal response.[1]

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-13) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for Function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis) PKA->Response Phosphorylates Targets

Caption: ACTH (1-13) signaling pathway via the MC2R.

Experimental_Workflow start Start: Lyophilized ACTH (1-13) reconstitution Reconstitution in appropriate buffer start->reconstitution aliquoting Aliquoting into single-use vials reconstitution->aliquoting storage Long-term Storage at -80°C aliquoting->storage stability_assay HPLC Stability Assay (Protocol 1) storage->stability_assay Use stored aliquot functional_assay cAMP Functional Assay (Protocol 2) storage->functional_assay Use stored aliquot data_analysis Data Analysis and Interpretation stability_assay->data_analysis functional_assay->data_analysis

Caption: General experimental workflow for ACTH (1-13) stability and functional testing.

Troubleshooting_Workflow start Inconsistent or Low Experimental Signal check_stability Is the ACTH (1-13) peptide stable? start->check_stability review_storage Review Storage & Handling Procedures check_stability->review_storage No check_assay Is the functional assay optimized? check_stability->check_assay Yes run_hplc Run HPLC Stability Assay (Protocol 1) review_storage->run_hplc run_hplc->check_assay troubleshoot_assay Troubleshoot cAMP Assay (e.g., high background, cell health) check_assay->troubleshoot_assay No check_cells Are cells healthy and expressing MC2R/MRAP? check_assay->check_cells Yes troubleshoot_assay->check_cells optimize_cells Optimize Cell Culture Conditions & Verify Receptor Expression check_cells->optimize_cells No resolved Problem Resolved check_cells->resolved Yes optimize_cells->resolved

Caption: Troubleshooting workflow for low experimental signal with ACTH (1-13).

References

Technical Support Center: Troubleshooting Low Signal in ACTH (1-13) Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting your Adrenocorticotropic Hormone (ACTH) (1-13) Western blot experiments. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low or no signal for this small peptide.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for ACTH (1-13) in my Western blot?

A low or absent signal for a small peptide like ACTH (1-13) can stem from several factors throughout the Western blot workflow. Key areas to investigate include sample preparation, the specifics of gel electrophoresis and transfer, antibody selection and concentration, and the detection method employed. Due to its small size (approximately 1.5 kDa), ACTH (1-13) is prone to being lost during the transfer process or may not be efficiently retained on the membrane.

Q2: What is the best type of gel to use for resolving a small peptide like ACTH (1-13)?

For optimal resolution of low molecular weight proteins and peptides, it is recommended to use high-percentage polyacrylamide gels.[1] Tris-Tricine gels are specifically designed for separating proteins and peptides smaller than 30 kDa and can provide superior resolution compared to standard Tris-Glycine gels.[1][2] Using a 15% or higher acrylamide (B121943) concentration in a Tris-Glycine gel can also improve the separation of small peptides.[1]

Q3: Which membrane and pore size are recommended for transferring ACTH (1-13)?

To effectively capture a small peptide like ACTH (1-13), a membrane with a small pore size is crucial to prevent the peptide from passing through during transfer.[3][4][5] A polyvinylidene difluoride (PVDF) or nitrocellulose membrane with a 0.2 µm pore size is highly recommended over the standard 0.45 µm pore size.[2][3][6] PVDF membranes are often preferred for their higher protein binding capacity and durability, which is beneficial for subsequent stripping and reprobing.[5]

Q4: Can I improve the retention of ACTH (1-13) on the membrane after transfer?

Yes, several strategies can enhance the retention of small peptides on the membrane. One common approach is to fix the peptide to the membrane after transfer. This can be achieved by incubating the membrane with a cross-linking agent such as 0.5% glutaraldehyde (B144438) or paraformaldehyde in PBS for about 30 minutes.[7][8] However, it's important to note that fixation can potentially alter the epitope and affect antibody binding, so this step may require optimization.[2][8]

Q5: How do I choose the right primary antibody for ACTH (1-13)?

Selecting a high-affinity primary antibody specific to the N-terminal region of ACTH is critical. Ensure the antibody has been validated for Western blotting applications.[9][10][11] The antibody datasheet should provide information on the immunogen used to raise the antibody; for ACTH (1-13), the immunogen should correspond to this N-terminal sequence. It is also beneficial to check publications that have successfully used a particular antibody for detecting ACTH.

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the root cause of a weak or absent signal in your ACTH (1-1-13) Western blot.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low or No Signal for ACTH (1-13) check_transfer 1. Verify Protein Transfer start->check_transfer ponceau Stain membrane with Ponceau S check_transfer->ponceau transfer_ok Bands Visible? ponceau->transfer_ok check_antibody 2. Evaluate Antibody Performance transfer_ok->check_antibody Yes transfer_fail Optimize Transfer Protocol: - Use 0.2 µm membrane - Adjust voltage/time - Consider semi-dry transfer transfer_ok->transfer_fail No dot_blot Perform a dot blot with synthetic ACTH (1-13) peptide check_antibody->dot_blot antibody_ok Signal Detected? dot_blot->antibody_ok check_sample 3. Assess Sample Quality & Loading antibody_ok->check_sample Yes antibody_fail Troubleshoot Antibody: - Titrate primary antibody - Try a different antibody - Check secondary antibody antibody_ok->antibody_fail No sample_ok Sufficient protein loaded? Protease inhibitors used? check_sample->sample_ok check_detection 4. Check Detection Reagents sample_ok->check_detection Yes sample_fail Improve Sample Prep: - Increase protein load - Add protease inhibitors - Use positive control sample_ok->sample_fail No reagents_ok Reagents fresh? Substrate active? check_detection->reagents_ok optimize_protocol 5. Optimize Western Blot Protocol reagents_ok->optimize_protocol Yes detection_fail Replace Detection Reagents: - Use fresh substrate - Check secondary HRP conjugate reagents_ok->detection_fail No solution Problem Solved optimize_protocol->solution transfer_fail->optimize_protocol antibody_fail->optimize_protocol sample_fail->optimize_protocol detection_fail->optimize_protocol

Caption: A step-by-step workflow for troubleshooting low signal in ACTH (1-13) Western blots.

Potential Cause Recommended Solution
Sample Preparation
Low abundance of ACTH (1-13) in the sample.Increase the amount of total protein loaded per well (e.g., 50-100 µg). Consider sample enrichment techniques like immunoprecipitation if the target is known to be in very low concentrations.
Degradation of ACTH (1-13) by proteases.Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C during preparation.
Gel Electrophoresis
Poor resolution of the small peptide.Use a high-percentage Tris-Tricine gel (e.g., 16.5%) or a high-percentage Tris-Glycine gel (15% or higher) to effectively resolve small peptides.[1]
Protein Transfer
Peptide passing through the membrane.Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size.[2][3][6] Standard 0.45 µm pore sizes are not suitable for such small peptides.
Inefficient transfer from gel to membrane.Optimize transfer time and voltage. For small peptides, shorter transfer times at a lower voltage are often recommended to prevent "blow-through".[12] Consider using a semi-dry transfer apparatus, which can be more efficient for small proteins.[13] Soaking the gel in transfer buffer without SDS for a few minutes before transfer can improve binding to the membrane.[3]
Membrane & Blocking
Loss of peptide from the membrane during washing/incubation.Consider fixing the peptide to the membrane post-transfer using 0.5% glutaraldehyde or paraformaldehyde in PBS for 30 minutes at room temperature.[7][8] Note that this may require re-optimization of antibody concentrations.
Inappropriate blocking buffer.While 5% non-fat dry milk is common, it can sometimes mask epitopes. Try switching to 3-5% Bovine Serum Albumin (BSA) in TBST.
Antibody Incubation
Primary antibody concentration is too low.Titrate your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Primary antibody has low affinity or is not specific to ACTH (1-13).Use a different primary antibody that is specifically validated for detecting the N-terminal of ACTH.[9][10][11] Confirm the immunogen sequence.
Secondary antibody issue.Ensure you are using the correct secondary antibody that recognizes the host species of your primary antibody. Also, check that the secondary antibody is not expired and has been stored correctly.
Detection
Inactive or expired detection reagents.Use fresh chemiluminescent substrate. Prepare it immediately before use.
Insufficient exposure time.Increase the exposure time when imaging the blot. For very low signals, a long exposure may be necessary.

Recommended Experimental Protocol for ACTH (1-13) Western Blot

This protocol incorporates best practices for the detection of low molecular weight peptides.

ACTH (1-13) Western Blot Workflow

WB_Workflow cluster_prep 1. Sample Preparation cluster_gel 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_detection 4. Immunodetection sample_prep Lyse cells/tissue in RIPA buffer + protease inhibitors quantify Quantify protein concentration (e.g., BCA assay) sample_prep->quantify load_sample Load 50-100 µg protein per well on a 16.5% Tris-Tricine gel quantify->load_sample run_gel Run gel until the dye front reaches the bottom load_sample->run_gel assemble_stack Assemble transfer stack with a 0.2 µm PVDF membrane run_gel->assemble_stack transfer Perform semi-dry or wet transfer (optimize time and voltage) assemble_stack->transfer block Block membrane in 5% BSA in TBST for 1 hour transfer->block primary_ab Incubate with primary antibody overnight at 4°C block->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detect Add ECL substrate and image the blot wash2->detect

Caption: A recommended workflow for performing a Western blot for the small peptide ACTH (1-13).

1. Sample Preparation

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease inhibitor cocktail.

  • Keep samples on ice throughout the preparation process.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Gel Electrophoresis

  • Prepare a high-percentage (e.g., 16.5%) Tris-Tricine polyacrylamide gel for optimal resolution of peptides under 10 kDa.[1]

  • Mix 50-100 µg of protein per sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples and a low molecular weight protein ladder onto the gel.

  • Run the gel at a constant voltage until the dye front is near the bottom of the gel.

3. Protein Transfer

  • Pre-activate a 0.2 µm PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.[2][3]

  • Assemble the transfer sandwich (gel, membrane, filter papers) ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the transfer using a semi-dry or wet transfer system. For wet transfer, a common starting point is 100V for 30-60 minutes, but this needs to be optimized for your specific system to prevent peptide blow-through.[12][13]

4. (Optional) Membrane Fixation

  • After transfer, gently wash the membrane with PBS.

  • Incubate the membrane in 0.5% glutaraldehyde in PBS for 30 minutes at room temperature with gentle agitation.

  • Wash the membrane thoroughly with PBS (3 x 5 minutes) to remove the fixative.

5. Immunodetection

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ACTH (1-13) at its optimal dilution in the blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, add it to the membrane, and incubate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system. Start with a short exposure and increase as needed.

References

Technical Support Center: Minimizing ACTH (1-13) Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of ACTH (1-13) to laboratory ware. Adsorption can lead to significant loss of peptide, resulting in inaccurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is peptide adsorption and why is it a concern for ACTH (1-13)?

A1: Peptide adsorption is the non-specific binding of peptides to the surfaces of laboratory consumables, such as microplates, vials, and pipette tips. This is a significant concern for ACTH (1-13) as it can lead to a substantial loss of the peptide from your sample, resulting in inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility. The extent of adsorption is influenced by the peptide's physicochemical properties and the characteristics of the labware surface.

Q2: Which types of labware are most prone to ACTH (1-13) adsorption?

A2: Both glass and standard polypropylene (B1209903) labware can be problematic for ACTH (1-13). Peptides with basic residues, like ACTH, can interact with the negatively charged surface of glass.[1] Additionally, hydrophobic peptides are particularly susceptible to binding to nonpolar plastic surfaces like polypropylene. Studies have shown that ACTH can be extensively bound by glass, siliconized glass, and polypropylene in the absence of a carrier protein.[2]

Q3: What are "low-binding" labware and how do they work?

A3: Low-binding labware is specifically designed to minimize peptide and protein adsorption. Manufacturers use various techniques to create these surfaces, such as using unique polymer blends to create a more hydrophilic surface or applying surface coatings that repel peptides. These surfaces reduce the hydrophobic and electrostatic interactions that cause peptides like ACTH (1-13) to adhere to the labware.

Q4: Can I reuse low-binding labware for my ACTH (1-13) experiments?

A4: It is generally not recommended to reuse low-binding labware, especially for sensitive applications like quantitative mass spectrometry or immunoassays. Reusing this type of labware can lead to cross-contamination and may compromise the integrity of the low-binding surface.

Q5: How does the choice of solvent affect ACTH (1-13) adsorption?

A5: The solvent composition plays a critical role in minimizing peptide adsorption. For hydrophobic peptides, increasing the percentage of organic solvent (e.g., acetonitrile) in your sample diluent can help keep the peptide in solution and reduce its affinity for the container walls. For ACTH (1-13), which has a solubility of approximately 10 mg/mL in PBS at pH 7.2, it is recommended to avoid storing the aqueous solution for more than one day.[3] For higher concentrations, dissolving the peptide in an organic solvent like DMSO or dimethylformamide is suggested before further dilution into aqueous buffers.[3]

Troubleshooting Guides

Issue 1: Low or no signal in Mass Spectrometry (LC-MS) analysis of ACTH (1-13).

  • Possible Cause: Your ACTH (1-13) may be adsorbing to the surfaces of your sample vials, pipette tips, or the wells of your microplate, leading to a significant loss of sample before it reaches the instrument.

  • Troubleshooting Steps:

    • Evaluate Your Labware: If you are using standard polypropylene or glass labware, switch to certified low-binding microplates, vials, and pipette tips.

    • Optimize Your Solvent: For hydrophobic peptides, consider increasing the organic solvent concentration (e.g., acetonitrile) in your sample diluent if compatible with your analytical method.

    • Perform a Recovery Test: Conduct a simple experiment to quantify the extent of peptide loss in your current labware (see Experimental Protocols section).

    • Consider Surface Passivation: For glass surfaces, siliconization can create a hydrophobic barrier that may reduce adsorption.

Issue 2: High variability and poor reproducibility in cell-based assays or immunoassays (e.g., ELISA) with ACTH (1-13).

  • Possible Cause: Inconsistent adsorption of ACTH (1-13) across different wells of an assay plate can lead to significant variations in the effective concentration of the peptide, resulting in variable signal intensity.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Switch to 96-well plates specifically marketed as low-protein or low-peptide binding.

    • Add a Blocking Agent: Incorporate a carrier protein like Bovine Serum Albumin (BSA) into your assay buffer. BSA can coat the surfaces of the wells and prevent ACTH (1-13) from adsorbing. However, be mindful that BSA could potentially interfere with your assay.

    • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your buffers can help reduce non-specific binding of peptides to the plate surface.[1]

    • Check for Edge Effects: Inconsistent temperature or evaporation across the plate can exacerbate adsorption issues. Ensure proper plate sealing and incubation conditions.

Quantitative Data Summary

Labware/ConditionMaterialExpected ACTH (1-13) RecoveryRationale
Standard Labware
PolypropyleneLow to ModerateHydrophobic interactions can lead to significant peptide loss.
Glass (untreated)LowElectrostatic interactions between basic residues in ACTH and the negatively charged glass surface can cause strong adsorption.[1]
Low-Binding Labware
Low-Binding PolypropyleneHighSurface is modified to be more hydrophilic, reducing hydrophobic interactions.
Surface Treated Labware
Silanized GlassModerate to HighCreates a hydrophobic surface, which can reduce electrostatic interactions with charged peptides.[2]
Solutions with Additives
Buffer with 0.1% BSAHighBSA acts as a blocking agent, coating the labware surface and preventing peptide adsorption.
Buffer with 0.05% Tween-20HighThe non-ionic detergent reduces non-specific binding to hydrophobic surfaces.[1]

Experimental Protocols

Protocol 1: Peptide Recovery Test

This protocol allows you to quantify the recovery of ACTH (1-13) from your chosen labware.

Materials:

  • ACTH (1-13) peptide

  • Your standard experimental buffer

  • The labware to be tested (e.g., polypropylene tubes, glass vials, low-binding tubes)

  • A reliable quantitative assay for ACTH (1-13) (e.g., HPLC, LC-MS)

Methodology:

  • Prepare a Working Solution: Prepare a solution of ACTH (1-13) in your experimental buffer at a known concentration (e.g., 10 µg/mL).

  • Aliquot into Test Labware: Dispense a known volume of the working solution into several replicates of the labware you are testing.

  • Incubate: Incubate the labware under your typical experimental conditions (e.g., room temperature for 1 hour).

  • Collect Supernatant: Carefully transfer the solution from the test labware into a clean, low-binding collection tube.

  • Quantify Peptide: Analyze the concentration of ACTH (1-13) in the collected supernatant using your validated quantitative assay.

  • Calculate Recovery: Compare the measured concentration to the initial concentration of the working solution to determine the percentage of peptide recovered.

    Recovery (%) = (Measured Concentration / Initial Concentration) x 100

Protocol 2: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware to prevent the adsorption of charged peptides.

Materials:

Methodology:

  • Clean Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse with deionized water, and dry completely.

  • Prepare Silanizing Solution: In a fume hood, prepare the silanizing solution according to the manufacturer's instructions.

  • Treat Glassware: Immerse or rinse the glassware in the silanizing solution for 1-2 minutes.

  • Rinse: Rinse the treated glassware thoroughly with the organic solvent, followed by methanol, and then deionized water.

  • Dry: Dry the glassware in an oven at 100°C for at least one hour before use.

Visualizations

TroubleshootingWorkflow Start Start: Low ACTH (1-13) Recovery or High Variability AssessLabware Assess Current Labware (e.g., Standard Polypropylene, Glass) Start->AssessLabware SwitchLabware Switch to Low-Binding Labware (Tubes, Plates, Tips) AssessLabware->SwitchLabware If using standard labware AssessSolvent Assess Solvent/Buffer Composition AssessLabware->AssessSolvent If already using low-binding RecoveryTest Perform Peptide Recovery Test SwitchLabware->RecoveryTest ModifySolvent Modify Solvent/Buffer: - Add 0.05% Tween-20 - Add 0.1% BSA - Increase Organic Solvent % AssessSolvent->ModifySolvent ModifySolvent->RecoveryTest Passivate Consider Surface Passivation (e.g., Silanization for Glass) RecoveryTest->Passivate Recovery Still Low ReEvaluate Re-evaluate Experiment RecoveryTest->ReEvaluate Recovery Improved Passivate->RecoveryTest

Caption: A troubleshooting workflow for addressing low ACTH (1-13) recovery.

AdsorptionMechanisms Peptide ACTH (1-13) in Solution Adsorption1 Hydrophobic Interaction Peptide->Adsorption1 Adsorption2 Electrostatic Interaction Peptide->Adsorption2 Prevention3 Additives (BSA, Tween-20) Peptide->Prevention3 Stabilizes in Solution PP_Surface Polypropylene Surface (Hydrophobic) Glass_Surface Glass Surface (Negatively Charged) Adsorption1->PP_Surface Prevention1 Low-Binding Surface (Hydrophilic) Adsorption1->Prevention1 Prevents Adsorption2->Glass_Surface Prevention2 Silanized Surface (Hydrophobic) Adsorption2->Prevention2 Prevents

Caption: Mechanisms of ACTH (1-13) adsorption and prevention strategies.

References

Technical Support Center: ACTH (1-13) Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects of ACTH (1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH), in animal models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected behavioral changes in our rodent models after administering ACTH (1-13). What could be the cause?

A1: ACTH (1-13), or α-MSH, is a neuropeptide with known psychoactive properties. Unexpected behavioral changes are not entirely uncommon and can be influenced by the dose, route of administration, animal species, and the specific behavioral test being used. Observed effects can range from changes in anxiety and depression-like behaviors to alterations in social interaction. It is crucial to have a proper control group and to carefully select the behavioral paradigms to accurately interpret the results.

Q2: Our animals are showing a significant decrease in food intake and body weight after ACTH (1-13) administration. Is this an expected effect?

A2: Yes, a reduction in food intake and body weight is a well-documented effect of centrally administered ACTH (1-13)/α-MSH. This peptide plays a key role in the central regulation of energy homeostasis, primarily through its action on melanocortin receptors in the hypothalamus. The anorectic effect can be quite potent, and the magnitude of the effect is dose-dependent.

Q3: We are seeing signs of severe toxicity (e.g., respiratory distress, ataxia) in our animal models. Could this be related to the ACTH (1-13) treatment?

A3: While generally considered to have a wide safety margin, very high doses of ACTH (1-13)/α-MSH, particularly when administered directly into the central nervous system (e.g., intracerebroventricularly), can lead to severe toxic effects. It is critical to review your dosing calculations and administration protocol. If you observe such signs, it is recommended to cease the experiment for the affected animals and re-evaluate the dosage.

Q4: Does ACTH (1-13) have the same side effect profile as full-length ACTH (1-39)?

A4: No, the side effect profiles are different. Full-length ACTH can cause side effects related to increased corticosteroid production (e.g., hyperglycemia, immunosuppression) because it activates the melanocortin-2 receptor (MC2R) in the adrenal cortex. ACTH (1-13) does not activate MC2R and therefore does not stimulate corticosteroid release. Its side effects are primarily related to its activity at other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).

Troubleshooting Guides

Issue 1: Unexpected Variability in Behavioral Assay Results

Possible Cause:

  • Dose-response relationship: The behavioral effects of ACTH (1-13) can be complex and may not follow a linear dose-response curve.

  • Route of administration: Central (e.g., ICV) versus peripheral (e.g., IP, IV) administration can lead to different behavioral outcomes.

  • Timing of behavioral testing: The timing of the behavioral test relative to peptide administration is critical.

  • Animal handling and stress: Stress from handling and injection can confound behavioral results.

Troubleshooting Steps:

  • Conduct a dose-response study: Test a range of doses to characterize the behavioral effects in your specific model.

  • Ensure consistent administration: Use a consistent and appropriate route of administration for your research question.

  • Optimize the timing of testing: Determine the peak effect time for your chosen route of administration.

  • Acclimatize animals: Properly acclimatize animals to the experimental procedures to minimize stress.

  • Include appropriate control groups: Use vehicle-treated and, if possible, a positive control group to validate your assay.

Issue 2: Significant Reduction in Animal Body Weight

Possible Cause:

  • Potent anorectic effect: The observed weight loss is likely due to the potent appetite-suppressing effects of ACTH (1-13).

  • Dehydration: Reduced food intake can be accompanied by reduced water intake.

Troubleshooting Steps:

  • Monitor food and water intake daily: Quantify the reduction in food and water consumption.

  • Adjust the dose: If the weight loss is too severe, consider reducing the dose of ACTH (1-13).

  • Provide supportive care: Ensure easy access to water and palatable food to mitigate severe weight loss and dehydration.

  • Consider pair-feeding: To distinguish between direct metabolic effects and effects secondary to reduced food intake, a pair-fed control group can be included.

Quantitative Data from Animal Models

Table 1: Effects of Intracerebroventricular (ICV) α-MSH on Food Intake and Body Weight in Rats
Dose (µg, acute ICV)4-hour Food Intake Reduction (%)
2.5Not significant
5.0Not significant
25.042.1%[1]
50.0No additional suppression[1]
Treatment (chronic ICV infusion)DurationCumulative Food Intake Reduction (%)Body Weight Reduction (%)
24 µ g/day α-MSH6 days10.7%[1][2][3]4.3%[1][2][3]
Table 2: Effects of Chronic ICV α-MSH Infusion on Plasma Parameters in Rats
TreatmentDurationChange in Nonfasting Plasma Insulin (%)
24 µ g/day α-MSH6 days-29.3%[1][2]
Table 3: Toxic Effects of High-Dose Intracerebroventricular (ICV) α-MSH in Rabbits
Dose (µg, acute ICV)Observed Effects
100 - 750Large and prolonged reduction in body temperature.
≥ 1000Increased salivation, agitation, ataxia, respiratory distress, and death (in 30% of animals).

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (an example coordinate for Bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower a guide cannula to the target depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Allow the animal to recover for at least one week before any injections.

  • ICV Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and insert an injector cannula that extends slightly beyond the guide cannula.

    • Connect the injector cannula to a microsyringe pump.

    • Infuse the desired volume of ACTH (1-13)/α-MSH solution or vehicle at a slow, controlled rate (e.g., 1 µL/min).

    • Leave the injector in place for a minute post-injection to allow for diffusion.

    • Replace the dummy cannula.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimatization:

    • Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimatize.

    • The lighting conditions in the testing room should be kept consistent.

  • Procedure:

    • Place the animal at the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each animal to remove any olfactory cues.

Visualizations

Signaling_Pathway cluster_ligand Ligands cluster_receptors Melanocortin Receptors cluster_effects Downstream Effects ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R MCRs MC1R, MC3R, MC4R, MC5R ACTH (1-39)->MCRs ACTH (1-13) ACTH (1-13) / α-MSH ACTH (1-13)->MCRs Steroidogenesis Corticosteroid Release MC2R->Steroidogenesis Other_Effects Behavioral, Metabolic, etc. MCRs->Other_Effects

Caption: Simplified signaling pathways of ACTH (1-39) and ACTH (1-13).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rats) Surgery ICV Cannulation (if applicable) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Dosing Administer ACTH (1-13) or Vehicle Recovery->Dosing Behavioral Behavioral Testing (e.g., Elevated Plus Maze) Dosing->Behavioral Metabolic Metabolic Monitoring (Food Intake, Body Weight) Dosing->Metabolic Toxicity Toxicity Observation Dosing->Toxicity Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Metabolic->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for assessing ACTH (1-13) side effects.

References

Technical Support Center: Purification of Synthetic ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of synthetic Adrenocorticotropic Hormone (ACTH) (1-13) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of ACTH (1-13)?

Following solid-phase peptide synthesis (SPPS), the crude ACTH (1-13) product is a heterogeneous mixture. Common peptide-related impurities include:

  • Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.

  • Deletion Peptides: Peptides lacking one or more amino acids from within the sequence, often caused by incomplete Fmoc-group removal.[1]

  • Oxidized Peptides: The methionine residue at position 4 (Met4) is highly susceptible to oxidation, forming methionine sulfoxide (B87167).[2] This is a very common impurity in ACTH (1-13) synthesis.

  • Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups after cleavage from the resin.

  • Aspartimide Formation: The sequence contains an aspartic acid precursor (Asp) which can lead to the formation of a cyclic aspartimide side product, particularly if adjacent to a glycine (B1666218) or serine.[3][4]

  • Products of Trifluoroacetic Acid (TFA) Adducts: Residual TFA from the cleavage cocktail can form adducts with the peptide.

Q2: What is the primary method for purifying synthetic ACTH (1-13)?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like ACTH (1-13).[5] This technique separates the desired peptide from its impurities based on differences in hydrophobicity.

Q3: What level of purity can I expect to achieve for ACTH (1-13) after RP-HPLC purification?

With an optimized RP-HPLC protocol, it is possible to achieve a purity of >95% for ACTH (1-13).[6] High-purity commercial preparations can even exceed 99%.[6] The final purity depends on the quality of the crude peptide and the optimization of the purification process.

Q4: How can I prevent the oxidation of the methionine residue in ACTH (1-13) during synthesis and purification?

Methionine oxidation is a significant challenge. Here are some strategies to mitigate it:

  • During Cleavage: Use a cleavage cocktail that includes scavengers like dimethylsulfide (DMS) and ammonium (B1175870) iodide to reduce or prevent oxidation.[2]

  • During Purification:

    • Work quickly and keep the peptide solution cold.

    • Degas all solvents used for HPLC to remove dissolved oxygen.

    • Consider using antioxidants in your purification buffers, although their compatibility with your downstream applications must be verified.

  • Post-Purification: If oxidation has already occurred, it is possible to reduce the methionine sulfoxide back to methionine using specific chemical reduction methods, followed by another round of purification.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of ACTH (1-13).

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Main Peak 1. Inefficient separation of closely eluting impurities. 2. Co-elution of impurities with the main peak.1. Optimize the HPLC Gradient: Use a shallower gradient around the elution time of the main peak to improve resolution. For example, decrease the rate of increase of the organic mobile phase (e.g., from 1%/min to 0.5%/min). 2. Change the Mobile Phase Additive: While TFA is standard, altering its concentration (e.g., from 0.1% to 0.05%) can change selectivity.[7] Alternatively, for LC-MS applications where TFA can cause signal suppression, formic acid can be used, though it may require a column with different selectivity.[8] 3. Try a Different Column: Use a C18 column with a different packing material or pore size. A column with a smaller particle size can also improve resolution.[9]
Peak Tailing 1. Secondary Interactions with the Column: The basic residues in ACTH (1-13) (Lys, Arg, His) can interact with residual silanol (B1196071) groups on the silica-based C18 column.[10][11] 2. Column Overload: Injecting too much crude peptide can lead to poor peak shape. 3. Column Degradation: The column may be old or contaminated.1. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is low (around 2-3 with TFA) to protonate the silanols and minimize secondary interactions.[11] 2. Reduce Sample Load: Dilute the crude peptide solution before injection. 3. Use a Guard Column: A guard column can protect the analytical column from strongly adsorbing impurities.[12] 4. Replace the Column: If the column performance has significantly deteriorated, it may need to be replaced.
Broad Peaks 1. Extra-column Volume: Long tubing or a large detector cell can cause band broadening.[13] 2. Slow Kinetics of Interaction: The peptide may be interacting too slowly with the stationary phase.1. Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector. 2. Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution.[9]
Presence of a Post-Peak Shoulder or a Closely Eluting Peak 1. Oxidized Methionine: Methionine sulfoxide is slightly more polar than methionine, causing the oxidized peptide to elute slightly earlier than the desired product. However, depending on the overall sequence context, it can also elute very close to the main peak. 2. Deletion Peptides: Peptides missing a single amino acid may have very similar retention times.1. Confirm Identity with Mass Spectrometry: Collect the fractions corresponding to the main peak and the shoulder/adjacent peak and analyze them by mass spectrometry to identify the species. The oxidized peptide will have a mass increase of 16 Da. 2. Optimize Gradient: A very shallow gradient is crucial to separate these closely related species. 3. Two-Step Purification: If co-elution is severe, consider a two-step purification process with different chromatographic conditions (e.g., different pH or organic solvent).
Low Yield/Recovery 1. Peptide Precipitation: The peptide may not be fully soluble in the loading buffer or may precipitate on the column. 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column. 3. Poor Fraction Collection: The collection window for the main peak may be too narrow.1. Ensure Complete Dissolution: Dissolve the crude peptide in a small amount of the mobile phase A or a compatible solvent like DMSO before diluting with mobile phase A. 2. Column Wash: After the gradient, wash the column with a high concentration of organic solvent to elute any strongly retained material. 3. Optimize Fraction Collection: Widen the collection window around the main peak, and analyze the purity of all collected fractions to determine the optimal pooling strategy.

Quantitative Data Summary

The following table provides an illustrative example of the expected purity and yield at different stages of the ACTH (1-13) synthesis and purification process. Actual values can vary depending on the synthesis efficiency and purification protocol.

Stage Parameter Typical Value Comments
Crude Peptide Purity (%)30 - 70%Highly variable depending on the success of the solid-phase synthesis.
Major ImpuritiesOxidized peptide, truncated sequences, deletion sequences.The relative amounts of these impurities can fluctuate.
After RP-HPLC Purification Purity (%)>95%A well-optimized single-pass purification should achieve this.
Yield (%)10 - 40%Calculated based on the theoretical yield from the initial resin loading. Losses occur during purification due to the removal of impurities and in fractions that do not meet the purity criteria.
Final ProductLyophilized white powderThe peptide is typically obtained as a trifluoroacetate (B77799) (TFA) salt.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Crude ACTH (1-13)

This protocol is for analyzing the purity of the crude peptide before preparative purification.

  • Instrumentation: Analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient:

    • 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Preparative RP-HPLC for Purification of ACTH (1-13)

This protocol is for purifying the crude peptide to a high degree of purity.

  • Instrumentation: Preparative HPLC system with a UV detector and fraction collector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient:

    • A shallow gradient optimized based on the analytical run. For example, if the peptide elutes at 30% B in the analytical run, a preparative gradient could be 20% to 40% B over 40 minutes.

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or acetic acid) and then dilute with Mobile Phase A to a suitable concentration for loading onto the column. Ensure the final concentration of the strong solvent is low enough not to cause peak distortion.

  • Loading: Load the dissolved crude peptide onto the column.

  • Fraction Collection: Collect fractions across the main eluting peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical RP-HPLC (Protocol 1).

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

Troubleshooting Workflow for ACTH (1-13) Purification

Troubleshooting_Workflow start Start: Crude ACTH (1-13) Synthesized analytical_hplc Run Analytical RP-HPLC start->analytical_hplc assess_purity Assess Purity of Main Peak analytical_hplc->assess_purity purity_ok Purity > 95%? assess_purity->purity_ok end_process Purification Successful Proceed to Lyophilization purity_ok->end_process Yes troubleshoot Troubleshoot Purification purity_ok->troubleshoot No check_peak_shape Check Peak Shape (Tailing, Broadening) troubleshoot->check_peak_shape peak_shape_ok Good Peak Shape? check_peak_shape->peak_shape_ok check_impurities Identify Impurities (MS Analysis) peak_shape_ok->check_impurities Yes troubleshoot_peak_shape Troubleshoot Peak Shape Issues peak_shape_ok->troubleshoot_peak_shape No optimize_gradient Optimize Gradient (Shallower Slope) oxidized_met Oxidized Met (+16 Da)? check_impurities->oxidized_met deletion_truncation Deletion/Truncation? oxidized_met->deletion_truncation No resolve_oxidation Isolate Oxidized Peak (Fine-tune Gradient) oxidized_met->resolve_oxidation Yes resolve_deletion Improve Resolution (Change Column/Mobile Phase) deletion_truncation->resolve_deletion Yes resolve_oxidation->analytical_hplc Re-analyze resolve_deletion->analytical_hplc Re-analyze troubleshoot_peak_shape->optimize_gradient

Caption: A logical workflow for troubleshooting the purification of synthetic ACTH (1-13).

Signaling Pathway of ACTH Action (Simplified)

ACTH_Signaling ACTH ACTH (1-13) MC2R Melanocortin 2 Receptor (MC2R) (on Adrenal Cortex Cell) ACTH->MC2R Binds to AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Phosphorylates enzymes for Cortisol Cortisol Release Steroidogenesis->Cortisol

Caption: Simplified signaling pathway of ACTH in adrenal cortex cells.

References

Technical Support Center: Quantification of ACTH (1-13) from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of accurately measuring this peptide in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and specific issues that may arise during the quantification of ACTH (1-13).

Q1: Why am I seeing high variability or poor recovery of ACTH (1-13) in my samples?

Potential Causes:

  • Sample Instability: ACTH (1-13) is a small peptide susceptible to rapid degradation by proteases present in biological samples like plasma and serum.[1][2][3] Improper handling and storage can lead to significant analyte loss.

  • Inadequate Sample Collection and Processing: The choice of anticoagulant, time to centrifugation, and storage temperature are critical pre-analytical variables that can impact ACTH (1-13) stability.[1][2][3][4]

  • Adsorption to Surfaces: Peptides can adsorb to glass and certain plastic surfaces, leading to lower than expected concentrations.

Troubleshooting Guide:

  • Optimize Sample Collection:

    • Collect whole blood in pre-chilled tubes containing EDTA.[1][3] EDTA helps to chelate divalent cations that are cofactors for many proteases.

    • Immediately place collected samples on an ice/water slurry.[5]

  • Ensure Prompt and Cold Centrifugation:

    • Centrifuge samples at 4°C as soon as possible after collection (ideally within 2 hours) to separate plasma.[6]

  • Incorporate Protease Inhibitors:

    • Consider adding a broad-spectrum protease inhibitor cocktail or specific inhibitors like aprotinin (B3435010) to the collection tubes or immediately after plasma separation, especially if immediate freezing is not possible.[1] However, note that the added benefit of aprotinin has been debated and may depend on the specific storage conditions.[1][2][3]

  • Proper Storage:

    • Store plasma samples at -20°C for short-term storage (up to 28 days with protease inhibitors) or at -70°C or lower for long-term storage.[7][8]

    • Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[7] Aliquot samples into single-use vials before freezing.

  • Use Low-Binding Labware:

Q2: My immunoassay results for ACTH (1-13) are inconsistent and do not correlate with expected physiological changes. What could be the issue?

Potential Causes:

  • Cross-reactivity: The antibodies used in the immunoassay may cross-react with other endogenous peptides, such as the parent hormone ACTH (1-39), its precursors (e.g., POMC), or other fragments.[9] This can lead to falsely elevated results.

  • Lack of Standardization: Commercial immunoassays for ACTH are often not harmonized, leading to significant variability between different kits.[9][10][11]

  • Interference:

    • Heterophile Antibodies: The presence of human anti-animal antibodies (e.g., HAMA) in patient samples can bridge the capture and detection antibodies in a sandwich immunoassay, causing a false-positive signal.[6][9][12]

    • Biotin (B1667282) Interference: High levels of biotin from supplements can interfere with streptavidin-biotin based immunoassays.[7][13]

Troubleshooting Guide:

  • Validate Antibody Specificity:

    • If developing an in-house assay, thoroughly characterize the antibody's cross-reactivity with related peptides.

    • For commercial kits, review the manufacturer's data on cross-reactivity.

  • Perform Method Comparison:

    • If possible, compare results from different immunoassay platforms.[12] Significant discrepancies may point to an interference issue.

  • Investigate Potential Interferences:

    • Dilution Linearity: Perform serial dilutions of your sample. A non-linear response upon dilution may suggest the presence of interfering substances.[6][12]

    • Heterophile Antibody Blocking: Re-run the assay after treating the sample with heterophile antibody blocking reagents.[6][12] A significant change in the measured concentration is indicative of this type of interference.

    • Check for Biotin Intake: In clinical settings, inquire about the patient's use of high-dose biotin supplements.[13]

  • Consider an Alternative Method:

    • For research and clinical applications requiring high specificity and accuracy, consider using a mass spectrometry-based method (LC-MS/MS).[9]

Q3: I am developing an LC-MS/MS method for ACTH (1-13) and am struggling with sensitivity and matrix effects. How can I improve my assay?

Potential Causes:

  • Poor Ionization Efficiency: Small, hydrophilic peptides like ACTH (1-13) may not ionize efficiently in the mass spectrometer source.

  • Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

  • Inefficient Sample Extraction: The sample preparation method may not be effectively removing interferences or concentrating the analyte.

Troubleshooting Guide:

  • Optimize Mass Spectrometry Parameters:

    • Experiment with different electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flow, temperature) to maximize the signal for ACTH (1-13).

    • Select the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).

  • Improve Chromatographic Separation:

    • Use a high-quality LC column with appropriate chemistry (e.g., C18) to achieve good separation of ACTH (1-13) from matrix components.

    • Optimize the gradient elution profile to ensure a sharp peak shape and adequate retention.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and concentrating the analyte. Use an appropriate SPE sorbent (e.g., mixed-mode cation exchange) to retain ACTH (1-13) while washing away interferences.

    • Immunoaffinity Purification: For the highest level of selectivity and sensitivity, consider a hybrid immunoaffinity-LC-MS/MS approach.[7] This involves using an antibody specific to ACTH (1-13) to capture the peptide from the sample before LC-MS/MS analysis.[7]

  • Address Matrix Effects:

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) version of ACTH (1-13) is the gold standard for correcting for matrix effects and variability in extraction and ionization.

    • Matrix Matching: Prepare calibration standards and quality controls in a surrogate matrix that closely mimics the biological sample matrix (e.g., stripped plasma).[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the stability and analysis of ACTH. While much of the available data pertains to full-length ACTH, the principles are highly relevant to its fragment, ACTH (1-13).

Table 1: Stability of ACTH in Whole Blood Under Different Storage Conditions

AnticoagulantStorage TemperatureDuration of StabilityReference
EDTA4°C8 hours[1][3]
EDTA + Aprotinin4°C4 hours[1][3]
EDTA + Aprotinin22°C (Room Temp)2 hours[1][3]
EDTARoom Temperature6 hours[4]
EDTARefrigeratedAt least 8 hours[4]

Table 2: Comparison of Analytical Methods for ACTH Quantification

MethodAdvantagesDisadvantagesLower Limit of Quantification (LLOQ)Reference
Immunoassay (ELISA, CLIA, ECLIA)High throughput, relatively low costSusceptible to cross-reactivity and interferences, lack of standardizationVaries by kit (e.g., 1.1 pmol/L for CLIA, 0.2 pmol/L for ECLIA)[9][11][12]
LC-MS/MSHigh specificity and accuracy, can multiplexHigher cost and complexity, lower throughputMethod-dependent (e.g., 3-5 pg/mL for ACTH 1-39)[9][10]
Hybrid Immunoaffinity-LC-MS/MSCombines the selectivity of immunoassays with the specificity of LC-MS/MS, excellent sensitivityComplex workflow, requires specific antibodies10 pg/mL for ACTH (1-24)[7]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for ACTH (1-13) Analysis

  • Preparation: Label pre-chilled polypropylene tubes containing K2-EDTA as the anticoagulant.

  • Venipuncture: Collect whole blood directly into the chilled EDTA tubes.

  • Immediate Chilling: Immediately after collection, place the tubes in an ice/water slurry.

  • Centrifugation: Within 2 hours of collection, centrifuge the blood samples at approximately 2600 x g for 10 minutes at 4°C.[6]

  • Plasma Separation: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to a fresh, pre-chilled, low-binding polypropylene tube.

  • Storage: Immediately freeze the plasma aliquots at -70°C or colder until analysis.

Protocol 2: General Workflow for Immunoaffinity-LC-MS/MS

This protocol provides a general overview. Specific details such as antibody concentrations, incubation times, and wash buffers should be optimized for the specific ACTH (1-13) antibody and sample type.

  • Antibody-Bead Conjugation: Covalently couple an anti-ACTH (1-13) antibody to magnetic beads.

  • Sample Pre-treatment: Thaw plasma samples on ice. Add a stable isotope-labeled internal standard for ACTH (1-13).

  • Immunocapture: Add the antibody-conjugated magnetic beads to the plasma sample and incubate to allow the antibody to bind to ACTH (1-13).

  • Washing: Use a magnet to capture the beads and wash them several times with a suitable buffer to remove non-specifically bound proteins and other matrix components.

  • Elution: Elute the captured ACTH (1-13) and the internal standard from the beads using an elution buffer (e.g., acidic solution).

  • LC-MS/MS Analysis: Inject the eluate onto an LC-MS/MS system for separation and quantification.

Visualizations

Diagram 1: Key Signaling Pathway - Hypothalamic-Pituitary-Adrenal (HPA) Axis and POMC Processing

HPA_Axis_POMC Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) POMC Pro-opiomelanocortin (POMC) Pituitary->POMC Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol Secretes ACTH_full ACTH (1-39) POMC->ACTH_full PC1/3 ACTH_full->Adrenal Stimulates ACTH_1_13 ACTH (1-13) (α-MSH) ACTH_full->ACTH_1_13 PC2 CLIP CLIP (18-39) ACTH_full->CLIP PC2 Cortisol->Hypothalamus (-) Negative Feedback Cortisol->Pituitary (-) Negative Feedback

Caption: Overview of the HPA axis and the processing of POMC to yield ACTH (1-39) and its fragment ACTH (1-13).

Diagram 2: Experimental Workflow for ACTH (1-13) Quantification

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Blood Collection (Chilled EDTA tube) Centrifugation Centrifugation (4°C) SampleCollection->Centrifugation PlasmaSeparation Plasma Separation Centrifugation->PlasmaSeparation Storage Storage (-70°C) PlasmaSeparation->Storage Extraction Sample Extraction (SPE or Immunoaffinity) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the quantification of ACTH (1-13) from biological samples.

Diagram 3: Troubleshooting Logic for Inaccurate Immunoassay Results

Caption: A decision-making diagram for troubleshooting common issues with ACTH (1-13) immunoassays.

References

Technical Support Center: ACTH (1-13) Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of the peptide Adrenocorticotropic Hormone (1-13) (ACTH (1-13)).

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with ACTH (1-13) and offers step-by-step guidance to resolve them.

Issue 1: Precipitate or Cloudiness Observed in ACTH (1-13) Solution

Question: I have prepared an aqueous solution of ACTH (1-13), but it appears cloudy or has a visible precipitate. What could be the cause, and how can I resolve this?

Answer: Cloudiness or precipitation in your ACTH (1-13) solution is a strong indicator of peptide aggregation. This can be influenced by several factors including peptide concentration, pH, temperature, and the type of container used.

Troubleshooting Steps:

  • Visual Inspection: Confirm the presence of aggregates by holding the solution against a light source.

  • Sonication: Briefly sonicate the solution to attempt to break up existing aggregates.

  • pH Adjustment: The net charge of the peptide, which is influenced by pH, plays a crucial role in its solubility and aggregation. Generally, peptides are least soluble at their isoelectric point (pI). For ACTH (1-13), which has a positive overall charge, dissolving in a slightly acidic solution (e.g., 10%-30% acetic acid) can improve solubility if water fails.

  • Container Material: Avoid using glass containers, as the basic residues in peptides can interact with the glass surface, promoting adsorption and aggregation.[1] It is recommended to use low-adhesion polypropylene (B1209903) tubes.

  • Quantitative Analysis: To quantify the extent of aggregation, analytical techniques such as Size Exclusion Chromatography (SEC) can be employed.

Issue 2: Inconsistent or Low Bioactivity of ACTH (1-13) in Cell-Based Assays

Question: My ACTH (1-13) is showing variable or lower than expected activity in my cell-based assays. Could aggregation be the cause?

Answer: Yes, peptide aggregation can lead to a significant loss of biological activity. Aggregates may not bind effectively to the target receptor and can also be more susceptible to proteolytic degradation.

Troubleshooting Steps:

  • Assess Aggregation State: Before use in assays, visually inspect the peptide stock solution for any signs of aggregation. It is also advisable to perform Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates that may not be visible to the naked eye.

  • Proper Storage: Ensure proper storage of both lyophilized and reconstituted ACTH (1-13). Lyophilized peptides should be stored at -20°C or -80°C, protected from moisture and light.[1] Reconstituted peptides should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[1]

  • Use of Stabilizers: Consider incorporating stabilizers in your peptide solutions. Common stabilizers include certain amino acids like arginine and sugars like trehalose (B1683222). These excipients can help prevent aggregation and maintain the peptide in its active monomeric state.

  • Optimize Assay Conditions:

    • If using serum-containing media, consider heat-inactivating the serum to reduce enzymatic activity that could degrade the peptide.[1]

    • Minimize the incubation time of the peptide with cells to reduce the chance of degradation and aggregation in the assay medium.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause ACTH (1-13) to aggregate?

A1: The primary factors contributing to ACTH (1-13) aggregation include:

  • pH and Net Charge: Electrostatic interactions are critical. Aggregation is often favored when the net charge of the peptide is low.

  • Temperature: Higher temperatures can increase the rate of aggregation.

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions leading to aggregation.

  • Ionic Strength: The presence and concentration of salts can influence aggregation kinetics.

  • Surfaces and Interfaces: Adsorption to surfaces, such as the walls of storage containers, can promote aggregation.

  • Chemical Degradation: Chemical modifications like oxidation or deamidation can alter the peptide's structure and increase its propensity to aggregate.

Q2: How can I prevent or minimize ACTH (1-13) aggregation?

A2: To prevent or minimize aggregation, consider the following strategies:

  • Optimal Storage: Store lyophilized peptide at -20°C or -80°C.[1] After reconstitution, aliquot into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.[1]

  • Appropriate Solvents: If the peptide is difficult to dissolve in water, try a 10%-30% acetic acid solution for peptides with a net positive charge. For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer.

  • Use of Excipients/Stabilizers: Incorporate stabilizers such as arginine, histidine, lysine, glycine, or osmolytes like trehalose and sucrose (B13894) into your solutions. These molecules can help to maintain the peptide in a soluble, non-aggregated state.

  • Control of pH: Maintain the pH of the solution away from the peptide's isoelectric point to ensure a higher net charge and promote repulsion between peptide molecules.

  • Use of Low-Adhesion Labware: Utilize polypropylene or other low-binding tubes and pipette tips to minimize surface adsorption.[1]

Q3: What analytical techniques can I use to detect and characterize ACTH (1-13) aggregation?

A3: Several techniques are available to study peptide aggregation:

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution, making it ideal for detecting the presence of oligomers and larger aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images that allow for the direct visualization of the morphology of peptide aggregates, such as fibrils and oligomers.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.

III. Quantitative Data on Peptide Stability

Storage TemperatureTime to CentrifugationChange in ACTH Concentration
4°CImmediate<5% change up to 8 hours
4°CDelayed>10% decline after 24 hours
Room TemperatureImmediate8.1 ± 5.0% decrease after 4 hours
Room TemperatureDelayed12.4 ± 2.9% decrease after 4 hours
Room TemperatureDelayed19.6 ± 12.6% decrease after 8 hours

Data compiled from studies on human plasma ACTH stability.

IV. Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for ACTH (1-13) Aggregation

This protocol provides a general framework for monitoring the kinetics of ACTH (1-13) fibril formation.

Materials:

  • ACTH (1-13) peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare ACTH (1-13) Solution: Dissolve lyophilized ACTH (1-13) in the assay buffer to the desired final concentration (e.g., 10-100 µM).

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

  • Set up the Assay: In each well of the 96-well plate, mix the ACTH (1-13) solution with the ThT working solution. The final volume in each well should be between 100-200 µL. Include control wells containing only the assay buffer and ThT.

  • Incubation and Measurement: Place the plate in a fluorescence microplate reader set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm. Shaking between readings may be necessary to promote aggregation.

  • Data Analysis: Subtract the background fluorescence of the control wells from the sample wells. Plot the fluorescence intensity versus time to obtain aggregation kinetics curves.

Protocol 2: Dynamic Light Scattering (DLS) for ACTH (1-13) Oligomerization

This protocol outlines the steps for analyzing the size distribution of ACTH (1-13) in solution.

Materials:

  • ACTH (1-13) solution

  • Low-volume DLS cuvette

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare the ACTH (1-13) solution in a suitable, filtered buffer at the desired concentration. It is crucial that the buffer is free of any particulate matter.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

  • Measurement: Carefully transfer the ACTH (1-13) solution to a clean, dust-free DLS cuvette. Place the cuvette in the instrument and initiate the measurement.

  • Data Acquisition: The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will analyze the correlation function of the scattered light to calculate the diffusion coefficient of the particles, which is then used to determine the hydrodynamic radius (size) distribution of the ACTH (1-13) species in solution. The presence of multiple peaks or a high polydispersity index (PDI) can indicate the presence of oligomers and aggregates.

Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing ACTH (1-13) Aggregates

This protocol describes the preparation of samples for TEM imaging of ACTH (1-13) aggregates.

Materials:

  • Aggregated ACTH (1-13) sample

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)

  • Filter paper

Procedure:

  • Sample Application: Apply a small drop (3-5 µL) of the aggregated ACTH (1-13) solution onto the surface of a TEM grid. Allow the sample to adsorb for 1-2 minutes.

  • Washing (Optional): Gently wash the grid by touching it to a drop of deionized water to remove any buffer salts that may crystallize and obscure the sample.

  • Staining: Wick away the excess sample solution with the edge of a piece of filter paper. Immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: The prepared grid can now be imaged using a transmission electron microscope to visualize the morphology of the ACTH (1-13) aggregates.

V. Diagrams

The following diagrams illustrate key concepts related to ACTH (1-13) aggregation and prevention.

ACTH_Aggregation_Pathway Monomer Soluble ACTH (1-13) Monomers Oligomers Soluble Oligomers Monomer->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (Aggregates) Protofibrils->Fibrils Maturation

ACTH (1-13) Aggregation Pathway

Stabilizer_Mechanism cluster_unstabilized Unstabilized Aggregation cluster_stabilized Stabilized by Excipient Monomer1 ACTH (1-13) Monomer Aggregate Aggregate Monomer1->Aggregate Monomer2 ACTH (1-13) Monomer Monomer2->Aggregate Stab_Monomer1 ACTH (1-13) Monomer Stabilizer1 Stabilizer Stabilizer1->Stab_Monomer1 Stab_Monomer2 ACTH (1-13) Monomer Stabilizer2 Stabilizer Stabilizer2->Stab_Monomer2 Troubleshooting_Workflow Start Problem Encountered: Precipitate or Low Bioactivity Check_Storage Verify Storage Conditions (-20°C/-80°C, single-use aliquots) Start->Check_Storage Check_Prep Review Solution Preparation (pH, solvent, container) Start->Check_Prep Analyze_Aggregation Analyze for Aggregates (Visual, DLS, SEC) Check_Storage->Analyze_Aggregation Check_Prep->Analyze_Aggregation Implement_Prevention Implement Preventive Measures (Use stabilizers, optimize pH) Analyze_Aggregation->Implement_Prevention Aggregates Detected Re_evaluate Re-evaluate Experiment Analyze_Aggregation->Re_evaluate No Aggregates Detected (Consider other causes) Implement_Prevention->Re_evaluate

References

Technical Support Center: ACTH (1-13) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference in ACTH (1-13) receptor binding assays. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary receptors for ACTH (1-13) and how does this differ from full-length ACTH?

A1: ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), primarily binds to melanocortin receptors (MCRs) MC1R, MC3R, MC4R, and MC5R.[1][2] In contrast, the classical "ACTH receptor," MC2R, is responsible for stimulating steroidogenesis in the adrenal gland and requires a longer ACTH fragment for activation; it does not bind α-MSH effectively.[3][4] This distinction is critical, as an assay designed for the MC2R will not be suitable for studying ACTH (1-13) binding.

Q2: My ACTH (1-13) peptide seems to be losing activity. What are the common causes?

A2: Peptides like ACTH (1-13) are susceptible to several forms of degradation which can interfere with accurate binding measurements:

  • Proteolytic Degradation: Proteases present in assay reagents (e.g., serum, cell lysates) can cleave the peptide, rendering it inactive.[5][6] The use of protease inhibitors is highly recommended.

  • Oxidation: Methionine residues in the peptide sequence are prone to oxidation, which can alter its structure and function.[5]

  • Physical Adsorption: Peptides can adhere to the surfaces of plasticware (tubes, plates, pipette tips), significantly reducing the effective concentration in your assay.[5][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide stock solutions can lead to aggregation and degradation.[5] It is best practice to aliquot stock solutions for single use.

Q3: I'm observing a high background signal or high non-specific binding (NSB). What can I do to reduce it?

A3: High non-specific binding occurs when the radioligand binds to components other than the target receptor, such as filters, assay plates, or other proteins.[8] This obscures the true specific binding signal.[8] Strategies to reduce NSB include:

  • Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer to saturate non-specific sites.[9]

  • Pre-treat Filters: Soaking filtration plates (e.g., glass fiber filters) in solutions like polyethylenimine (PEI) can reduce radioligand sticking.[7][10]

  • Reduce Radioligand Concentration: While sufficient signal is needed, using an excessively high concentration of the labeled ligand can increase NSB. Aim for a concentration at or below the Kd of the ligand.[11]

  • Optimize Washing Steps: Ensure wash buffers are at the correct temperature (typically ice-cold) and that washing is rapid and efficient to remove unbound ligand without causing significant dissociation from the receptor.[10]

Q4: What could cause poor reproducibility between my replicate wells or assays?

A4: Poor reproducibility is a common issue that can stem from several factors:

  • Inconsistent Pipetting: Small variations in the volumes of reagents, especially the radioligand or competitor compounds, can lead to significant differences.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation during incubation. Using plate sealers is recommended.[8]

  • Incomplete Mixing: Ensure all components are thoroughly mixed upon addition to the wells.

  • Variable Incubation Times/Temperatures: Maintain consistent incubation conditions for all plates and assays.[12]

  • Cell/Membrane Preparation Inconsistency: Variations in the concentration or quality of the receptor preparation between experiments will lead to variability.

Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during ACTH (1-13) binding assays.

Symptom: Low or No Specific Binding Signal
Potential Cause Recommended Solution
Peptide Degradation Prepare fresh peptide solutions. Add a protease inhibitor cocktail to the assay buffer.[5][11] Minimize freeze-thaw cycles by preparing single-use aliquots.[5]
Incorrect Receptor Target Confirm that your cell line or membrane preparation expresses the correct melanocortin receptor (MC1R, MC3R, MC4R, or MC5R), not MC2R.[3]
Inactive Reagents Verify the activity of the radioligand and unlabeled peptide. Check the expiration dates and storage conditions.
Suboptimal Assay Conditions Optimize incubation time, temperature, pH, and ionic strength of the assay buffer.[12][13] Perform kinetic experiments to determine when equilibrium is reached.[14]
Low Receptor Expression Use a cell line with higher receptor density or increase the amount of membrane protein per well. Note that too much protein can increase NSB.[13][15]
Symptom: High Non-Specific Binding (NSB > 50% of Total Binding)
Potential Cause Recommended Solution
Radioligand Adsorption Increase the concentration of blocking agent (e.g., BSA) in the assay buffer.[16] Pre-treat filter plates with PEI or BSA.[7] Consider using low-binding microplates.
Insufficient Washing Optimize the number of washes and the volume of ice-cold wash buffer to effectively remove unbound radioligand.
Radioligand Concentration Too High Perform a saturation binding experiment to determine the Kd and use a radioligand concentration at or near the Kd for competitive assays.[11]
Contaminated Reagents Use fresh, high-purity reagents and buffers.
Symptom: Poor Curve Fit in Competitive Binding Assays
Potential Cause Recommended Solution
Incorrect Competitor Concentrations Prepare fresh serial dilutions of the unlabeled peptide for each experiment. Verify the concentration of the stock solution.
Assay Not at Equilibrium Increase the incubation time to ensure binding has reached a steady state.[11]
Solvent Interference If dissolving compounds in solvents like DMSO, ensure the final concentration in the assay is low (<1%) and consistent across all wells, including controls.[11]
Complex Binding Kinetics The binding may not follow a simple one-site model. Consider fitting the data to a two-site model.[17]

Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Binding Assays

This flowchart provides a logical path for diagnosing common issues in a receptor binding assay.

G start Assay Start check_signal Is Specific Binding Signal > 2x Non-Specific Binding (NSB)? start->check_signal low_signal Problem: Low Signal-to-Noise check_signal->low_signal No check_nsb Is NSB < 50% of Total Binding? check_signal->check_nsb Yes troubleshoot_low_signal Verify Peptide Activity Optimize Incubation Time/Temp Check Receptor Expression low_signal->troubleshoot_low_signal high_nsb Problem: High NSB check_nsb->high_nsb No check_repro Are Replicates Consistent (CV < 15%)? check_nsb->check_repro Yes troubleshoot_high_nsb Increase BSA in Buffer Pre-treat Filters with PEI Reduce Radioligand Conc. high_nsb->troubleshoot_high_nsb poor_repro Problem: Poor Reproducibility check_repro->poor_repro No success Assay Optimized check_repro->success Yes troubleshoot_repro Check Pipetting Technique Use Plate Sealers Ensure Proper Mixing poor_repro->troubleshoot_repro

Caption: A logical workflow for troubleshooting common assay problems.

Diagram 2: Principle of Competitive Radioligand Binding

This diagram illustrates how an unlabeled competitor, ACTH (1-13), displaces a labeled ligand from the melanocortin receptor.

G cluster_0 Without Competitor cluster_1 With Competitor Receptor1 MCR Radioligand1 Labeled Ligand Radioligand1->Receptor1 High Signal Receptor2 MCR Radioligand2 Labeled Ligand Competitor Unlabeled ACTH (1-13) Competitor->Receptor2 Competes for Binding note Low Signal

Caption: The competitive binding assay principle.

Diagram 3: Simplified Melanocortin Receptor Signaling Pathway

ACTH (1-13) binds to MCRs (excluding MC2R), which are G-protein coupled receptors that activate adenylyl cyclase and increase intracellular cAMP.

G ACTH ACTH (1-13) MCR Melanocortin Receptor (MC1, 3, 4, or 5) ACTH->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified MCR signaling pathway via Gs and cAMP.

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol provides a general framework. Optimal concentrations, volumes, and incubation times should be determined empirically for each specific receptor and radioligand pair.[10][18]

  • Receptor Preparation:

    • Harvest cells expressing the target melanocortin receptor and prepare a crude membrane fraction via homogenization and centrifugation.[10][18]

    • Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • Filter Plate Pre-treatment: Pre-soak the 96-well glass fiber filter plate in a solution of 0.3-0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand.[10]

    • Assay Buffer: Prepare an assay buffer containing a blocking agent, such as 0.1-1% BSA, and a protease inhibitor cocktail.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled reference ligand (e.g., 1 µM NDP-α-MSH) to saturate all specific binding sites.

    • Competitor Wells: Add 50 µL of unlabeled ACTH (1-13) at various concentrations (typically a 10-point serial dilution).

    • Add Radioligand: Add 50 µL of the radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) to all wells. The concentration should be fixed, ideally at or near its Kd.

    • Initiate Reaction: Add 100 µL of the membrane preparation (e.g., 10-50 µg protein) to all wells to start the binding reaction. The final volume is 200 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[18]

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-treated filter plate using a vacuum manifold.

    • Wash the filters quickly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[10]

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

    • Plot the percent specific binding as a function of the log concentration of the unlabeled ACTH (1-13).

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

References

Technical Support Center: Optimizing Buffer Conditions for ACTH (1-13) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving Adrenocorticotropic Hormone (1-13) [ACTH (1-13)]. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and activity of the peptide.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with ACTH (1-13) in a question-and-answer format.

Issue 1: Rapid Loss of ACTH (1-13) Activity

Q: What are the primary reasons my ACTH (1-13) fragment is losing its biological activity?

A: The loss of ACTH (1-13) activity can typically be attributed to several factors related to peptide instability. The most common causes include:

  • Proteolytic Degradation: Enzymes, particularly proteases found in serum-containing cell culture media, plasma, or tissue homogenates, can cleave the peptide bonds of the ACTH fragment, rendering it inactive.[1]

  • Chemical Instability:

    • Deamidation: The asparagine (Asn) residue in a peptide sequence is susceptible to deamidation, a chemical modification that can alter its structure and function.[1] This process is highly dependent on pH, with rates increasing in neutral to alkaline conditions.[1]

    • Oxidation: The methionine (Met) residue in the ACTH (1-13) sequence (H-Ser-Tyr-Ser-Met -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH) is vulnerable to oxidation.[1][2] This can be accelerated by exposure to air and the presence of certain metal ions.[1]

  • Physical Instability:

    • Aggregation: Peptides can self-associate to form inactive aggregates.[1][3] This is influenced by peptide concentration, temperature, pH, and ionic strength.[1][3]

    • Adsorption: ACTH (1-13), like many peptides, can adhere to the surfaces of laboratory plastics, such as microplates, tubes, and pipette tips.[1] This is especially problematic at low peptide concentrations and can lead to a significant loss of the active compound.[1]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can contribute to its degradation and aggregation.[1][4]

Issue 2: Poor Peptide Solubility

Q: My lyophilized ACTH (1-13) powder is not dissolving properly. What should I do?

A: If you are encountering solubility issues with ACTH (1-13), follow this tiered approach for reconstitution:

  • Start with Water: First, attempt to dissolve the peptide in distilled water.[5] For ACTH (1-13), solubility in PBS (pH 7.2) is approximately 10 mg/ml.[6] Another source suggests distilled water is suitable for solutions up to 2 mg/ml.[2]

  • Use a Weak Acid: If the peptide does not dissolve in water, try a 10%-30% acetic acid solution.[5][7] Peptides with basic residues are often more soluble in acidic solutions.

  • Employ Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or dimethylformamide can be used initially, followed by dilution with your aqueous buffer to the desired concentration.[5][6] Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[6] Acetonitrile is also a recommended solvent if water is insufficient.[2]

Issue 3: Inconsistent or Unreliable Assay Results

Q: I am observing high variability in my bioassay (e.g., cAMP assay) results. What could be the cause?

A: Inconsistent results in functional assays can stem from multiple sources related to both the peptide and the assay system. A logical troubleshooting approach can help identify the root cause.

G start Inconsistent Assay Results q1 Is the peptide solution fresh and properly stored? start->q1 sol1 Prepare fresh solutions for each experiment. Aliquot stock to avoid freeze-thaw cycles. q1->sol1 No q2 Is peptide adsorption to labware a possibility? q1->q2 Yes sol1->q2 sol2 Use low-protein-binding plastics. Include a carrier protein (e.g., 0.1% BSA) or non-ionic detergent (e.g., 0.05% Tween-20) in buffers. q2->sol2 Yes q3 Is the buffer pH and composition optimal and consistent? q2->q3 No sol2->q3 sol3 Verify buffer pH at the experimental temperature. Ensure buffer components do not interfere with the assay (e.g., phosphate (B84403) and divalent cations). q3->sol3 No q4 Are cell-based factors controlled? q3->q4 Yes sol3->q4 sol4 Verify MC2R expression in your cell line. Use serum-free media or heat-inactivated serum to reduce protease activity. Optimize cell density and incubation times. q4->sol4 No end_node Consistent Results q4->end_node Yes sol4->end_node

Caption: Troubleshooting flowchart for inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended reconstitution and storage conditions for ACTH (1-13)?

A: Proper handling and storage are critical for maintaining peptide integrity.[1] Lyophilized powder should be stored at -20°C, protected from light and moisture.[2] For long-term storage, -80°C is ideal.[1] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1] After reconstitution, it is highly recommended to aliquot the solution into single-use volumes to prevent freeze-thaw cycles.[1][4] These aliquots should be stored at -20°C or -80°C.[1] Aqueous solutions are not recommended for storage for more than one day.[6] For longer-term storage of reconstituted peptide, the addition of a carrier protein like 0.1% HSA or BSA is recommended.[4]

Q2: Which buffer system is best for my ACTH (1-13) experiments?

A: The optimal buffer depends on your specific experimental needs (e.g., cell-based assay, binding studies, HPLC analysis). There is no single "best" buffer. However, consider the following:

  • pH: The pH of the buffer is crucial. Deamidation of asparagine residues is accelerated at neutral to alkaline pH.[1] An acidic pH is generally more stable for ACTH.[8] For cell-based assays, a physiological pH around 7.4 is required, often achieved with HEPES or phosphate-buffered saline (PBS).[9][10]

  • Buffer Components: Be aware of potential interactions. Phosphate buffers can precipitate with divalent cations like Ca²⁺.[11] Tris buffers exhibit a significant change in pH with temperature, which must be considered in experiments with temperature shifts.[12] For HPLC-MS, volatile buffers like formic acid or trifluoroacetic acid are necessary to avoid contaminating the instrument, though they may offer poorer chromatographic performance than phosphate buffers.[13]

  • Ionic Strength: Ionic strength can influence peptide aggregation.[3] For some peptides, aggregation is accelerated by increasing ionic strength due to charge screening.[3] The optimal ionic strength should be determined empirically for your specific application.

Q3: How can I minimize oxidation and deamidation of ACTH (1-13)?

A: To minimize these chemical modifications:

  • Preventing Oxidation:

    • Prepare solutions using degassed, oxygen-free buffers.

    • Store stock solutions under an inert gas like nitrogen or argon.[6]

    • Avoid contamination with metal ions, which can catalyze oxidation.

    • Consider adding antioxidants like dithiothreitol (B142953) (DTT), though compatibility with your assay must be confirmed.[14]

  • Preventing Deamidation:

    • Whenever possible, use buffers with a slightly acidic pH (e.g., pH 5.0-6.5), as deamidation rates are generally lowest in this range.[1]

    • Store reconstituted peptide at low temperatures (-20°C or -80°C) to slow the rate of chemical reactions.

Data and Protocols

Quantitative Data Summary

Table 1: Reconstitution and Storage of ACTH (1-13)

ParameterRecommendationRationaleSource(s)
Lyophilized Form Storage Store at -20°C or -80°C. Protect from light and moisture.Maximizes long-term stability of the dry powder.[1][2][4]
Reconstitution Solvents 1. Distilled H₂O (up to 2 mg/mL) or PBS pH 7.2 (up to 10 mg/mL).2. 10-30% Acetic Acid.3. Small amount of DMSO, then dilute with aqueous buffer.Tiered approach to address varying hydrophobicity and solubility challenges.[2][5][6]
Reconstituted Form Storage Aliquot into single-use volumes. Store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which cause degradation and aggregation.[1][4]
Aqueous Solution Stability Use freshly prepared solutions. Do not store for more than one day.Peptides in aqueous solution are prone to degradation.[6]
Additives for Stability For longer-term storage, consider adding a carrier protein (e.g., 0.1% HSA or BSA).Carrier proteins can prevent adsorption to surfaces and stabilize the peptide.[4]

Table 2: Common Biological Buffers and Their Properties

Buffer SystemUseful pH Range (25°C)pKa (25°C)Key CharacteristicsSource(s)
Citrate 3.0 - 6.23.13, 4.76, 6.40Can chelate divalent metal ions.[15][16]
Acetate 3.7 - 5.64.76Volatile, suitable for lyophilization.[15][16]
MES 5.5 - 6.76.10"Good's" buffer; low metal binding.[16]
Phosphate (PBS) 5.8 - 8.07.20Physiologically relevant but can precipitate with Ca²⁺. Low pH change with temperature.[11][12][16]
PIPES 6.1 - 7.56.76"Good's" buffer; often used in cell culture.[16]
MOPS 6.5 - 7.97.20"Good's" buffer; does not form complexes with most metals.[16]
HEPES 6.8 - 8.27.48Commonly used in cell culture media for physiological pH.[12]
Tris 7.5 - 9.08.06pKa is highly sensitive to temperature changes.[12]
Bicarbonate-Carbonate 9.2 - 10.810.33Often used in coating buffers for ELISA.[12]
Experimental Protocols

Protocol 1: General Workflow for Buffer Optimization

This protocol outlines a systematic approach to selecting the best buffer for your ACTH (1-13) experiment.

G start 1. Define Experimental Requirements reqs Assay Type (e.g., binding, cell-based) Required pH Temperature Required Peptide Concentration start->reqs select 2. Select Candidate Buffers start->select buffer_list Based on pH range, pKa, and component compatibility (See Table 2) select->buffer_list test 3. Test Solubility & Stability select->test test_details Reconstitute ACTH (1-13) in each buffer. Visually inspect for precipitation. Analyze stability over time via HPLC (See Protocol 2) test->test_details validate 4. Validate in Assay test->validate validate_details Perform functional assay with buffers that passed stability tests. Compare activity and consistency. validate->validate_details final 5. Select Optimal Buffer validate->final

Caption: Workflow for selecting an optimal experimental buffer.

Protocol 2: Assessing ACTH (1-13) Stability via HPLC

This protocol provides a framework for evaluating the degradation of an ACTH fragment over time under different buffer and temperature conditions.[1]

  • Preparation of Solutions:

    • Reconstitute ACTH (1-13) in the desired buffer (e.g., phosphate-buffered saline at various pH values) to a known concentration (e.g., 1 mg/mL).[1]

    • Prepare multiple identical aliquots of the peptide solution, one for each time point and condition to be tested.[1]

  • Incubation:

    • Incubate the aliquots at specific temperatures relevant to your experimental process (e.g., 4°C for refrigeration, 25°C for room temperature, 37°C for physiological conditions).[1]

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot from each condition.[1]

    • Immediately stop any potential degradation by either adding trifluoroacetic acid (TFA) to a final concentration of 0.1% or by snap-freezing the aliquot at -80°C.[1]

  • HPLC Analysis:

    • Analyze the samples using reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Monitor the elution profile using UV detection at a wavelength appropriate for peptides (e.g., 214 nm or 280 nm).

    • Integrate the peak area corresponding to the intact ACTH (1-13).

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide (relative to the time 0 sample) against time for each buffer and temperature condition. This will provide a degradation profile and allow for the calculation of the peptide's half-life under each condition.

Protocol 3: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of ACTH (1-13) to its receptor, the melanocortin-2 receptor (MC2R).[1]

  • Cell/Membrane Preparation:

    • Use a cell line that stably expresses both MC2R and its essential accessory protein, MRAP.[1]

    • Prepare cell membrane fractions through homogenization and centrifugation if not using whole cells.[1]

  • Assay Setup:

    • In a microplate (low-protein-binding is recommended), add the following to each well:

      • Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1] Consider adding a blocking agent like BSA to reduce non-specific binding.[1]

      • A fixed, low concentration of a labeled ACTH ligand (e.g., ¹²⁵I-ACTH or a fluorescently labeled ACTH).[1]

      • Increasing concentrations of the unlabeled competitor, ACTH (1-13).[1]

    • Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand plus a large excess of unlabeled full-length ACTH).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

  • Washing:

    • Rapidly wash the wells with ice-cold wash buffer to remove unbound ligand.[1] The number of washes should be optimized.[1]

  • Detection:

    • Quantify the amount of bound labeled ligand in each well using a suitable instrument (e.g., gamma counter for ¹²⁵I, plate reader for fluorescence).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the ACTH (1-13).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of ACTH (1-13) that inhibits 50% of the specific binding of the labeled ligand). This value can be used to calculate the binding affinity (Ki).

References

Validation & Comparative

A Comparative Analysis of ACTH (1-13) and Full-Length ACTH (1-39) in Melanocortin Receptor Activation and Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of the N-terminal fragment ACTH (1-13) and the full-length adrenocorticotropic hormone, ACTH (1-39). The focus is on their differential effects on the five known melanocortin receptors (MCRs), with a particular emphasis on steroidogenesis, a key function mediated by the melanocortin 2 receptor (MC2R). This document is intended for researchers, scientists, and professionals in drug development who are engaged in endocrinology and pharmacology research.

Executive Summary

Full-length ACTH (1-39) is the primary endogenous ligand for the MC2R, potently stimulating the production of glucocorticoids in the adrenal cortex. In contrast, the fragment ACTH (1-13), which is identical to α-melanocyte-stimulating hormone (α-MSH), demonstrates high affinity and agonist activity at other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) but is virtually inactive at the MC2R. Consequently, ACTH (1-13) does not induce steroidogenesis. This functional divergence is attributed to the absence of key binding and activation domains in the truncated peptide, which are present in the full-length hormone.

Comparative Biological Activity

The biological activity of ACTH peptides is determined by their affinity for and ability to activate the different subtypes of melanocortin receptors. Full-length ACTH is unique in its ability to activate all five MCRs, albeit with varying potencies.

Receptor Binding Affinity

The binding affinity of ACTH (1-13) and ACTH (1-39) for MC1R, MC3R, MC4R, and MC5R has been characterized through competitive binding assays. Notably, direct binding data for ACTH (1-13) at the MC2R is scarce, as its affinity is considered negligible.

PeptideMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)MC2R Ki (nM)
ACTH (1-13) (α-MSH) 0.2 - 0.43.8 - 2011 - 501.3 - 10Not Reported (Inactive)
ACTH (1-39) 2.95 - 3.95~35~55~135~1.0 - 5.0

Table 1: Comparative binding affinities (Ki) of ACTH (1-13) and ACTH (1-39) for human melanocortin receptors. Data compiled from multiple sources.

Receptor Activation and Signal Transduction

Activation of MCRs by ACTH peptides typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The potency (EC50) and efficacy (Emax) of this response vary significantly between the two peptides, particularly at the MC2R.

PeptideMC1R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)MC2R EC50 (nM)
ACTH (1-13) (α-MSH) 0.1 - 1.01 - 1010 - 1001 - 10>1000 (Inactive)[1]
ACTH (1-39) 0.5 - 5.05 - 5050 - 20010 - 1000.057 - 1.22[2]

Table 2: Comparative potency (EC50) for cAMP production by ACTH (1-13) and ACTH (1-39) at human melanocortin receptors. Data compiled from multiple sources.

The signaling pathway for ACTH at the MC2R, leading to steroidogenesis, is initiated by the binding of ACTH to the receptor, a process that requires the presence of the Melanocortin-2 Receptor Accessory Protein (MRAP).[3] This interaction activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets, ultimately leading to the synthesis and secretion of cortisol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Gs Gs Protein MC2R->Gs activates MRAP MRAP MRAP->MC2R enables binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A cAMP->PKA activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis stimulates

ACTH (1-39) signaling pathway at the MC2R leading to steroidogenesis.
Steroidogenic Activity

The primary physiological function of ACTH is to stimulate the adrenal cortex to produce and release glucocorticoids. This activity is exclusively mediated by the MC2R. Experimental data consistently demonstrates that full-length ACTH (1-39) is a potent stimulator of cortisol and corticosterone (B1669441) production, while ACTH (1-13) is devoid of this activity.

PeptideSteroidogenic Activity (Cortisol/Corticosterone Production)
ACTH (1-13) (α-MSH) None
ACTH (1-39) Potent induction

Table 3: Summary of the steroidogenic activity of ACTH (1-13) and ACTH (1-39).

The workflow for comparing the steroidogenic potential of the two peptides involves treating adrenal cell lines with each peptide and subsequently measuring the production of cortisol or corticosterone.

Steroidogenesis_Workflow cluster_setup Cell Culture cluster_treatment Peptide Treatment cluster_analysis Analysis start Culture Adrenal Cells (e.g., H295R) acth1_13 Treat with ACTH (1-13) start->acth1_13 acth1_39 Treat with ACTH (1-39) start->acth1_39 incubation Incubate for 24-48h acth1_13->incubation acth1_39->incubation collect_media Collect Cell Media incubation->collect_media measure_steroids Measure Steroid Levels (e.g., ELISA, LC-MS) collect_media->measure_steroids compare Compare Steroid Production measure_steroids->compare

References

A Comparative Efficacy Analysis: ACTH(1-13) vs. α-Melanocyte-Stimulating Hormone (α-MSH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Melanocortin Receptor Agonists

Adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) are pivotal peptide hormones derived from the common precursor, pro-opiomelanocortin (POMC). While both share an identical core amino acid sequence (residues 1-13), their roles and receptor interactions, though overlapping, are distinct. This guide provides a detailed comparison of the efficacy of ACTH(1-13) and α-MSH, supported by experimental data, to inform research and development in fields targeting the melanocortin system.

Structurally, α-MSH is identical to the first 13 amino acids of ACTH, with the key difference being that α-MSH is N-terminally acetylated and C-terminally amidated. For the purpose of this comparison, we will refer to data on desacetyl-α-MSH, a functionally equivalent form of ACTH(1-13)-NH₂, to provide the most accurate comparison to α-MSH. Both peptides are known agonists for four of the five melanocortin receptors (MCRs): MC1R, MC3R, MC4R, and MC5R. A critical distinction is that only full-length ACTH and its longer fragments are potent agonists for the MC2R, the classical ACTH receptor primarily located in the adrenal cortex that mediates steroidogenesis.[1] Neither α-MSH nor ACTH(1-13) significantly activates MC2R.

Quantitative Comparison of Receptor Efficacy

The primary downstream signaling pathway for MC1R, MC3R, MC4R, and MC5R involves the activation of the Gs protein, leading to the production of cyclic AMP (cAMP).[2] The functional potency of these peptides is therefore commonly assessed by measuring their ability to stimulate cAMP accumulation in cells expressing a specific melanocortin receptor subtype. The half-maximal effective concentration (EC₅₀) is a key metric, with lower values indicating higher potency.

A direct comparison of the functional potency of desacetyl-α-MSH (as a proxy for ACTH(1-13)) and α-MSH reveals subtle but significant differences in their ability to activate various melanocortin receptors.

PeptideReceptor SubtypeEC₅₀ (nM) for cAMP Activation
Desacetyl-α-MSH Mouse MC1R0.13
(ACTH(1-13) analogue)Mouse MC3R0.96
Mouse MC4R0.53
Mouse MC5R0.84
α-MSH Mouse MC1R0.17
Mouse MC3R0.88
Mouse MC4R1.05
Mouse MC5R1.34

Data sourced from a study using HEK293 cells stably expressing the respective mouse melanocortin receptors.[2]

From this data, desacetyl-α-MSH (ACTH(1-13) analogue) demonstrates a slightly higher potency (lower EC₅₀) for MC1R, MC4R, and MC5R compared to α-MSH.[2] Conversely, α-MSH shows a marginally higher potency for MC3R.[2] These nuances in receptor activation can translate to different physiological outcomes and are critical considerations in the design of selective melanocortin-based therapeutics.

Signaling Pathway and Experimental Workflow

The activation of melanocortin receptors by both ACTH(1-13) and α-MSH initiates a well-characterized signaling cascade. The binding of the ligand to the G-protein coupled receptor (GPCR) promotes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand α-MSH or ACTH(1-13) MCR Melanocortin Receptor (MC1,3,4,5R) Ligand->MCR Binds Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response Leads to

Caption: Canonical Melanocortin Receptor Signaling Pathway.

A typical experimental workflow to compare the efficacy of these two peptides involves several key stages, from cell line preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HEK293 cells B Transfect cells with plasmid encoding specific MCR subtype A->B C Seed transfected cells into 96-well plates B->C D Prepare serial dilutions of ACTH(1-13) and α-MSH C->D E Incubate cells with peptides (e.g., 30 min at 37°C) D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., luminescence or fluorescence) F->G H Generate dose-response curves G->H I Calculate EC₅₀ values using non-linear regression H->I

Caption: General Experimental Workflow for Efficacy Comparison.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to determine the binding affinity and functional efficacy of melanocortin receptor ligands.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Cell Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).

  • Harvest cells and prepare a membrane fraction by homogenization followed by centrifugation. Resuspend the membrane pellet in binding buffer.

2. Assay Components:

  • Binding Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH), a high-affinity, non-selective melanocortin agonist.

  • Test Ligands: ACTH(1-13) and α-MSH, prepared in a serial dilution.

3. Assay Procedure:

  • In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-NDP-MSH (typically near its Kₔ value), and varying concentrations of the unlabeled test ligands (ACTH(1-13) or α-MSH).

  • To determine non-specific binding, add a high concentration of unlabeled NDP-MSH to a set of wells.

  • Incubate the plate for 60-90 minutes at 37°C to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the competitor ligand.

  • Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of a ligand to stimulate the Gs-coupled receptor, resulting in the production of intracellular cAMP.

1. Cell Preparation:

  • Seed HEK293 cells stably expressing the melanocortin receptor of interest into 96- or 384-well cell culture plates and allow them to adhere overnight.

2. Assay Procedure:

  • Remove the culture medium and replace it with stimulation buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Add serial dilutions of the test ligands (ACTH(1-13) or α-MSH) to the wells.

  • Incubate for 30-60 minutes at 37°C.

3. cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Quantify cAMP levels using a commercially available detection kit. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analogue.

    • Luminescence-based Biosensors (e.g., GloSensor™): In cells co-transfected with a biosensor plasmid, cAMP binding to the sensor protein induces a conformational change that results in light production, which can be measured in real-time in live cells.

4. Data Analysis:

  • Convert the raw signal (e.g., fluorescence ratio or luminescence) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Calculate the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

While ACTH(1-13) and α-MSH are highly similar peptides that act as agonists on MC1R, MC3R, MC4R, and MC5R, they exhibit subtle differences in potency. Desacetyl-α-MSH, a proxy for ACTH(1-13), shows slightly greater efficacy at MC1R, MC4R, and MC5R, whereas α-MSH is marginally more potent at MC3R.[2] These distinctions, though small, are crucial for the rational design of selective agonists or antagonists for the melanocortin system. The provided protocols offer a standardized framework for researchers to conduct their own comparative efficacy studies, ensuring robust and reproducible data for the advancement of therapeutics targeting these important physiological pathways.

References

A Comparative Analysis of Receptor Binding Affinity: ACTH (1-13) vs. ACTH (1-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding affinities of two key adrenocorticotropic hormone (ACTH) fragments, ACTH (1-13) and ACTH (1-24), for the five melanocortin receptors (MCRs). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interactions of these peptides with their cognate receptors.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). Its fragments, particularly those from the N-terminus, are known to bind to melanocortin receptors, a family of five G-protein coupled receptors (MC1R-MC5R) that mediate a wide range of physiological processes. ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when N-terminally acetylated and C-terminally amidated, and ACTH (1-24) are two of the most studied fragments. Understanding their differential binding affinities is crucial for the development of selective MCR-targeting therapeutics.

Quantitative Comparison of Receptor Binding Affinity

The binding affinities of ACTH (1-13) (as α-MSH) and ACTH (1-24) for the five human melanocortin receptors are summarized in the table below. The data, presented as inhibition constants (Ki), are compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

ReceptorACTH (1-13) (α-MSH) Ki (nM)ACTH (1-24) Ki (nM)Key Observations
MC1R 0.4 - 1.2[1]~0.96[2]Both peptides exhibit high affinity for MC1R.
MC2R No significant binding[3][4]Potent agonist[5]ACTH (1-24) is the primary endogenous ligand for MC2R, while ACTH (1-13) does not bind.
MC3R 37.8[1]Similar to ACTH (1-17)[1]Both peptides bind to MC3R, with studies suggesting the C-terminal extension beyond residue 13 in ACTH (1-24) does not significantly alter binding affinity to this receptor subtype compared to shorter fragments like ACTH (1-17).[1]
MC4R 12.3[1]Similar to ACTH (1-17)[1]Both peptides bind to MC4R. Similar to MC3R, the extension to 24 amino acids does not appear to impact binding affinity significantly compared to shorter N-terminal fragments.[1]
MC5R 46.2[1]Similar to ACTH (1-17)[1]Both peptides bind to MC5R, and the C-terminal extension in ACTH (1-24) does not substantially change the binding affinity relative to shorter fragments.[1]

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of ACTH peptides to melanocortin receptors expressed in cultured cells.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of unlabeled ACTH (1-13) and ACTH (1-24) for a specific melanocortin receptor subtype.

Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., MC1R, MC2R, etc.).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH for MC1R, MC3R, MC4R, and MC5R, or [¹²⁵I]ACTH(1-24) for MC2R.

  • Unlabeled Ligands: ACTH (1-13) and ACTH (1-24) of high purity.

  • Binding Buffer: Typically a buffered saline solution (e.g., Earle's Balanced Salt Solution - EBSS) containing a protease inhibitor cocktail and a non-specific binding blocker like bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Fluid.

  • 96-well plates.

  • Filter mats (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture the cells expressing the target MCR to an appropriate confluency in 96-well plates.

  • Assay Setup:

    • To each well, add a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled competitor peptides (ACTH (1-13) or ACTH (1-24)) to different wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive, high-affinity ligand).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]

  • Termination of Binding: Rapidly terminate the binding reaction by washing the cells with ice-cold wash buffer. This is typically done using a cell harvester that lyses the cells and transfers the contents onto a filter mat, which traps the cell membranes containing the receptor-ligand complexes.

  • Radioactivity Measurement: After drying the filter mats, add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Melanocortin Receptor Signaling Pathway

Upon agonist binding, melanocortin receptors (MC1R, MC3-5R, and MC2R when complexed with MRAP) primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[6] This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.

Melanocortin_Signaling cluster_membrane Plasma Membrane MCR Melanocortin Receptor (MCR) G_Protein Heterotrimeric G-Protein (Gαs, Gβ, Gγ) MCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Conversion ACTH ACTH (1-13) or (1-24) ACTH->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation Competitive_Binding_Workflow start Start: Prepare MCR-expressing cells add_reagents Add Radioligand and Increasing Concentrations of Unlabeled ACTH Peptides start->add_reagents incubate Incubate to Reach Equilibrium (e.g., 37°C, 60-120 min) add_reagents->incubate terminate Terminate Binding and Separate Bound from Free Ligand (Cell Harvesting & Filtration) incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki measure->analyze end End: Determine Binding Affinity analyze->end

References

A Comparative Analysis of the Neuroprotective Effects of ACTH (1-13) and Semax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) and its synthetic analogs have garnered significant interest for their neuroprotective properties, independent of their classical hormonal functions. This guide provides a detailed comparison of the neuroprotective effects of two such peptides: the natural ACTH fragment (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), and Semax, a synthetic analog of ACTH (4-10). This analysis is based on a review of preclinical and clinical data, focusing on their mechanisms of action, efficacy in experimental models of neurological damage, and the underlying signaling pathways.

Peptide Profiles

FeatureACTH (1-13) / α-MSHSemax
Sequence SYSMEHFRWGKPVMEHFPGP
Origin Natural fragment of pro-opiomelanocortin (POMC)Synthetic analog of ACTH (4-10) with a Pro-Gly-Pro tail
Primary Mechanism Agonist at melanocortin receptors (MC1R, MC3R, MC4R)[1][2][3]Multi-target: increases neurotrophins (BDNF), modulates neurotransmitters, anti-inflammatory[4][5]
Hormonal Activity Minimal to noneNone[6][7]

Quantitative Comparison of Neuroprotective Efficacy

Direct head-to-head comparative studies are limited. The following tables summarize quantitative data from separate studies using similar experimental models, primarily rodent models of ischemic stroke induced by middle cerebral artery occlusion (MCAO).

Table 1: Efficacy in Ischemic Stroke Models - Infarct Volume Reduction
PeptideAnimal ModelIschemia DurationDosageAdministration RouteInfarct Volume Reduction (%) vs. ControlReference
ACTH (1-13) / α-MSH Lewis Rat2 hours MCAO500 µg/kgIntraperitoneal~23.7%[8][9]
ACTH (1-13) / α-MSH Lewis Rat2 hours MCAO100 µg/kgIntranasal~23.7%[8]
Semax RatPhotothrombotic Stroke250 µg/kg/day for 6 daysIntranasalSignificant reduction (quantitative value not specified)[10]
Table 2: Efficacy in Ischemic Stroke Models - Neurological Deficit Improvement
PeptideAnimal ModelIschemia DurationDosageAdministration RouteNeurological Score ImprovementReference
ACTH (1-13) / α-MSH Lewis Rat2 hours MCAO100 µg/kg & 500 µg/kgIntraperitonealSignificant improvement in neurological scores at 24h[8][9]
ACTH (1-13) / α-MSH Lewis Rat2 hours MCAO100 µg/kgIntranasalSignificant improvement in neurological scores at 24h[8]
Semax RatGlobal IschemiaNot specifiedNot specifiedReduced neurological deficiency in the first 6.5h post-surgery
Table 3: Effects on Neuronal Survival
PeptideModelKey FindingsReference
ACTH (1-13) / α-MSH Rat global cerebral ischemia (4-VO)Increased viable neurons in hippocampal CA1 area from ~97,000 to ~163,000[11]
Semax & ACTH(6-9)PGP Rat transient MCAOIncreased volume density of neurons in the perifocal zone of infarction[12]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

A widely used model to mimic ischemic stroke in rodents.[13]

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Anesthesia is induced, often with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Ischemia Duration: For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.

  • Drug Administration: Peptides are typically administered before, during, or after the ischemic event via various routes, including intraperitoneal or intranasal.

  • Outcome Measures: Infarct volume is assessed using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC). Neurological deficits are evaluated using standardized scoring systems.

Four-Vessel Occlusion (4-VO) Global Cerebral Ischemia Model

This model induces global, rather than focal, cerebral ischemia.

  • Procedure: Involves the permanent occlusion of the vertebral arteries and transient occlusion of the common carotid arteries.

  • Application: Used to study neuronal death in vulnerable brain regions like the hippocampus.[11]

Signaling Pathways

ACTH (1-13) / α-MSH Neuroprotective Signaling

ACTH (1-13) exerts its neuroprotective effects primarily through activation of melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R, on neurons, glia, and immune cells.[1][2][14] This leads to a cascade of anti-inflammatory and pro-survival signals.

ACTH_1_13_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH (1-13) ACTH (1-13) MCR MC1R, MC3R, MC4R ACTH (1-13)->MCR Binds AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Pro_Survival Increased Pro-survival Factors CREB->Pro_Survival Anti_Inflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Anti_Inflammatory Semax_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Effects cluster_outcomes Neuroprotective Outcomes Semax Semax BDNF_NGF Increased BDNF & NGF Expression Semax->BDNF_NGF Neurotransmitter Modulation of Dopamine & Serotonin Semax->Neurotransmitter Anti_Inflammatory Decreased Pro-inflammatory Cytokines Semax->Anti_Inflammatory CREB_Activation Activation of CREB Semax->CREB_Activation JNK_Inhibition Inhibition of JNK Semax->JNK_Inhibition Neuronal_Survival Neuronal Survival & Plasticity BDNF_NGF->Neuronal_Survival Functional_Recovery Improved Functional Recovery Neurotransmitter->Functional_Recovery Reduced_Inflammation Reduced Neuroinflammation Anti_Inflammatory->Reduced_Inflammation CREB_Activation->Neuronal_Survival JNK_Inhibition->Neuronal_Survival Neuronal_Survival->Functional_Recovery Reduced_Inflammation->Neuronal_Survival

References

A Comparative Analysis of ACTH (1-13) Dose-Response and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dose-response relationship and signaling pathways of Adrenocorticotropic Hormone (ACTH) fragment (1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH), with full-length ACTH (1-39) and the clinically relevant fragment ACTH (1-24). The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in endocrinology, pharmacology, and drug development.

Dose-Response Comparison of ACTH Peptides at Melanocortin Receptors

The biological activity of ACTH and its fragments is mediated by a family of five G-protein coupled receptors (GPCRs) known as melanocortin receptors (MC1R to MC5R).[1] ACTH (1-39) is the endogenous ligand for the MC2R, which is primarily expressed in the adrenal cortex and is responsible for stimulating steroidogenesis.[1] Shorter fragments, including ACTH (1-13), do not activate MC2R but interact with other melanocortin receptors to elicit a range of biological effects.[2]

The following table summarizes the half-maximal effective concentration (EC50) values for ACTH (1-13) and its longer counterparts at the human melanocortin receptors, as determined by in vitro cyclic adenosine (B11128) monophosphate (cAMP) production assays.

PeptideMC1R EC50 (nM)MC2R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)
ACTH (1-13) (α-MSH) ~1-10No Activity0.1819~1-10
ACTH (1-24) Potent AgonistPotent AgonistPotent AgonistPotent AgonistPotent Agonist
ACTH (1-39) Potent AgonistPotent AgonistPotent AgonistPotent AgonistPotent Agonist

Note: Data is compiled from multiple sources and experimental conditions may vary. "Potent Agonist" indicates that the peptide demonstrates significant agonistic activity, though specific EC50 values were not consistently available across all receptors in a single comparative study. ACTH (1-13) is reported to be an agonist at MC3R and MC4R with respective EC50 values of 0.18 nM and 19 nM for cAMP production.[3] It is well-established that α-MSH (ACTH 1-13) does not activate the MC2R.[2]

In a study comparing the differentiation-inducing potencies in mouse epidermal melanocytes, the following order of potency was observed based on ED50 values: α-MSH = ACTH(1-13) = ACTH(1-17) > ACTH(1-24) > ACTH(1-39).[4] This suggests that for certain biological responses mediated by melanocortin receptors other than MC2R, the shorter ACTH (1-13) fragment is more potent than the full-length hormone.

Signaling Pathways

The primary signaling pathway for melanocortin receptors upon agonist binding is the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane Melanocortin_Receptor Melanocortin Receptor (MC1R, MC3-5R) G_Protein Gs Protein Melanocortin_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ACTH_Fragment ACTH (1-13) or other agonist ACTH_Fragment->Melanocortin_Receptor Binds ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Catalyzes Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Canonical Melanocortin Receptor Signaling Pathway

Experimental Protocols

In Vitro cAMP Functional Assay for Melanocortin Receptor Agonists

This protocol outlines a general method for determining the dose-response of ACTH fragments at melanocortin receptors expressed in a suitable host cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transiently or stably transfect the cells with a plasmid encoding the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

2. Agonist Stimulation:

  • Seed the transfected cells into 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with a serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Prepare serial dilutions of the ACTH peptides (ACTH (1-13), ACTH (1-24), ACTH (1-39)) in the assay buffer.

  • Add the diluted peptides to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

  • Following incubation, lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. Common methods include competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescent reporter assays (e.g., GloSensor™).[5][6]

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and maximal response for each peptide.

Experimental Workflow for cAMP Assay Start Start Cell_Culture Culture & Transfect Cells with Melanocortin Receptor Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Stimulation Stimulate Cells with Serial Dilutions of ACTH Peptides Seeding->Stimulation Lysis Lyse Cells Stimulation->Lysis cAMP_Measurement Measure Intracellular cAMP Lysis->cAMP_Measurement Data_Analysis Analyze Data: Dose-Response Curve EC50 & Max Response cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for a cAMP-based dose-response assay.

Conclusion

The ACTH (1-13) fragment, or α-MSH, demonstrates a distinct pharmacological profile compared to its longer counterparts. While devoid of activity at the MC2R and thus non-steroidogenic, it is a potent agonist at other melanocortin receptors, particularly MC3R. For researchers investigating the non-adrenal effects of the melanocortin system, ACTH (1-13) serves as a valuable and selective tool. The provided data and protocols offer a foundation for further investigation into the nuanced roles of these peptides in physiology and disease.

References

The Efficacy of ACTH (1-13) Across Diverse Animal Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenocorticotropic hormone (ACTH), a peptide hormone known for its role in stimulating cortisol production, has garnered significant interest for its therapeutic potential beyond steroidogenesis. The N-terminal fragment, ACTH (1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH), has demonstrated potent anti-inflammatory and neuroprotective effects in a variety of animal disease models. This guide provides a comparative overview of the efficacy of ACTH (1-13) in neurological, inflammatory, and renal disease models, supported by experimental data and detailed methodologies.

Neurological Disorders: Neuroprotection in Stroke and Attenuation of Autoimmune Encephalomyelitis

ACTH (1-13) and its analogues have shown promise in preclinical models of ischemic stroke and multiple sclerosis, primarily through mechanisms involving the modulation of inflammatory and neuro-signaling pathways.

In a rat model of transient middle cerebral artery occlusion (tMCAO) , a common model for ischemic stroke, synthetic derivatives of ACTH have demonstrated neuroprotective effects. For instance, ACTH(4-7)PGP (Semax) and ACTH(6-9)PGP have been shown to modulate the expression of genes related to immune responses and neuro-signaling, suggesting a potential to reduce neuronal damage following ischemia.

Furthermore, in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, oral administration of ACTH, with its active moiety being the first 13 amino acids, has been shown to attenuate disease severity. Treatment initiated at the onset of disease resulted in a significant reduction in the mean clinical score compared to a scrambled peptide control.[1] This effect is attributed to the modulation of T-cell responses, including a decrease in pro-inflammatory IL-17 and an increase in regulatory T-cells.[1][2]

Comparison of ACTH (1-13) Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
Treatment GroupMaximum Mean Clinical ScoreKey Immunological ChangesReference
Oral ACTH (10 µ g/day )1.2 ± 0.3Decreased CD4+IL-17+ and γδIL-17+ T-cells in the CNS; Increased regulatory T-cells in the CNS.[1]
Scrambled Peptide Control2.2 ± 0.3-[1]
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

Female SJL/J mice are immunized with proteolipid protein peptide 139-151 (PLP 139-151) emulsified in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice also receive an intraperitoneal injection of pertussis toxin. Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no disease and 5 is moribund. Treatment with oral ACTH (10 µg in 0.1 ml saline) or a scrambled peptide control is initiated upon the first signs of disease (clinical score of 1) and continued daily.[1]

Inflammatory Conditions: A Corticosteroid-Sparing Alternative in Arthritis

The anti-inflammatory properties of ACTH (1-13) have been investigated in models of inflammatory arthritis, positioning it as a potential alternative to corticosteroids with a potentially more favorable side-effect profile.

In the adjuvant-induced arthritis (AIA) model in rats, a well-established model for rheumatoid arthritis, α-MSH has been reported to be as effective as the corticosteroid prednisolone (B192156) in reducing inflammation.[3] The primary endpoints in this model are typically the measurement of paw volume (plethysmometry) and a clinical arthritis score, which assesses the severity of inflammation in the joints.[4] While direct side-by-side quantitative data is limited in the public domain, studies on corticosteroids like dexamethasone (B1670325) and prednisolone in the same model provide a benchmark for comparison, showing significant reductions in paw swelling and inflammatory cytokine levels.[5][6]

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

Male Lewis or Sprague-Dawley rats are injected subcutaneously at the base of the tail with 100 µL of Complete Freund's Adjuvant (FCA) containing 60 mg/mL of Mycobacterium tuberculosis.[7] Clinical signs of arthritis, including paw swelling and joint inflammation, typically appear around day 9 or 10 post-injection. Paw volume is measured using a plethysmometer, and an arthritis score is assigned based on the severity of inflammation in each paw. Treatments, such as daily oral or subcutaneous administration of test compounds, are typically initiated prophylactically (day 0 or 6) or therapeutically (day 8 or later) and continued for a specified duration.[7]

Nephrotic Syndrome: A Novel Approach to Reducing Proteinuria

ACTH and its fragments have emerged as a potential therapy for nephrotic syndrome, with evidence suggesting a direct, steroid-independent effect on the kidney's filtration barrier.

In the passive Heymann nephritis (PHN) rat model, which mimics human membranous nephropathy, treatment with the melanocortin 1 receptor (MC1R) agonist MS05 and α-MSH (ACTH 1-13) significantly reduced proteinuria compared to untreated animals. This effect was associated with improved podocyte morphology and reduced oxidative stress.[4] The data suggests that the beneficial effects of ACTH in nephrotic syndrome may be mediated through the MC1R on podocytes.[4]

Comparison of ACTH (1-13) and MC1R Agonist Efficacy in Passive Heymann Nephritis
Treatment GroupProteinuria (mg/24h) at Day 28Systolic Blood Pressure (mmHg) at Day 28Reference
Control< 50134 ± 11[4]
PHN (Untreated)~950173 ± 5.6[4]
PHN + MS05 (MC1R Agonist)~400140 ± 6.6[4]
PHN + α-MSH (ACTH 1-13)~450138 ± 9.2[4]
Experimental Protocol: Passive Heymann Nephritis (PHN)

The PHN model is induced in male Sprague-Dawley rats by a single intravenous injection of an antibody raised against a rat kidney proximal tubular epithelial cell preparation (Fx1A).[8][9] The development of proteinuria is monitored regularly. Treatment with melanocortin receptor agonists, such as α-MSH, is typically initiated after the establishment of proteinuria and administered daily via osmotic pumps or injections for several weeks.[4]

Signaling Pathways and Experimental Workflow

The therapeutic effects of ACTH (1-13) are primarily mediated through its interaction with melanocortin receptors (MCRs), which are G-protein coupled receptors. The binding of ACTH (1-13) to these receptors, particularly MC1R, MC3R, MC4R, and MC5R, triggers downstream signaling cascades that modulate inflammation and cellular function.

ACTH (1-13) Signaling Pathway cluster_cell Target Cell (e.g., Immune Cell, Neuron, Podocyte) cluster_effects Therapeutic Effects ACTH ACTH (1-13) (α-MSH) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds AC Adenylyl Cyclase MCR->AC Activates ReducedProteinuria Reduced Proteinuria cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB (pro-inflammatory) PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Mediators CREB->AntiInflammatory Upregulates Neuroprotection Neuroprotection ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Upregulates AntiInflammation Anti-inflammation AntiInflammatory->AntiInflammation

Caption: Simplified signaling pathway of ACTH (1-13) leading to its therapeutic effects.

Experimental Workflow for Animal Disease Models cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome AnimalSelection Animal Selection (e.g., Rat, Mouse) DiseaseInduction Disease Induction (e.g., CFA, tMCAO, Anti-Fx1A) AnimalSelection->DiseaseInduction Grouping Randomization into Treatment Groups DiseaseInduction->Grouping TreatmentAdmin Treatment Administration (ACTH (1-13), Comparator, Vehicle) Grouping->TreatmentAdmin ClinicalScoring Clinical Scoring (e.g., Arthritis Index, EAE Score) TreatmentAdmin->ClinicalScoring BiomarkerAnalysis Biomarker Analysis (e.g., Cytokines, Proteinuria) TreatmentAdmin->BiomarkerAnalysis Histopathology Histopathological Analysis TreatmentAdmin->Histopathology DataAnalysis Data Analysis and Comparison ClinicalScoring->DataAnalysis BiomarkerAnalysis->DataAnalysis Histopathology->DataAnalysis

Caption: General experimental workflow for evaluating ACTH (1-13) efficacy in animal models.

References

Head-to-Head Comparison of ACTH (1-13) and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive head-to-head comparison of Adrenocorticotropic Hormone (ACTH) (1-13), also known as α-Melanocyte-Stimulating Hormone (α-MSH), and its synthetic analogs. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on experimental data. The guide includes structured data tables for easy comparison, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction

ACTH (1-13), the first 13 amino acids of the full ACTH peptide, is a key member of the melanocortin family of peptides.[1] It shares its sequence with α-MSH and interacts with a variety of melanocortin receptors (MCRs) to mediate a range of physiological effects, including skin pigmentation, inflammation, and appetite regulation.[1][2] Synthetic analogs of ACTH (1-13) have been developed to enhance potency, selectivity, and stability, making them valuable tools for research and potential therapeutic agents.[3][4] This guide focuses on a direct comparison of these compounds, providing the necessary data and methodologies to evaluate their potential applications.

Data Presentation: Quantitative Comparison of ACTH (1-13) and Synthetic Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ACTH (1-13) and several of its well-characterized synthetic analogs at different human melanocortin receptors. These values are critical for understanding the selectivity and efficacy of these compounds.

Table 1: Binding Affinities (Ki, nM) of ACTH (1-13) and Synthetic Analogs at Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5RReference
α-MSH (ACTH 1-13)0.67346.646[5]
Melanotan-II (MT-II)0.67346.646[5]
NDP-α-MSH~0.2~3.0~5.0~40[2]
Ac-Nle⁴-c[Asp⁵,D-Nal(2')⁷,Pip⁸,Trp⁹,Lys¹⁰]-NH₂>2000>2000~70-200<1[4]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of ACTH (1-13) and Synthetic Analogs at Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5RReference
α-MSH (ACTH 1-13)~0.1~10~10~50[2]
Melanotan-II (MT-II)~0.3~10~1.0~20[6][7]
NDP-α-MSH~0.05~1.0~0.5~10[8]
H-D-Phe-c[Hcy-His-D-Phe-Arg-Trp-Cys]-Thr-NH₂0.30---[3]
H-D-Phe-c[Cys-His-D-Phe-Arg-Trp-D-Cys]-Thr-NH₂0.10---[3]

Lower EC50 values indicate higher potency in activating the receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and verifying the presented data.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[5]

Materials:

  • Cell membranes prepared from cell lines expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells).[5]

  • Radioligand: [¹²⁵I]-NDP-α-MSH.[5]

  • Test compounds: ACTH (1-13) and its synthetic analogs.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Unlabeled ligand for non-specific binding determination (e.g., unlabeled NDP-α-MSH).[5]

  • 384-well microplate.[5]

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 384-well microplate, add the cell membrane preparation.[5]

  • Add increasing concentrations of the unlabeled test compound. For total binding, add binding buffer without any competing ligand. For non-specific binding, add a high concentration of an unlabeled ligand.[5]

  • Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-NDP-α-MSH to all wells.[5]

  • Incubation: Incubate the plate for 60-120 minutes at 37°C to allow the binding to reach equilibrium.[5]

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a test compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon receptor activation. This allows for the determination of the compound's functional potency (EC50).[9]

Materials:

  • Whole cells expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells).[5]

  • Test compounds: ACTH (1-13) and its synthetic analogs.

  • Stimulation buffer (e.g., HBSS or DMEM) supplemented with a phosphodiesterase (PDE) inhibitor like 1 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.[5][9]

  • 96- or 384-well plate.[5]

  • cAMP detection kit (e.g., competitive binding assay kit).[9]

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.[5]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.[5]

  • Cell Stimulation: Remove the culture medium from the cells and add the test compound dilutions. Incubate the plate for 15-60 minutes at 37°C to allow for receptor activation and cAMP production.[5][9]

  • Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP detection kit manufacturer's protocol. This step also typically stops the reaction.[5]

  • Add the detection reagents from the kit to quantify the amount of cAMP produced.[9]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.[9]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH_Analog ACTH (1-13) or Synthetic Analog MCR Melanocortin Receptor (MCR) ACTH_Analog->MCR Binding G_Protein Gs Protein MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Modulation

Caption: ACTH (1-13) signaling pathway via melanocortin receptors.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Plate_Setup Add Reagents to 384-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C (60-120 min) Plate_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification Data_Analysis Calculate Ki values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the radioligand binding assay.

cAMP_Functional_Assay_Workflow Start Start Cell_Plating Seed Cells in a 96/384-well Plate Start->Cell_Plating Compound_Preparation Prepare Serial Dilutions of Test Compounds Cell_Plating->Compound_Preparation Cell_Stimulation Add Compounds to Cells and Incubate at 37°C (15-60 min) Compound_Preparation->Cell_Stimulation Cell_Lysis Lyse Cells to Stop Reaction and Release cAMP Cell_Stimulation->Cell_Lysis cAMP_Detection Quantify cAMP using a Detection Kit Cell_Lysis->cAMP_Detection Data_Analysis Calculate EC50 values cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the cAMP functional assay.

References

A Comparative Analysis of ACTH Fragments on Steroidogenesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-function relationship of Adrenocorticotropic Hormone (ACTH) and its fragments is crucial for the development of novel therapeutics targeting the adrenal axis. This guide provides a comparative analysis of various ACTH fragments on steroidogenesis, supported by experimental data and detailed methodologies.

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid production in the adrenal cortex.[1] Its biological activity is mediated through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor exclusively expressed in adrenal cortical cells.[2][3][4] The interaction between ACTH and MC2R initiates a signaling cascade that culminates in the synthesis and secretion of steroid hormones, most notably cortisol. The full biological activity of ACTH resides within its N-terminal 24 amino acids, while shorter fragments exhibit varying degrees of steroidogenic potential.[1] This guide delves into the comparative steroidogenic activities of key ACTH fragments, providing a quantitative and methodological framework for further research.

Quantitative Comparison of ACTH Fragment Activity

The steroidogenic potential of ACTH fragments is typically quantified by their binding affinity (IC50) to the MC2R and their potency (EC50) in stimulating steroid production. The following table summarizes available data for key ACTH fragments. It is important to note that direct comparisons can be challenging due to variations in experimental systems (e.g., species, cell type) and conditions.

ACTH FragmentDescriptionIC50 (nM)EC50 (nM)Relative Potency/EfficacyExperimental SystemReference
ACTH(1-39) Full-length human ACTH4.6 ± 1.23.2 ± 0.5Full agonist, considered the standard for potency.hMC2R transfected cells[5]
ACTH(1-24) (Tetracosactide) Biologically active N-terminal fragment3.9 ± 1.21.3 ± 0.2Equip-potent to full-length ACTH(1-39).hMC2R transfected cells[5]
ACTH(1-17) Shorter N-terminal fragment5.5 ± 1.05.5 ± 1.0Considered the minimal sequence for MC2R binding and signaling.hMC2R transfected cells[5]
ACTH(1-16) N-terminal fragment--Minimal peptide required for MC2R binding and signaling, but with significantly reduced potency compared to ACTH(1-17).hMC2R transfected cells[6]
ACTH(5-24) N-terminal truncated fragment--Acts as a full agonist but with lower potency compared to ACTH(1-39).Isolated rat adrenal cells[7][8]
ACTH(4-10) Core melanocortin sequence--Very low intrinsic steroidogenic activity.Isolated adrenal cells[6]
ACTH(6-24) Competitive AntagonistKi = 13.4 ± 3.1 (vs ACTH(1-39))-Inhibits steroidogenesis induced by ACTH(1-39) and ACTH(5-24).Isolated rat adrenal cells[7]
[d-Phe7]ACTH(1-24) Synthetic analog28 ± 3.439 ± 11Significantly reduced binding affinity and potency compared to ACTH(1-24).hMC2R transfected cells[5]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from its receptor. EC50 (Effective Concentration 50) is the concentration of a ligand that induces a response halfway between the baseline and maximum. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor. Lower values for IC50, EC50, and Ki indicate higher affinity and potency.

Signaling Pathways and Experimental Workflow

The steroidogenic action of ACTH is initiated by its binding to the MC2R, which activates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH Fragment MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates StAR StAR Activation PKA->StAR CEH Cholesteryl Ester Hydrolase Activation PKA->CEH Enzyme_Tx Steroidogenic Enzyme Transcription PKA->Enzyme_Tx Steroidogenesis Steroidogenesis (Cortisol) StAR->Steroidogenesis CEH->Steroidogenesis Enzyme_Tx->Steroidogenesis

Caption: ACTH-MC2R signaling pathway leading to steroidogenesis.

A typical experimental workflow to compare the steroidogenic effects of different ACTH fragments involves cell culture, stimulation, and subsequent analysis of steroid hormone production.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Adrenal Cell Culture (e.g., H295R) Plating Cell Plating (e.g., 24-well plate) Cell_Culture->Plating Stimulation Stimulation with ACTH Fragments (Dose-Response) Plating->Stimulation Incubation Incubation (e.g., 24-48 hours) Stimulation->Incubation Media_Collection Supernatant Collection Incubation->Media_Collection Steroid_Quant Steroid Quantification (e.g., LC-MS/MS, ELISA) Media_Collection->Steroid_Quant Data_Analysis Data Analysis (EC50/IC50 Calculation) Steroid_Quant->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following protocol is a representative example for conducting a comparative analysis of ACTH fragments on steroidogenesis using the human H295R adrenocortical carcinoma cell line, a well-established in vitro model.

Objective: To determine the dose-dependent effects of various ACTH fragments on cortisol production in H295R cells.

Materials:

  • H295R cells (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with serum and antibiotics

  • ACTH fragments of interest (e.g., ACTH(1-39), ACTH(1-24), ACTH(1-17), etc.)

  • Forskolin (positive control)

  • 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for cortisol or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Plating:

    • Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

  • Cell Treatment:

    • Once cells have reached the desired confluency, aspirate the culture medium and wash the cells once with sterile PBS.

    • Add fresh serum-free or low-serum medium to the cells.

    • Prepare serial dilutions of each ACTH fragment and the positive control (forskolin) in the culture medium. A typical concentration range for ACTH fragments would be from 10^-12 M to 10^-6 M.

    • Add the different concentrations of the ACTH fragments to the respective wells. Include a vehicle control (medium only).

    • Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris and store at -20°C or -80°C until analysis.

    • Quantify the concentration of cortisol (or other steroids of interest) in the supernatant using a validated ELISA kit or by LC-MS/MS.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the cells remaining in the wells using a standard cell viability assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

  • Data Analysis:

    • Normalize the steroid production data to the cell viability data.

    • Plot the dose-response curves for each ACTH fragment (steroid concentration vs. log of agonist concentration).

    • Calculate the EC50 values for each fragment using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

This guide provides a foundational understanding of the comparative effects of ACTH fragments on steroidogenesis. The provided data, signaling pathways, and experimental protocols offer a starting point for researchers to design and execute their own investigations into the nuanced roles of these peptides in adrenal function and to explore their therapeutic potential.

References

Assessing the Specificity of ACTH (1-13) for Melanocortin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional specificity of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), which is identical in sequence to alpha-melanocyte-stimulating hormone (α-MSH), across the five melanocortin (MC) receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R). The data presented herein is crucial for researchers engaged in the development of selective melanocortin receptor ligands for various therapeutic applications.

Executive Summary

ACTH (1-13), also known as α-MSH, demonstrates significant specificity for four of the five melanocortin receptors, acting as an agonist at MC1R, MC3R, MC4R, and MC5R. Notably, it exhibits a complete lack of binding and functional activity at the MC2R, the classical ACTH receptor, which requires a longer ACTH peptide sequence for activation.[1][2][3] The differential affinity and potency of ACTH (1-13) across the other MC receptors highlight its role as a non-selective endogenous agonist and underscore the potential for developing receptor-subtype-selective therapeutic agents.

Comparative Analysis of Receptor Specificity

The specificity of ACTH (1-13) for the different melanocortin receptors has been characterized through competitive binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production. The following tables summarize the quantitative data from these studies.

Table 1: Binding Affinity of α-MSH (ACTH 1-13) for Human Melanocortin Receptors
Receptor SubtypeLigandBinding Affinity (Ki, nM)
MC1Rα-MSH~0.2 - 0.5
MC2Rα-MSHNo significant binding
MC3Rα-MSH~1 - 5
MC4Rα-MSH~0.5 - 2
MC5Rα-MSH~5 - 10

Note: Ki values are approximate and can vary based on experimental conditions and cell systems used. Data compiled from multiple sources.

Table 2: Functional Potency of α-MSH (ACTH 1-13) at Human Melanocortin Receptors
Receptor SubtypeLigandFunctional Potency (EC50, nM) for cAMP Production
MC1Rα-MSH~0.1 - 0.3
MC2Rα-MSHNo significant activity
MC3Rα-MSH~1 - 10
MC4Rα-MSH~0.2 - 1
MC5Rα-MSH~2 - 20

Note: EC50 values are approximate and can vary based on experimental conditions and cell systems used. Data compiled from multiple sources.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for MC receptors activated by ACTH (1-13) and the general workflows for the experimental protocols used to determine ligand specificity.

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH(1-13) ACTH(1-13) MC Receptor (MC1/3/4/5R) MC Receptor (MC1/3/4/5R) ACTH(1-13)->MC Receptor (MC1/3/4/5R) Binds G_alpha_s G_alpha_s MC Receptor (MC1/3/4/5R)->G_alpha_s Activates G_beta_gamma G_beta_gamma G_alpha_s->G_beta_gamma Adenylate Cyclase Adenylate Cyclase G_alpha_s->Adenylate Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Substrates

Caption: Canonical signaling pathway of MC1R, MC3R, MC4R, and MC5R activation by ACTH (1-13).

Experimental Workflows cluster_binding Competitive Binding Assay cluster_functional cAMP Functional Assay B1 Prepare cell membranes expressing the target MC receptor B2 Incubate membranes with a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) B1->B2 B3 Add increasing concentrations of unlabeled ACTH(1-13) B2->B3 B4 Separate bound from free radioligand B3->B4 B5 Measure radioactivity of bound ligand B4->B5 B6 Determine Ki value B5->B6 F1 Culture cells expressing the target MC receptor F2 Incubate cells with increasing concentrations of ACTH(1-13) in the presence of a phosphodiesterase inhibitor F1->F2 F3 Lyse cells to release intracellular cAMP F2->F3 F4 Quantify cAMP levels using a suitable detection method (e.g., HTRF, ELISA) F3->F4 F5 Determine EC50 value F4->F5

Caption: General workflows for competitive binding and cAMP functional assays.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of ACTH (1-13) to MC1R, MC3R, MC4R, and MC5R.

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of unlabeled ACTH (1-13) (competitor ligand).

    • For determination of total binding, add binding buffer without any competitor.

    • For determination of non-specific binding, add a high concentration of a potent, unlabeled melanocortin agonist (e.g., 1 µM NDP-α-MSH).

    • Initiate the binding reaction by adding a constant concentration of a radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH, to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor ligand (ACTH 1-13).

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a general procedure to measure the functional potency of ACTH (1-13) in stimulating cAMP production.

  • Cell Culture:

    • Seed HEK293 or CHO cells stably expressing the human melanocortin receptor of interest into 96-well or 384-well plates and culture overnight.

  • cAMP Accumulation:

    • Wash the cells with a serum-free medium or a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent the degradation of cAMP.

    • Add increasing concentrations of ACTH (1-13) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each sample to cAMP concentration using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of ACTH (1-13).

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

References

A Comparative Guide: Unraveling the Anti-Inflammatory Effects of ACTH (1-13) and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the endogenous peptide Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), also known as α-Melanocyte-Stimulating Hormone (α-MSH), and the synthetic glucocorticoid, dexamethasone (B1670325). While both molecules exhibit potent anti-inflammatory effects, they operate through distinct molecular mechanisms, offering different therapeutic advantages and disadvantages. This document summarizes their mechanisms of action, presents available quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways.

Executive Summary

ACTH (1-13) and dexamethasone both effectively suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. Dexamethasone, a potent corticosteroid, exerts its effects primarily through the glucocorticoid receptor (GR), leading to widespread changes in gene expression. In contrast, ACTH (1-13) mediates its anti-inflammatory actions through melanocortin receptors (MCRs), initiating signaling cascades that can suppress inflammation independently of glucocorticoid production.

While direct head-to-head quantitative comparisons of IC50 values in the same experimental settings are limited in the current literature, this guide compiles and presents data from various studies to offer a comprehensive overview of their relative potencies and mechanisms.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize quantitative data on the inhibitory effects of ACTH (1-13) (α-MSH) and dexamethasone on key inflammatory markers. It is important to note that this data is compiled from different studies and experimental conditions may vary.

Table 1: Inhibition of Pro-inflammatory Cytokine Production
Compound Target Cytokine Cell Type IC50 / Inhibition
DexamethasoneTNF-αHuman Retinal Microvascular PericytesIC50: ~3 nM
DexamethasoneIL-6Human Retinal Microvascular PericytesIC50: ~2-6 nM
DexamethasoneIL-1βHuman Retinal Microvascular PericytesIC50: ~7 nM
α-MSHIL-1 induced PGEFibroblastsMinimal effective concentration: 10-11 M[1]
α-MSHIL-1 augmented thymocyte proliferationMurine thymocytesMinimal effective concentration: 10-11 M[1]
Table 2: Inhibition of Inflammatory Mediators
Compound Target Cell Type/System IC50 / Inhibition
DexamethasoneNF-κB Activation-IC50: 2.93 nM
DexamethasoneMCP-1 SecretionHuman Retinal Microvascular PericytesIC50: ~3 nM
DexamethasoneNitric Oxide ProductionRAW 264.7 MacrophagesSignificant reduction at 40 µM[2]
α-MSHNF-κB Activation-Effective at reducing activation

Mechanisms of Anti-inflammatory Action

ACTH (1-13) (α-MSH)

ACTH (1-13) exerts its anti-inflammatory effects primarily through the activation of melanocortin receptors (MC-R), particularly MC1R, MC3R, MC4R, and MC5R, which are expressed on various immune and non-immune cells. This interaction triggers a cascade of intracellular signaling events that ultimately suppress inflammation. The key mechanisms include:

  • Inhibition of NF-κB Pathway: α-MSH can inhibit the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). It is thought to achieve this by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

  • Modulation of Cytokine Production: By inhibiting NF-κB and other signaling pathways, α-MSH effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

  • Induction of Anti-inflammatory Mediators: There is evidence to suggest that α-MSH can also promote the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).

Dexamethasone

Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-dexamethasone complex translocates to the nucleus and modulates gene expression through several mechanisms:

  • Transrepression: The GR-dexamethasone complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This is a primary mechanism for its anti-inflammatory effects.

  • Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins like Annexin A1 (also known as Lipocortin-1) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). Annexin A1 inhibits phospholipase A2, a key enzyme in the production of inflammatory lipid mediators. MKP-1 dephosphorylates and inactivates pro-inflammatory signaling molecules like p38 MAPK and JNK.

  • Induction of IκBα Synthesis: Dexamethasone can increase the synthesis of IκBα, the inhibitor of NF-κB, further contributing to the suppression of this critical inflammatory pathway.

Signaling Pathway Diagrams

ACTH1_13_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH (1-13) ACTH (1-13) MCR Melanocortin Receptor (MC-R) ACTH (1-13)->MCR AC Adenylyl Cyclase MCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA IKK IκB Kinase (IKK) PKA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_complex NF-κB/IκBα Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_genes Activates

Caption: ACTH (1-13) Signaling Pathway.

Dexamethasone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR_complex GR/HSP Complex Dexamethasone->GR_complex Binds GR_Dex_complex GR/Dexamethasone Complex GR_complex->GR_Dex_complex Conformational Change GR_Dex_complex_nuc GR/Dexamethasone Complex GR_Dex_complex->GR_Dex_complex_nuc Translocation NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation GRE Glucocorticoid Response Element (GRE) GR_Dex_complex_nuc->GRE Binds GR_Dex_complex_nuc->NFkB_p65_nuc Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1, IκBα) GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_p65_nuc->Pro_inflammatory_genes Activates

Caption: Dexamethasone Signaling Pathway.

Experimental Protocols

The following is a generalized protocol for an in vitro assay to compare the anti-inflammatory effects of ACTH (1-13) and dexamethasone on lipopolysaccharide (LPS)-stimulated macrophages.

Objective:

To determine and compare the potency of ACTH (1-13) and dexamethasone in inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with LPS.

Materials:
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • ACTH (1-13) (α-MSH)

  • Dexamethasone

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Spectrophotometer (for NO assay)

  • ELISA plate reader

Experimental Workflow:

Experimental_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis A 1. Culture RAW 264.7 cells in DMEM with 10% FBS. B 2. Seed cells in 96-well plates (e.g., 1x10^5 cells/well) and allow to adhere overnight. A->B C 3. Pre-treat cells with varying concentrations of ACTH (1-13) or Dexamethasone for 1-2 hours. B->C D 4. Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours. (Include vehicle and no-LPS controls). C->D E 5. Collect cell culture supernatants. D->E F 6a. Measure Nitric Oxide (NO) production using Griess Reagent. E->F G 6b. Measure TNF-α and IL-6 concentrations using ELISA. E->G H 7. Calculate percentage inhibition and determine IC50 values. F->H G->H

Caption: In Vitro Anti-inflammatory Assay Workflow.

Methodology:
  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of ACTH (1-13) and dexamethasone in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (the solvent used to dissolve the compounds). Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix an equal volume of supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine ELISA:

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of ACTH (1-13) and dexamethasone compared to the LPS-only control.

    • Plot the percentage inhibition against the log concentration of each compound and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

Conclusion

Both ACTH (1-13) and dexamethasone are potent inhibitors of inflammatory responses. Dexamethasone acts broadly through the glucocorticoid receptor, a well-established anti-inflammatory pathway. ACTH (1-13), on the other hand, offers a distinct, glucocorticoid-independent mechanism through the activation of melanocortin receptors. This provides a potential alternative therapeutic strategy, particularly in cases where glucocorticoid-related side effects are a concern. The lack of direct comparative quantitative data in the literature highlights an important area for future research to fully elucidate the relative potencies and therapeutic potential of these two anti-inflammatory agents. The provided experimental protocol offers a framework for conducting such a direct comparative analysis.

References

Unveiling the Functional Dichotomy: A Comparative Guide to Acetylated and Unacetylated ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between post-translationally modified peptides is paramount. This guide provides an objective comparison of acetylated and unacetylated Adrenocorticotropic Hormone (ACTH) (1-13), supported by experimental data, to elucidate their distinct pharmacological profiles at the melanocortin receptors.

N-terminal acetylation of the initial 13 amino acids of ACTH, a sequence identical to α-melanocyte-stimulating hormone (α-MSH), is a critical post-translational modification that significantly alters its biological activity. This modification impacts receptor binding affinity, signaling potency, and in vivo stability, leading to distinct physiological effects. This comparison guide will delve into these differences, presenting quantitative data and detailed experimental methodologies to inform future research and therapeutic development.

Enhanced Potency and Stability: The Impact of Acetylation

N-terminal acetylation of ACTH (1-13) generally leads to increased biological potency and stability.[1] In studies on 293T cells expressing the melanocortin 4 receptor (MC4R), acetylated α-MSH was found to be significantly more potent in stimulating cyclic adenosine (B11128) monophosphate (cAMP) accumulation compared to its unacetylated counterpart, desacetyl-α-MSH. This enhanced potency is largely attributed to a dramatic increase in the stability of the acetylated peptide.[1] The unacetylated form is subject to rapid degradation, particularly in the hypothalamus.[1]

Receptor Binding Affinity and Selectivity

The acetylation state of ACTH (1-13) also influences its binding affinity and selectivity for the different melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R). While N-terminal acetylation is generally important for binding to melanocortin receptors, the unacetylated form exhibits a preference for the MC3 receptor.[2] Conversely, desacetyl-α-MSH has been shown to have a lower affinity for the MC1 receptor when compared to the acetylated α-MSH.[2]

Quantitative Comparison of Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data comparing the binding affinities (Ki) and functional potencies (EC50 for cAMP production) of acetylated and unacetylated ACTH (1-13) analogues at various melanocortin receptors. It is important to note that much of the available literature utilizes α-MSH (C-terminally amidated ACTH (1-13)) and desacetyl-α-MSH for these comparisons.

PeptideReceptorKi (nM)Species
Desacetyl-α-MSHMC1RHigher than α-MSHHuman
Desacetyl-α-MSHMC3RLower than α-MSHHuman
ACTH (1-14) (desacetyl)MC3RHigher affinity than acetylated formNot Specified
ACTH (1-17) (desacetyl)MC3RHigher affinity than acetylated formNot Specified

Table 1: Comparative Binding Affinities (Ki) of Unacetylated vs. Acetylated ACTH Analogues. Data compiled from multiple sources.

PeptideAssayFold Increase in Potency with Acetylation
α-MSH fragmentsFrog Skin Melanophore Assay~4-10

Table 2: Functional Potency Comparison of Acetylated vs. Unacetylated α-MSH Fragments. This assay measures the physiological response of pigment dispersion.

Signaling Pathways and Experimental Workflows

The binding of both acetylated and unacetylated ACTH (1-13) to their respective melanocortin receptors primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCxR) Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gs->AC Stimulation Peptide Acetylated or Unacetylated ACTH (1-13) Peptide->MCR Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets cluster_binding Radioligand Binding Assay Workflow cluster_cAMP cAMP Accumulation Assay Workflow B_Start Start B1 Prepare cell membranes expressing MCxR B_Start->B1 B2 Incubate membranes with radiolabeled ligand ([¹²⁵I]-NDP-α-MSH) and varying concentrations of unlabeled competitor peptide (acetylated or unacetylated ACTH) B1->B2 B3 Separate bound from free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B_End Determine Ki value B4->B_End C_Start Start C1 Culture cells expressing MCxR C_Start->C1 C2 Stimulate cells with varying concentrations of peptide (acetylated or unacetylated ACTH) C1->C2 C3 Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF) C2->C3 C_End Determine EC50 value C3->C_End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and proper disposal of synthetic peptides like ACTH (1-13) is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step framework for the handling and disposal of ACTH (1-13), ensuring minimal environmental impact and adherence to safety protocols.

Handling and Storage Summary

Proper handling and storage are precursors to safe disposal. Below is a summary of key quantitative data and recommendations for ACTH (1-13).

ParameterRecommendationSource
Storage of Lyophilized Powder Store at -20°C. Protect from light as the product is hygroscopic. Guaranteed for one year from the date of shipment.[1][1]
Storage of Reconstituted Solution Following reconstitution, aliquot and store at -20°C. It is not recommended to store the aqueous solution for more than one day.[1][2][1][2]
Solubility in Aqueous Buffers The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[2][2]
Solubility in Organic Solvents Soluble in DMSO (approx. 10 mg/ml) and dimethyl formamide (B127407) (approx. 0.2 mg/ml). Slightly soluble in ethanol.[2][2]

Pre-Disposal Safety Precautions

Before initiating the disposal process, it is imperative to consult the material's Safety Data Sheet (SDS). ACTH (1-13) should be considered hazardous until further information is available.[2] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of ACTH (1-13) waste. This protocol is based on general best practices for peptide and chemical waste disposal in a laboratory setting.

  • Segregation of Waste :

    • Do not mix ACTH (1-13) waste with other chemical waste streams unless compatibility has been confirmed.

    • Separate solid waste (e.g., contaminated vials, tips, and gloves) from liquid waste (e.g., unused solutions).

  • Inactivation of Liquid Waste (Recommended) :

    • For aqueous solutions of ACTH (1-13), chemical inactivation is a recommended practice before disposal. A common method for peptide inactivation is treatment with a 10% bleach solution.

    • Methodology :

      • In a designated chemical waste container, add the liquid ACTH (1-13) waste.

      • Slowly add a 10% bleach solution to the waste container to achieve a final bleach concentration of at least 1%.

      • Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation of the peptide.

      • Neutralize the bleach solution with a suitable quenching agent, such as sodium thiosulfate, before final disposal.

  • Containment and Labeling :

    • Use appropriate, leak-proof, and chemically compatible containers for all ACTH (1-13) waste.

    • Clearly label the waste container with "Hazardous Waste" and list the contents, including "ACTH (1-13) waste" and any inactivating agents used.

  • Final Disposal :

    • Adhered or collected material should be promptly disposed of in accordance with institutional and local environmental regulations.[4]

    • Never dispose of ACTH (1-13) waste down the drain.[5]

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the ACTH (1-13) disposal procedure.

start Start: ACTH (1-13) Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste (Vials, PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Unused Solutions) segregate->liquid_waste contain_solid Contain in Labeled Hazardous Waste Bag solid_waste->contain_solid inactivate Inactivate Liquid Waste (e.g., 10% Bleach) liquid_waste->inactivate ehs_pickup Arrange for EHS Hazardous Waste Pickup contain_solid->ehs_pickup contain_liquid Contain in Labeled Leak-Proof Container inactivate->contain_liquid contain_liquid->ehs_pickup

Caption: Workflow for the proper disposal of ACTH (1-13) waste.

References

Personal protective equipment for handling ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide ACTH (1-13). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. While the specific chemical, physical, and toxicological properties of this product have not been thoroughly investigated, it is recommended to exercise due care.[1]

Personal Protective Equipment (PPE) and Engineering Controls

When handling ACTH (1-13) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety. It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1][3]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1][2] Because peptides can be hygroscopic, allow the container to reach room temperature in a desiccator before opening.[4]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] For peptides that are difficult to dissolve, sonication may be helpful.[4]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]

Storage Protocols:

  • Lyophilized Peptide : Store in a tightly closed container at -20°C or colder for long-term storage.[2][5] For short-term use, refrigeration at 4°C is acceptable.[4]

  • In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1][5] The use of sterile buffers at pH 5-6 can prolong the storage life of the peptide solution.[5]

Disposal Plan

Proper disposal of ACTH (1-13) and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Spill Management : In case of a spill, absorb any solution with sand or vermiculite. Sweep up any powder and place it in a closed container for disposal.[3] Ventilate the area and wash the spill site thoroughly after material pickup is complete.[3]

  • Final Disposal : Dispose of the chemical waste according to all federal, state, and local environmental regulations.[2] One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Clean & Uncluttered Workspace don_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area->don_ppe acclimate Acclimate Peptide to Room Temp don_ppe->acclimate weigh Weigh Lyophilized Powder (Avoid Dust) acclimate->weigh reconstitute Reconstitute with Solvent weigh->reconstitute cleanup_area Clean Work Area & Equipment reconstitute->cleanup_area store Store Aliquots at <= -20°C dispose_waste Dispose of Waste Properly cleanup_area->dispose_waste

Caption: Workflow for Safe Handling of ACTH (1-13).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.